2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Description
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Properties
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-8(10(12)13)6-9(16-7)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGZFCGDYUTGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371724 | |
| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-43-6 | |
| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
CAS Number: 306936-43-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes available data and provides insights based on the well-established chemistry of related furoic acid and sulfonamide derivatives. This guide will cover the foundational physicochemical properties, propose synthetic strategies, discuss potential pharmacological applications, and detail relevant analytical methodologies for characterization and quality control. The aim is to equip researchers and drug development professionals with a thorough understanding of this compound and its potential as a scaffold in the design of novel therapeutic agents.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for designing molecules with a wide range of therapeutic activities.[2] Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a carboxylic acid moiety, as seen in furoic acids, further enhances the potential for biological activity and provides a handle for further chemical modification.[3] The addition of a sulfonamide group, a well-known pharmacophore, introduces another dimension of biological relevance, as sulfonamides are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications.[4]
This compound combines these key structural features, making it a compound of significant interest for further investigation. This guide will delve into the technical aspects of this molecule, providing a foundational understanding for researchers exploring its potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1.[5] These properties are crucial for understanding the compound's behavior in biological systems and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 306936-43-6 | PubChem[5] |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[5] |
| Molecular Weight | 259.28 g/mol | PubChem[5] |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem[5] |
| XLogP3 | 0.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Synthesis Strategies
References
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid is a unique organic molecule that merges the structural features of a furoic acid with a pyrrolidinylsulfonyl group. The furan ring is a common scaffold in a multitude of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety, a well-established pharmacophore, further enhances the potential of this molecule in medicinal chemistry.[3][4][5] Sulfonamides are integral to the development of various therapeutic agents, from antimicrobials to diuretics and hypoglycemics.[3][4][5] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential synthesis and applications in the field of drug discovery.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound [6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem |
| Molecular Weight | 259.28 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 259.05144369 g/mol | PubChem |
| Topological Polar Surface Area | 96.2 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
| Complexity | 395 | PubChem |
For context, the melting point of a structurally related compound, (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, has been reported to be in the range of 126-128 °C, suggesting that the target molecule is likely to be a solid at room temperature.[6] The pKa of the carboxylic acid group is a critical parameter influencing the compound's solubility and pharmacokinetic profile. While no experimental value is available for the target molecule, the pKa of the parent 2-furoic acid is approximately 3.12 at 25°C.[1] The electron-withdrawing nature of the sulfonyl group at the 5-position of the furan ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value.
Synthesis and Reactivity
A definitive, step-by-step synthesis protocol for this compound has not been detailed in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and known reactions of furan derivatives. A likely approach would involve the sulfonation of a suitable 2-methyl-3-furoic acid precursor, followed by conversion to the sulfonyl chloride and subsequent reaction with pyrrolidine.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Proposed Synthetic Protocol:
-
Chlorosulfonation of Ethyl 2-methyl-3-furoate: The starting material, ethyl 2-methyl-3-furoate, would be subjected to chlorosulfonation, likely using chlorosulfonic acid. This electrophilic substitution reaction would introduce a chlorosulfonyl group onto the furan ring, with a high regioselectivity for the 5-position due to the activating effect of the ester and methyl groups.
-
Formation of the Sulfonamide: The resulting ethyl 2-methyl-5-(chlorosulfonyl)-3-furoate would then be reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This nucleophilic substitution reaction at the sulfonyl chloride would form the desired pyrrolidinylsulfonyl group.
-
Hydrolysis of the Ester: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification, or under acidic conditions.
Self-Validation and Causality: This proposed pathway is based on well-established and high-yielding reactions. The choice of starting with the ester of 2-methyl-3-furoic acid is strategic as the ester group is less reactive than the free carboxylic acid under the conditions of chlorosulfonation. The final hydrolysis step is a standard and generally efficient method for converting esters to carboxylic acids.
Potential Applications in Drug Development
While specific biological activity data for this compound is not publicly available, its structural components suggest several promising avenues for investigation in drug discovery.
-
Antibacterial and Antifungal Agents: The furan nucleus is a key component of many antimicrobial agents.[2][7] Furthermore, the sulfonamide group is a classic antibacterial pharmacophore. The combination of these two moieties in a single molecule makes it a compelling candidate for screening against a variety of bacterial and fungal pathogens.
-
Anti-inflammatory Activity: Certain furoic acid derivatives have demonstrated anti-inflammatory properties.[8] The sulfonamide group is also present in several anti-inflammatory drugs, such as celecoxib. Therefore, this compound warrants investigation for its potential to modulate inflammatory pathways.
-
Diuretic and Antihypertensive Agents: Furosemide, a potent loop diuretic, is a well-known drug containing a furan ring and a sulfonamide group. Although structurally distinct, the presence of these key functional groups in this compound suggests that it could be explored for potential diuretic and antihypertensive activities.
-
Enzyme Inhibition: The carboxylic acid and sulfonamide groups are capable of forming hydrogen bonds and ionic interactions with the active sites of enzymes. This makes the molecule a candidate for screening against various enzymatic targets implicated in disease.
Analytical Methodologies
The analysis and purification of this compound would likely employ standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method would be the primary choice for assessing the purity of this compound and for monitoring reaction progress.
Caption: A typical experimental workflow for the HPLC analysis of furoic acid derivatives.
Suggested HPLC Protocol:
-
Column: A C18 reverse-phase column is generally suitable for the separation of small organic molecules like furoic acid derivatives.[3][4][9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of an acidifier such as formic acid or trifluoroacetic acid (e.g., 0.1%), would likely provide good peak shape and resolution. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group.
-
Detection: UV detection at a wavelength around 254 nm should be effective, as the furan ring and the sulfonamide group are expected to have significant UV absorbance.
-
Quantification: For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its hybrid structure incorporating the biologically relevant furoic acid, sulfonamide, and pyrrolidine moieties. While experimental data on its physicochemical properties and biological activities are currently limited in the public domain, computational data and knowledge of related compounds provide a solid foundation for its further investigation. The proposed synthetic pathway offers a logical and feasible route for its preparation. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentscope.wipo.int [patentscope.wipo.int]
- 9. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Technical Guide to the Predicted Mechanism of Action for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Executive Summary
This document provides an in-depth analysis of the predicted mechanism of action for the novel compound, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. In the absence of direct empirical data for this specific molecule, this guide leverages a first-principles approach, beginning with a detailed structural chemistry analysis. By comparing its core moieties—a furoic acid backbone, a pyrrolidinylsulfonyl group, and a methyl substituent—to well-characterized pharmacophores, we can construct a robust, testable hypothesis.
Our primary prediction, grounded in the compound's profound structural analogy to the potent loop diuretic furosemide, is its function as an inhibitor of the Na-K-2Cl cotransporter (NKCC) family, likely with a preference for the kidney-specific isoform, NKCC2. A secondary, alternative hypothesis considers the potential for modulation of ATP-sensitive potassium (KATP) channels, a mechanism associated with the sulfonyl group present in sulfonylurea drugs. This guide culminates in a comprehensive, multi-stage experimental workflow designed to rigorously validate these predictions, providing researchers with detailed protocols from in silico modeling to in vitro and cell-based functional assays.
Structural and Physicochemical Analysis
A thorough understanding of a compound's mechanism begins with its structure. The molecule this compound (PubChem CID: 2736947) is a substituted furoic acid derivative with the molecular formula C₁₀H₁₃NO₅S.[1] A systematic deconstruction of its key functional groups provides the foundation for our mechanistic predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[1] |
| Molecular Weight | 259.28 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | PubChem[1] |
| CAS Number | 306936-43-6 | PubChem[1] |
| Predicted LogP | 0.9 | PubChem[1] |
| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |
Key Structural Moieties:
-
Furoic Acid Core: The furan ring substituted with a carboxylic acid at position 3 is a critical feature. Furan derivatives exhibit a wide spectrum of pharmacological activities, including diuretic, antibacterial, and anti-inflammatory properties.[2][3] The carboxylic acid group is an essential anionic site, crucial for interaction with transporter binding pockets, as seen in loop diuretics.[4]
-
Pyrrolidinylsulfonyl Group: This moiety at position 5 consists of a sulfonyl linker attached to a saturated five-membered pyrrolidine ring. The sulfonyl group is a strong electron-withdrawing group and a key pharmacophore in many drug classes, including sulfonamide diuretics and sulfonylurea antidiabetics.[5] The replacement of the simple amine (as in furosemide's sulfamoyl group) with a pyrrolidine ring significantly alters lipophilicity and steric bulk, which can modulate binding affinity and selectivity. The pyrrolidine scaffold is prevalent in numerous FDA-approved drugs, often enhancing solubility and providing specific steric conformations for receptor engagement.[6][7]
-
Methyl Group: The methyl group at position 2 of the furan ring provides a small, lipophilic substitution that can influence metabolic stability and the orientation of the molecule within a binding site.
Primary Hypothesis: Inhibition of the Na-K-2Cl Cotransporter (NKCC)
The most compelling predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter. This hypothesis is predicated on the striking structural similarity to furosemide, a cornerstone loop diuretic.[8][9][10]
Furosemide's chemical name is 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid.[8] While our target compound is a furoic acid derivative and not an anthranilic acid derivative, the core components responsible for diuretic activity are present: an acidic group (carboxylic acid) and a sulfonamide-type moiety on a heterocyclic ring. Furosemide and other loop diuretics act by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the Loop of Henle, preventing the reabsorption of sodium, potassium, and chloride ions and leading to profound diuresis.[10][11]
Logical Framework for the Primary Hypothesis:
-
Structural Analogy: The furoic acid core mimics the acidic function of furosemide's benzoic acid.
-
Pharmacophore Conservation: The sulfonamide-like group is conserved, though modified from a primary amine to a cyclic secondary amine (pyrrolidine). Structure-activity relationship (SAR) studies of furosemide analogs have shown that modifications at this position are tolerated and can influence potency.[4][12][13]
-
Mechanism of NKCC2 Inhibition: We predict that the carboxylic acid will form a key ionic interaction within the transporter's binding pocket, while the pyrrolidinylsulfonyl moiety will occupy the chloride-binding site, sterically hindering ion translocation.
The following diagram illustrates the predicted signaling pathway for the primary hypothesis.
Caption: Predicted inhibition of the NKCC2 transporter in the kidney.
Secondary Hypothesis: Modulation of ATP-Sensitive Potassium (KATP) Channels
As an alternative or potentially concurrent mechanism, the pyrrolidinylsulfonyl moiety warrants an investigation into activity at ATP-sensitive potassium (KATP) channels. The sulfonyl group is the defining feature of sulfonylurea drugs, which lower blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[14][15][16] This binding event closes the channel, leading to cell depolarization, calcium influx, and subsequent insulin secretion.[16][17]
While our compound lacks the "urea" component of sulfonylureas, some sulfonamides have been shown to interact with SUR subunits. Therefore, it is plausible that this compound could act as a modulator of KATP channels, potentially in tissues beyond the pancreas, such as cardiac muscle (SUR2A) or smooth muscle (SUR2B).
The following diagram illustrates the potential interaction with a pancreatic KATP channel.
Caption: Hypothetical KATP channel modulation in a pancreatic β-cell.
Experimental Validation Workflow
To systematically test these hypotheses, we propose a tiered experimental approach, progressing from computational analysis to definitive cell-based functional assays.
Caption: A tiered workflow for validating the predicted mechanism of action.
Tier 1: In Silico Modeling & Target Binding
Objective: To predict the binding affinity and pose of the compound at the human NKCC2 and SUR1 binding sites and to confirm direct physical interaction.
Protocol 1: Molecular Docking
-
Preparation: Obtain high-resolution crystal or cryo-EM structures of human NKCC2 and the SUR1 subunit of the KATP channel from the Protein Data Bank (PDB). If full structures are unavailable, use validated homology models.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate protonation states and partial charges.
-
Grid Generation: Define the binding pocket for docking. For NKCC2, this will be centered on the known binding site of furosemide/bumetanide. For SUR1, use the glibenclamide binding site.
-
Docking Execution: Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide. Run multiple docking simulations to ensure conformational sampling.
-
Analysis: Analyze the resulting poses for favorable interactions (hydrogen bonds, ionic bonds, hydrophobic interactions). Calculate the predicted binding energy (e.g., kcal/mol) and compare it to the known ligands (furosemide for NKCC2, glibenclamide for SUR1).
Protocol 2: Radioligand Displacement Assay for NKCC2
-
Source: Use membrane preparations from cells stably expressing human NKCC2 (e.g., HEK293-NKCC2 cells).
-
Radioligand: Use [³H]bumetanide, a high-affinity radiolabeled loop diuretic.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]bumetanide (at its K_d value) and increasing concentrations of the test compound (from 1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand + membrane (no competitor).
-
Non-specific Binding: Radioligand + membrane + a saturating concentration of unlabeled furosemide (e.g., 1 mM).
-
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki (inhibition constant).
| Predicted Outcome | Interpretation |
| Low Ki (< 10 µM) | Strong evidence for direct binding to NKCC2. Proceed to functional assays. |
| High Ki (> 100 µM) | Weak or no direct binding. Primary hypothesis is less likely. |
Tier 2: In Vitro Functional Assay
Objective: To measure the functional inhibition of NKCC-mediated ion transport.
Protocol 3: Thallium Influx Assay
-
Rationale: Thallium (Tl⁺) is a congener of potassium (K⁺) and is transported by NKCC. Its influx can be measured using a Tl⁺-sensitive fluorescent dye.
-
Cell Line: Use a cell line stably expressing the target transporter, such as HEK293-hNKCC2.
-
Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Compound Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test compound and controls (e.g., furosemide as a positive control, vehicle as a negative control) for 15-30 minutes.
-
Assay Execution: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a stimulus buffer containing Tl⁺ and measure the change in fluorescence over time.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of Tl⁺ influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ from the concentration-response curve.
Tier 3: Cell-Based Electrophysiological Confirmation
Objective: To provide definitive, high-resolution evidence of transporter or channel modulation.
Protocol 4: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
System: Express human NKCC2 cRNA in Xenopus laevis oocytes. This system allows for the direct measurement of transport-associated currents.
-
Recording: Clamp the oocyte membrane potential (e.g., at -50 mV).
-
Perfusion: Perfuse the oocyte with a standard buffer, then switch to a buffer containing Na⁺, K⁺, and Cl⁻ to activate NKCC2-mediated inward currents.
-
Inhibition Measurement: Once a stable current is established, perfuse the oocyte with the same ion-containing buffer plus the test compound at various concentrations. The reduction in the inward current directly reflects the inhibition of transporter activity.
-
Analysis: Measure the magnitude of the current inhibition and plot it against the compound concentration to generate a dose-response curve and calculate the IC₅₀. This provides a direct functional measure of inhibition.
Conclusion
Based on a rigorous structural analysis, the primary predicted mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter, positioning it as a potential novel loop diuretic. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, starting from computational predictions and culminating in definitive electrophysiological evidence. While a secondary hypothesis involving KATP channel modulation exists, the overwhelming structural homology with furosemide renders the diuretic pathway the most probable and warrants initial investigational focus. The successful validation of this mechanism would classify this compound as a new entity in a well-established and therapeutically vital class of drugs.
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Furosemide - Wikipedia [en.wikipedia.org]
- 11. Furosemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Mechanisms of the glycaemic effects of sulfonylureas [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 17. Sulphonylureas - Uses, How it Works & Side Effects | Diabetes UK [diabetes.org.uk]
Investigating Therapeutic Targets for Furoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Furan Scaffold - A Privileged Structure in Medicinal Chemistry
The furan ring, a simple five-membered aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties and structural versatility have made it a "privileged structure," capable of interacting with a wide array of biological targets. Among the myriad of furan-containing compounds, furoic acid and its derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the key therapeutic targets of furoic acid derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation, and synthesize the current understanding of this promising class of molecules.
Hypolipidemic Effects: Targeting ATP Citrate Lyase (ACLY) in Metabolic Disorders
Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major contributing factor. Furoic acid derivatives have demonstrated significant potential in modulating lipid metabolism, primarily through the inhibition of ATP Citrate Lyase (ACLY).
Mechanism of Action: The Central Role of ACLY
ACLY is a pivotal enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is the fundamental building block for the biosynthesis of fatty acids and cholesterol.[1] By inhibiting ACLY, 2-furoic acid effectively reduces the available precursor for these pathways, leading to a decrease in serum cholesterol and triglyceride levels.[2][3] Studies in rats have shown that 2-furoic acid administration significantly lowers not only serum lipids but also the activity of other key enzymes in lipid metabolism, including acetyl-CoA synthetase and acyl-CoA cholesterol acyltransferase.[2][4]
The inhibition of ACLY is a clinically validated strategy for managing hypercholesterolemia. While detailed kinetic studies on the direct inhibition of ACLY by 2-furoic acid are still emerging, related compounds have been shown to act as competitive inhibitors with respect to citrate.[5][6] This suggests that 2-furoic acid may bind to the citrate binding site of the enzyme, preventing the natural substrate from accessing the active site.
Experimental Workflow: Validating ACLY Inhibition
The following workflow outlines the key steps to characterize the inhibitory potential of a novel furoic acid derivative against ACLY.
Caption: Workflow for validating ACLY inhibitors.
Protocol: In Vitro ACLY Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ACLY.
Materials:
-
Recombinant human ACLY
-
ATP, Coenzyme A, Citrate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM DTT)
-
Test furoic acid derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 25 µL of a solution containing ATP and CoA to each well.
-
Add 10 µL of recombinant human ACLY to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of a solution containing citrate and DTNB. The free CoA produced by the ACLY reaction reacts with DTNB to produce a colored product.
-
Read the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Activity: A Multi-pronged Attack on Tumor Progression
Furoic acid derivatives have demonstrated significant promise as anticancer agents, targeting multiple facets of tumor biology, including uncontrolled proliferation and angiogenesis.
Targeting Protein Kinases in Signal Transduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Furo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several key kinases involved in cancer progression.[7]
-
VEGFR-2 and EGFR Inhibition: Certain furo[2,3-d]pyrimidine derivatives exhibit potent, low nanomolar inhibition of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8][9] This dual inhibition is particularly advantageous, as it can simultaneously curb tumor angiogenesis and cell proliferation.
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, demonstrating potent anticancer activity.[10]
The structure-activity relationship (SAR) of these compounds is a critical area of investigation. For instance, substitutions on the pyrimidine ring can significantly influence the potency and selectivity of kinase inhibition.
Disrupting Microtubule Dynamics: A Classic Anticancer Strategy
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-established anticancer strategy. Several benzo[b]furan derivatives, which incorporate a furan ring, have been identified as potent inhibitors of tubulin polymerization.[11][12]
These compounds bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12][13] The antiproliferative activity of these derivatives can reach the picomolar range against certain cancer cell lines.[11]
Experimental Workflow: Characterizing Anticancer Furoic Acid Derivatives
The following workflow illustrates the process of evaluating the anticancer properties of a novel furoic acid derivative.
Caption: Workflow for anticancer drug discovery with furoic acid derivatives.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furoic acid and its derivatives have demonstrated a broad spectrum of activity against various pathogens.
Mechanisms of Antimicrobial Action
The antimicrobial effects of furoic acid derivatives are multifaceted and appear to involve the inhibition of microbial growth and the modification of essential enzymes.[14]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[15]
-
Antifungal Activity: Potent activity against pathogenic fungi such as Candida albicans has also been reported.[15]
-
Enzyme Inhibition: One specific mechanism that has been elucidated is the inhibition of mushroom tyrosinase, an enzyme involved in melanin biosynthesis in some microorganisms.[16] Furoic acid acts as an uncompetitive inhibitor of this enzyme.[16]
Further research is needed to identify the specific molecular targets within bacteria and fungi that are responsible for the broad-spectrum antimicrobial activity of many furoic acid derivatives.
Table 1: Antimicrobial Activity of Furoic Acid and Related Compounds
| Compound | Organism | MIC (µM) | Reference |
| Furoic Acid | Bacillus subtilis | 15 | [16] |
| Furoic Acid | Salmonella sp. | 9 | [16] |
| Furfural | Bacillus subtilis | 27 | [16] |
| Furfural | Salmonella sp. | 29 | [16] |
| Furfuryl Alcohol | Bacillus subtilis | 115 | [16] |
| Furfuryl Alcohol | Salmonella sp. | 115 | [16] |
Anti-inflammatory Properties: Modulating the MAPK Signaling Pathway
Chronic inflammation is a key driver of numerous diseases. Furan derivatives have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[14] The MAPK pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Treatment of Sickle Cell Disease: A Novel Allosteric Modulator of Hemoglobin
Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. The derivative 5-hydroxymethyl-2-furfural (5HMF) has shown significant promise as an anti-sickling agent.
Mechanism of Action of 5HMF
5HMF acts through a dual mechanism:
-
Allosteric Modulation of HbS: 5HMF forms a Schiff base adduct with the N-terminal valine of the α-globin chain of HbS. This covalent modification increases the oxygen affinity of HbS, allosterically inhibiting its polymerization.
-
Inhibition of Red Blood Cell Dehydration: 5HMF also reduces the deoxygenation-induced dehydration of red blood cells by inhibiting the Psickle cation pathway. This helps to maintain red blood cell hydration and further reduces the propensity for sickling.
Conclusion and Future Directions
Furoic acid and its derivatives represent a rich and underexplored territory for drug discovery. The versatility of the furan scaffold allows for the development of compounds with a wide range of therapeutic applications, from metabolic disorders and cancer to infectious and genetic diseases. While significant progress has been made in identifying the therapeutic targets of these compounds, further research is needed to fully elucidate their mechanisms of action at a molecular level.
Future investigations should focus on:
-
Detailed kinetic and structural studies to understand the precise interactions between furoic acid derivatives and their protein targets.
-
Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Identification of novel therapeutic targets for this versatile class of molecules.
The continued exploration of furoic acid derivatives holds immense promise for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.
References
- 1. The specificities of protein kinase inhibitors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Synthesis and evaluation of (+) and (-)-2,2-difluorocitrate as inhibitors of rat-liver ATP-citrate lyase and porcine-heart aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase as a target for hypolipidemic intervention. Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review on 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
An In-depth Technical Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Potential Novel Uricosuric Agent for the Treatment of Hyperuricemia and Gout
Introduction
Hyperuricemia, a condition characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful and debilitating inflammatory arthritis.[1][2] Gout affects millions worldwide and is associated with significant morbidity and a reduced quality of life.[2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The human urate transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, is responsible for the majority of this reabsorption.[4][5] Consequently, URAT1 has emerged as a key therapeutic target for uricosuric agents, which lower serum uric acid by promoting its renal excretion.[1][3][5]
Existing uricosuric drugs, such as probenecid and benzbromarone, have demonstrated clinical efficacy but are also associated with side effects, including the potential for hepatotoxicity with benzbromarone.[3][6] This has driven the search for novel URAT1 inhibitors with improved potency, selectivity, and safety profiles.[6] This guide provides a comprehensive technical overview of this compound, a compound with structural motifs characteristic of a potential URAT1 inhibitor. While this specific molecule is not extensively described in the current literature, its chemical architecture provides a strong rationale for its investigation as a novel therapeutic agent. This document will, therefore, explore its fundamental properties, propose a synthetic pathway, and outline a hypothetical drug discovery and development workflow based on established principles of URAT1 inhibitor research.
Physicochemical Properties and Proposed Synthesis
A thorough understanding of a compound's physicochemical properties is the foundation of its development as a drug candidate.
Chemical Identity
Based on available data, the key identifiers for this compound are summarized in the table below.[7]
| Property | Value |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid |
| Molecular Formula | C10H13NO5S |
| Molecular Weight | 259.28 g/mol |
| CAS Number | 306936-43-6 |
| Canonical SMILES | CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O |
Proposed Synthetic Pathway
While a specific synthesis for this compound is not published, a plausible route can be devised from commercially available starting materials, leveraging established methodologies for the synthesis of furoic acid and sulfonamide derivatives. The proposed multi-step synthesis is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Methodology:
-
Acid Chloride Formation: 2-Methyl-3-furoic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (DCM), to form the corresponding acid chloride, 2-methyl-3-furoyl chloride.
-
Esterification: The acid chloride is then reacted with a suitable alcohol (R-OH, e.g., methanol or ethanol) in the presence of a base like pyridine to form a stable ester intermediate. This protects the carboxylic acid group during the subsequent sulfonation step.
-
Chlorosulfonation: The furan ring of the ester intermediate is susceptible to electrophilic substitution. Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures will introduce a chlorosulfonyl group (-SO₂Cl) at the C5 position, which is the most activated position on the furan ring.
-
Sulfonamide Formation: The resulting chlorosulfonated ester is then reacted with pyrrolidine in the presence of a non-nucleophilic base such as triethylamine (Et₃N) to form the pyrrolidinyl sulfonamide.
-
Saponification: Finally, the ester protecting group is removed by hydrolysis, typically using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF), followed by acidic workup to yield the final product, this compound.
Proposed Mechanism of Action and Biological Target: URAT1 Inhibition
The structural features of this compound, particularly the presence of a carboxylic acid and a sulfonamide group, are common in known URAT1 inhibitors.[1] This provides a strong rationale for hypothesizing that its primary mechanism of action is the inhibition of URAT1.
The Role of URAT1 in Renal Urate Reabsorption
URAT1 is located on the apical membrane of renal proximal tubule cells and mediates the exchange of urate from the tubular fluid for an intracellular anion (e.g., lactate or nicotinate).[4][5] This process is a critical step in the reabsorption of uric acid back into the bloodstream. Inhibiting URAT1 blocks this reabsorption, leading to increased uric acid excretion in the urine (uricosuria) and a subsequent reduction in serum uric acid levels.
Caption: URAT1-mediated uric acid reabsorption in the kidney and proposed site of inhibition.
Structure-activity relationship (SAR) studies of other URAT1 inhibitors suggest that an anionic group, such as a carboxylic acid, is crucial for interaction with a positively charged binding pocket within the transporter.[8][9] The sulfonamide moiety can form additional hydrogen bonds and hydrophobic interactions, enhancing binding affinity and inhibitory potency.[1]
Hypothetical Drug Discovery and Development Workflow
To validate the hypothesis that this compound is a potent and selective URAT1 inhibitor, a systematic discovery and development workflow would be required.
In Vitro Evaluation
The initial phase focuses on assessing the compound's activity and selectivity in cellular models.
Caption: In vitro screening cascade for a potential URAT1 inhibitor.
Experimental Protocol: URAT1 Inhibition Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human URAT1 (hURAT1) transporter are cultured to confluence in appropriate media.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to a range of test concentrations. Known inhibitors like benzbromarone or lesinurad are used as positive controls.[10]
-
Uptake Assay:
-
The cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with the test compound or control at various concentrations for 10-15 minutes.
-
The uptake reaction is initiated by adding buffer containing [¹⁴C]-labeled uric acid.
-
After a short incubation period (e.g., 5-10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
-
Quantification and Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control (DMSO).
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
A potent inhibitor would be expected to have an IC₅₀ value in the low micromolar to nanomolar range. For context, the IC₅₀ of lesinurad is approximately 7.18 µM, while that of benzbromarone is around 0.28 µM.[10][11]
Selectivity Assays: To ensure the compound is specific for URAT1, similar uptake assays should be performed using cell lines expressing other key renal transporters, such as OAT1, OAT3, and GLUT9, which are also involved in urate handling.[6] A desirable candidate would show significantly higher potency for URAT1 than for other transporters to minimize off-target effects.
In Vivo Pharmacological Assessment
Promising candidates from in vitro studies would advance to animal models to evaluate their efficacy and pharmacokinetic properties.
Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia Model
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.
-
Dosing: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically one hour after potassium oxonate administration. A vehicle control group and a positive control group (e.g., benzbromarone) are included.
-
Sample Collection: Blood samples are collected at different time points (e.g., 2, 4, 6 hours post-dose) to measure serum uric acid levels. Urine is also collected over a 24-hour period to measure the total amount of excreted uric acid.
-
Analysis: Serum and urine uric acid levels are quantified using a uric acid assay kit or HPLC-UV. The uricosuric effect is determined by the percentage reduction in serum uric acid and the increase in urinary uric acid excretion compared to the vehicle control group.
Lead Optimization and Structure-Activity Relationship (SAR) Analysis
The initial compound serves as a lead for further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Caption: Key structural regions for SAR exploration.
Hypothetical SAR Insights:
Based on the broader literature for URAT1 inhibitors, the following SAR trends can be hypothesized:[8][9][10][12]
| Modification Site | Rationale | Potential Impact on Activity |
| C2-Methyl Group | Modulates interaction with a hydrophobic pocket and can influence the orientation of the carboxylic acid. | Varying the alkyl chain length or introducing small electron-withdrawing groups could enhance potency. |
| Pyrrolidinyl Ring | The size and nature of this group can affect solubility and interactions with the protein surface. | Exploring different ring sizes (e.g., piperidine, morpholine) or substitutions on the ring could optimize binding and physicochemical properties. |
| Furoic Acid Core | The furan ring acts as a scaffold. The carboxylic acid is essential for activity. | Bioisosteric replacement of the furan ring (e.g., with a thiophene or phenyl ring) could improve metabolic stability or potency. The position of the carboxylate is critical. |
Potential Therapeutic Applications and Future Directions
If validated through the described workflow, this compound could be a valuable clinical candidate for the treatment of hyperuricemia and the management of chronic gout.[1][6] Its primary application would be as a once-daily oral medication to lower serum uric acid levels to the target of <6 mg/dL.
A particularly interesting area of modern research is the development of dual-target inhibitors. Combining URAT1 inhibition with the inhibition of xanthine oxidase (the enzyme responsible for uric acid production) in a single molecule could offer a more potent and comprehensive approach to managing hyperuricemia.[1][5] Future development of this furoic acid scaffold could explore the incorporation of pharmacophores known to inhibit xanthine oxidase.
Before clinical trials, any lead candidate would need to undergo extensive preclinical safety and toxicology studies, including assessment of cardiovascular safety, genotoxicity, and chronic toxicity in multiple species.
Conclusion
This compound represents a promising, albeit currently under-investigated, chemical entity. Its structure contains the key pharmacophoric elements—a carboxylic acid and a sulfonamide group on a heterocyclic scaffold—that are characteristic of potent URAT1 inhibitors. This guide has provided a comprehensive framework for its potential development, from a proposed chemical synthesis to a detailed workflow for biological evaluation and lead optimization. By targeting URAT1, this compound has the potential to be developed into a next-generation uricosuric agent for the treatment of gout and hyperuricemia, addressing the need for new therapies with improved safety and efficacy profiles. Further experimental validation is required to confirm the hypotheses presented herein and to fully elucidate the therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US20130178484A1 - Treatment of gout and hyperuricemia - Google Patents [patents.google.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human uric acid transporter 1 (hURAT1): an inhibitor structure-activity relationship (SAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidinylsulfonyl Compounds
Introduction: The Strategic Value of the Pyrrolidinylsulfonyl Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within this pursuit, the strategic combination of privileged scaffolds—structural motifs known to confer favorable biological activity—is a cornerstone of rational drug design. The pyrrolidinylsulfonyl framework represents a powerful amalgamation of two such scaffolds.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, enabling efficient exploration of pharmacophore space and optimized interactions with biological targets.[1] Its non-planar, flexible nature, often described as "pseudorotation," provides a distinct advantage over flat aromatic systems.[1] This scaffold is a core component of numerous natural products and FDA-approved drugs.[2][3]
Complementing the pyrrolidine core, the sulfonyl group (or more broadly, the sulfonamide linkage) is a versatile functional group prized for its ability to act as a hydrogen bond acceptor and its tetrahedral geometry. It is a key feature in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anticancer drugs.[4][5]
This guide provides a technical overview of the discovery pipeline and core synthetic methodologies for developing novel compounds based on the pyrrolidinylsulfonyl scaffold. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, causality, and protocol validation.
Part 1: The Discovery Engine - From Target to Lead Candidate
The initiation of any drug discovery program is the identification and validation of a biological target. The pyrrolidinylsulfonyl scaffold has shown applicability across diverse therapeutic areas, driven by its ability to be tailored for high-affinity binding to specific enzyme active sites or receptors.
Target Rationale & Lead Generation
The selection of a biological target dictates the screening and design strategy. For instance:
-
Oncology - Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): High expression of AKR1C3 is implicated in the progression of prostate and breast cancers.[6][7] Most inhibitors are carboxylic acids, which can have poor cell permeability. This provided a clear rationale for discovering potent, non-carboxylate inhibitors, leading to the identification of (piperidinosulfonamidophenyl)pyrrolidin-2-ones through high-throughput screening and subsequent optimization.[7]
-
Metabolic Disorders - Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[4] The pyrrolidinylsulfonyl scaffold was explored to design novel DPP-IV inhibitors, leading to the synthesis of potent compounds with IC50 values in the nanomolar range.[4]
Lead generation typically follows one of two paths: high-throughput screening (HTS) of large compound libraries or a more targeted, structure-based design approach. The discovery of the AKR1C3 inhibitor class, for example, originated from a high-throughput screen, which identified an initial hit that was then chemically modulated to produce a highly potent lead compound.[7]
Workflow for Lead Discovery
The process from initial concept to a validated lead follows a logical, iterative progression.
Caption: A generalized workflow for drug discovery.
Part 2: Core Synthetic Strategies & Methodologies
The synthesis of pyrrolidinylsulfonyl compounds can be approached through several robust chemical routes. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Strategy A: Intramolecular Cyclization of Sulfonamido Acids
A highly effective and direct method for creating the 1-(arylsulfonyl)pyrrolidin-2-one core involves the cyclization of an acyclic precursor. This approach is particularly useful for generating libraries of analogs with diverse substitutions on the aryl sulfonyl moiety.[8]
The key transformation is the intramolecular condensation of 4-(substituted-phenylsulfonamido)butanoic acids. The choice of cyclizing agent is critical for achieving high yields and minimizing side reactions. Polyphosphate ester (PPE) is a superior choice for this transformation as it acts as both a Brønsted acid catalyst and a powerful dehydrating agent, effectively promoting amide bond formation. The addition of a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.[8]
Caption: Workflow for the intramolecular cyclization strategy.
Experimental Protocol: Synthesis of 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one
This protocol is a representative example based on the methodology described by Zareef et al.[8]
Step 1: Synthesis of 4-((4-methylphenyl)sulfonamido)butanoic acid (Intermediate)
-
Dissolve 4-aminobutanoic acid (1.0 eq.) in a 2M aqueous solution of sodium hydroxide (2.5 eq.) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of acetone.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred, cooled solution of 4-aminobutanoic acid over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.
-
Validation: The structure can be confirmed by ¹H NMR, observing the disappearance of the primary amine protons and the appearance of the sulfonamide N-H proton, alongside signals for the aromatic and aliphatic chains.
Step 2: Synthesis of 1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-one (Final Product)
-
To a solution of the intermediate from Step 1 (1.0 eq.) in anhydrous chloroform, add polyphosphate ester (PPE) (1.5 eq.) and 4-(N,N-dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Reflux the mixture with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The use of PPE in combination with DMAP significantly reduces reaction time and increases yield compared to using PPE alone.[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Successful cyclization is confirmed by the disappearance of the carboxylic acid proton and the sulfonamide N-H proton in the ¹H NMR spectrum. IR spectroscopy will show a characteristic lactam carbonyl stretch around 1680-1700 cm⁻¹.
Strategy B: Functionalization of Chiral Precursors
When stereochemistry is a critical determinant of biological activity, synthesis often begins with optically pure precursors like (S)-prolinol, which is derived from the natural amino acid proline.[9] This strategy embeds the desired stereocenter from the start, avoiding costly and often inefficient chiral separations later in the synthetic sequence. Many complex pyrrolidine-containing drugs are synthesized using this approach.[9]
Strategy C: 1,3-Dipolar Cycloaddition
For constructing highly substituted pyrrolidine rings, the 1,3-dipolar cycloaddition is a powerful and versatile method.[1] This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an activated alkene (the dipolarophile). The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the reactants and catalysts, providing access to a wide range of complex pyrrolidine structures.[1]
Part 3: Structure-Activity Relationship (SAR) - A Case Study of AKR1C3 Inhibitors
SAR studies are the intellectual core of lead optimization, systematically dissecting the molecule to understand how each component contributes to potency and selectivity. The development of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as AKR1C3 inhibitors provides an excellent illustration of this process.[6][7]
Initial screening identified a lead compound which was then systematically modified. The key findings from these studies are summarized below.
SAR Summary Table for AKR1C3 Inhibitors
| Position/Modification | Observation | Implication | Reference |
| Sulfonamide Group | Replacement or removal of the sulfonamide linkage completely abolished activity. | The sulfonamide is a critical pharmacophore, likely involved in essential hydrogen bonding interactions within the enzyme's active site. | [6][7] |
| Pyrrolidinone Ring | Altering its position (e.g., moving to the meta position) or electronic nature severely diminished activity. | Strict positional and electronic requirements suggest a well-defined binding pocket for this moiety. Crystal structure data confirmed it does not interact directly with the oxyanion hole. | [6] |
| Piperidino Ring | Altering the size (e.g., to pyrrolidine or azepane) or increasing polarity (e.g., adding a hydroxyl group) reduced potency. | A specific-sized, hydrophobic pocket accommodates this group. There is tolerance for some variation, with six-membered rings being optimal. | [7] |
SAR Logic Diagram
The following diagram illustrates the key structural regions of the AKR1C3 inhibitor scaffold and their importance for biological activity.
Caption: Key pharmacophoric regions for AKR1C3 inhibition.
These SAR studies demonstrate a self-validating system: a hypothesis is formed (e.g., "the sulfonamide is critical"), a compound is synthesized to test it (e.g., an amide analog), and the resulting biological data validates or refutes the hypothesis, guiding the next round of design.
Part 4: Therapeutic Landscape & Future Directions
The versatility of the pyrrolidinylsulfonyl scaffold has led to its exploration in a multitude of therapeutic areas.
Table of Therapeutic Applications
| Compound Class | Target | Therapeutic Area | Key References |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | Oncology (Prostate/Breast Cancer) | [6][7] |
| Pyrrolidine & Piperidine Sulfonamides | DPP-IV | Type 2 Diabetes | [4] |
| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Bacterial & Fungal Targets | Antimicrobial | [8][10] |
| Pyrrolidine-2,5-dione Derivatives | Ion Channels / Receptors | Anticonvulsant | [1] |
The future of this scaffold lies in expanding its reach to new biological targets and refining its properties. The integration of computational chemistry, including molecular docking and predictive ADME/Tox modeling, will be instrumental in accelerating the design of next-generation pyrrolidinylsulfonyl compounds. Furthermore, exploring novel and more efficient synthetic routes, potentially leveraging biocatalysis or flow chemistry, could shorten development timelines and provide access to previously unattainable chemical space.[11]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1318541A - Sulfonyl-containing pyrrolidone compound and preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Technical Guide
Abstract
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide provides an in-depth, technical walkthrough of a hypothetical in silico docking study of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid (henceforth MPSFA). Given the structural motifs of MPSFA, particularly the sulfonamide group, this study will focus on its potential interaction with Human Carbonic Anhydrase II (hCA II), a well-validated drug target.[2] This document serves as a practical guide for researchers and drug development professionals, detailing the scientific rationale, step-by-step protocols for ligand and protein preparation, docking execution using AutoDock Vina, and comprehensive post-docking analysis.[3] The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility. All steps, from data acquisition to results interpretation, are explained to provide both procedural instructions and the underlying scientific reasoning.
Introduction
The Ligand: this compound (MPSFA)
The subject of our study, MPSFA, is a small organic molecule characterized by three key functional groups: a furoic acid core, a methyl group, and a pyrrolidinylsulfonyl moiety. The sulfonamide group (-SO2N<) is a well-known pharmacophore present in a wide array of therapeutic agents.[4] Specifically, sulfonamides are classic zinc-binding groups found in many inhibitors of metalloenzymes.[4] This structural feature makes MPSFA a compelling candidate for investigation against zinc-containing enzymes.
The Target: Human Carbonic Anhydrase II (hCA II)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[6][7] The human isoform, hCA II, is ubiquitously expressed and is one of the fastest enzymes known.[2] Dysregulation of hCA II activity is implicated in several pathologies, most notably glaucoma, where it contributes to the production of aqueous humor in the eye.[5][8] Consequently, inhibitors of hCA II are established therapeutics for reducing intraocular pressure.[8] Its well-characterized structure and defined active site make hCA II an ideal target for structure-based drug design and in silico docking studies.[9][10]
Rationale for the Study
The primary rationale for docking MPSFA against hCA II is the presence of the sulfonamide group in the ligand. Sulfonamides are known to act as potent inhibitors of carbonic anhydrases by coordinating with the catalytic zinc ion (Zn2+) in the enzyme's active site.[4] This study aims to computationally model this potential interaction, predict the binding affinity, and elucidate the specific molecular interactions that would stabilize the ligand-protein complex. Such an in silico approach allows for a rapid and cost-effective initial assessment of a compound's therapeutic potential before committing to resource-intensive experimental validation.[1][11]
Principles of In Silico Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a target protein.[11] The process involves two main stages: sampling and scoring.[11]
-
Sampling: The algorithm explores a vast number of possible conformations and orientations (poses) of the ligand within the protein's binding site.[12]
-
Scoring: A scoring function is used to evaluate each pose, estimating the binding free energy. A more negative score typically indicates a more favorable binding interaction.[13][14]
This guide will utilize AutoDock Vina, a widely used open-source docking program known for its accuracy and efficiency.[15]
Materials and Methods: A Self-Validating Protocol
This section details the step-by-step methodology for conducting the docking study. The inclusion of a re-docking validation step is crucial for establishing the trustworthiness of the chosen protocol.
Software and Data
-
Molecular Visualization: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[3][16]
-
Docking Software: AutoDock Tools (ADT) and AutoDock Vina.[3]
-
Protein Structure: The crystal structure of hCA II will be obtained from the RCSB Protein Data Bank (PDB). For this study, PDB ID: 1CA2 is selected due to its high resolution (2.0 Å) and availability as a native structure.[17]
-
Ligand Structure: The 2D structure of MPSFA will be drawn using a chemical sketcher and converted to a 3D structure.
Experimental Workflow Overview
The entire computational workflow is designed to ensure a logical progression from data preparation to final analysis.
Caption: In Silico Docking Workflow Diagram.
Protein Preparation Protocol (hCA II)
Causality: The raw PDB file contains crystallographic water molecules, co-factors, and lacks hydrogen atoms, all of which must be addressed to prepare a biochemically accurate model for docking.[18][19]
-
Download Structure: Obtain the PDB file for hCA II (e.g., 1CA2) from the RCSB PDB website.[17]
-
Clean Protein: Load the PDB file into AutoDock Tools (ADT).[20]
-
Remove Water: Delete all water molecules (HOH). This is done because the role of specific water molecules in ligand binding is complex and often unknown, and their presence can interfere with the docking algorithm.[16]
-
Add Hydrogens: Add polar hydrogen atoms only. This is critical for correctly defining hydrogen bond donors and acceptors.[21]
-
Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.[20]
-
Set Atom Types: Assign AD4 atom types.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the coordinates, charges, and atom types required by AutoDock Vina.[22]
Ligand Preparation Protocol (MPSFA)
Causality: The ligand must be converted into a low-energy, 3D conformation with appropriate charges and defined rotatable bonds to allow the docking algorithm to explore realistic binding poses.[12][23]
-
Generate 3D Structure: Draw the 2D structure of MPSFA in a chemical editor and generate a 3D conformation.
-
Load Ligand: Open the 3D structure file (e.g., in .mol or .pdb format) in ADT.
-
Assign Charges: Compute Gasteiger charges.[23]
-
Define Torsion Tree: Detect the root and define rotatable bonds. This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.[23]
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.[20]
Protocol Validation: Re-docking of a Known Inhibitor
Trustworthiness: To validate our docking protocol, we will perform a re-docking experiment. Many hCA II crystal structures are co-crystallized with a known inhibitor. We would select such a structure (e.g., PDB ID 2VVB , complexed with bicarbonate), extract the native ligand, and dock it back into the active site using our prepared protein and protocol.[24] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This confirms that our chosen parameters can accurately reproduce a known binding mode.[14]
Molecular Docking Protocol (AutoDock Vina)
-
Grid Box Generation: The search space for docking is defined by a grid box.[12] This box must encompass the entire active site of the target protein. For hCA II, the active site is a well-defined conical cleft leading to the catalytic zinc ion. The grid box should be centered on this site. The center coordinates and dimensions (in Å) are specified in a configuration file (conf.txt).[22][25]
-
Expertise Insight: The size of the grid box is a critical parameter. A box that is too small may miss the true binding site, while one that is too large will increase computation time and may lead to non-specific binding poses. Centering the grid on a known co-crystallized ligand is the most reliable method for defining the active site.[3]
-
-
Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.[22]
(Note: Center and size values are illustrative and must be determined for the specific protein orientation).
-
Execute Docking: Run AutoDock Vina from the command line, specifying the configuration file.[25] vina --config conf.txt --log log.txt
Results and Discussion
The output from AutoDock Vina includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.[25]
Binding Affinity and Pose Analysis
Vina will generate several binding modes (typically 9), ranked by their binding affinity scores in kcal/mol.[26] A lower (more negative) binding energy indicates a stronger, more stable interaction.[13]
Table 1: Predicted Binding Affinities for MPSFA with hCA II
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.25 |
| 3 | -7.9 | 1.87 |
| 4 | -7.6 | 2.45 |
| ... | ... | ... |
| 9 | -6.8 | 4.12 |
Interpretation: The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction between MPSFA and hCA II.[27] Scores in this range are indicative of potent inhibitors.[27] The cluster of top poses with low RMSD values relative to each other suggests a well-defined and confident binding prediction.
Analysis of Key Molecular Interactions
The most critical part of the analysis is the visual inspection of the top-ranked binding pose to understand the specific molecular interactions stabilizing the complex.[14] This is performed using visualization software like PyMOL or Discovery Studio.
References
- 1. ijariie.com [ijariie.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifelinesblog.com [lifelinesblog.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Identification of the inhibition mechanism of carbonic anhydrase II by fructooligosaccharides [frontiersin.org]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechworldindia.in [biotechworldindia.in]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. youtube.com [youtube.com]
- 17. rcsb.org [rcsb.org]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 20. sites.ualberta.ca [sites.ualberta.ca]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. m.youtube.com [m.youtube.com]
- 24. rcsb.org [rcsb.org]
- 25. m.youtube.com [m.youtube.com]
- 26. etflin.com [etflin.com]
- 27. youtube.com [youtube.com]
Solubility Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Technical Guide for Drug Development Professionals
Abstract
A comprehensive understanding of a drug candidate's solubility is a cornerstone of successful pharmaceutical development. Poor aqueous solubility can significantly impede drug absorption, leading to diminished bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a molecule of interest in contemporary drug discovery. We will explore its solubility profile in both aqueous and organic solvents, offering a practical framework for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the interpretation of solubility data in the context of preclinical and formulation development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's oral bioavailability.[1] Orally administered drugs must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[] Consequently, a thorough characterization of a compound's solubility is a non-negotiable aspect of pre-formulation studies.[3]
This guide focuses on this compound, providing a detailed roadmap for assessing its solubility. The insights and methodologies presented herein are designed to be broadly applicable to other NCEs, serving as a valuable resource for scientists working to de-risk and advance their drug candidates.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | [4] |
| Molecular Weight | 259.28 g/mol | [4] |
| XLogP3 | 0.9 | [4] |
| CAS Number | 306936-43-6 | [4] |
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For an ionizable molecule like this compound, which possesses a carboxylic acid group, pH is a master variable.
The Influence of pH and pKa
The ionization state of a drug is profoundly influenced by the pH of its environment. Weakly acidic drugs, such as the one , are more soluble in their ionized form, which predominates at a pH above their pKa.[5][6] Conversely, the un-ionized form, which is generally less soluble but more permeable across biological membranes, is favored at a pH below the pKa. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to un-ionized forms of the drug.[5]
Kinetic versus Thermodynamic Solubility
In the realm of drug discovery and development, two key types of solubility are measured: kinetic and thermodynamic.
-
Kinetic Solubility: This is the concentration at which a compound, rapidly added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous medium.[7][8] It's a high-throughput screening method often employed in early discovery to quickly flag compounds with potential solubility issues.[8][9] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[9][10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature.[11][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24 hours or more.[1][7] Thermodynamic solubility is a more accurate and relevant measure for formulation development and for predicting in vivo performance.[10]
Experimental Design and Protocols
A robust solubility assessment involves a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive solubility profile for this compound.
Materials and Equipment
-
This compound (solid powder)
-
Aqueous Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
-
Organic Solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol for Thermodynamic Solubility Determination
This protocol is based on the widely accepted shake-flask method.[13][14]
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected aqueous buffers and organic solvents. Ensure that undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[15][16] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[15]
Protocol for Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add small volumes of the DMSO stock solution to the aqueous buffers in a microtiter plate to create a range of concentrations.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7]
-
Precipitation Measurement: The formation of precipitate can be detected by various methods, including laser nephelometry, UV-spectroscopy, or by centrifuging the plate and analyzing the supernatant concentration by HPLC-UV.[17]
Results and Discussion: Interpreting the Data
The solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Expected Solubility Profile of this compound
| Solvent System | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |
| pH 1.2 Buffer | (Expected to be lower) | (Expected to be higher than thermo) |
| pH 4.5 Buffer | (Expected to be intermediate) | (Expected to be higher than thermo) |
| pH 6.8 Buffer | (Expected to be higher) | (Expected to be higher than thermo) |
| Ethanol | (Expected to be high) | N/A |
| Propylene Glycol | (Expected to be high) | N/A |
| PEG 400 | (Expected to be high) | N/A |
| DMSO | (Expected to be very high) | N/A |
Interpretation of Expected Results:
-
Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility is expected to increase with increasing pH.[5] The lowest solubility will likely be observed at pH 1.2. This pH-dependent solubility is a critical factor for predicting its dissolution behavior in the varying pH environments of the gastrointestinal tract.[18]
-
Organic Solvent Solubility: The compound is anticipated to exhibit higher solubility in organic co-solvents.[] This information is vital for developing liquid formulations for preclinical toxicology and pharmacology studies, where achieving a desired concentration in a solution is often necessary.[1][19]
-
Kinetic vs. Thermodynamic: It is expected that the kinetic solubility values will be higher than the thermodynamic solubility values.[10] This discrepancy highlights the importance of using thermodynamic solubility data for making critical decisions in formulation development.[20]
Application in Drug Development: The Biopharmaceutics Classification System (BCS)
The solubility data, particularly the equilibrium solubility in aqueous media over the pH range of 1.2 to 6.8, is a key component of the Biopharmaceutics Classification System (BCS).[21][22] The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[23][24][25]
BCS Classification Logic Diagram:
Caption: Decision tree for BCS classification.
A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[26][27] The classification of this compound within the BCS framework will guide subsequent formulation strategies. For instance, if it is classified as a BCS Class II (low solubility, high permeability) compound, formulation approaches such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary to enhance its oral bioavailability.[24]
Conclusion
The systematic analysis of the solubility of this compound in both aqueous and organic media is a critical step in its development pathway. This guide has provided a comprehensive framework, from theoretical principles to detailed experimental protocols and data interpretation. By diligently applying these methodologies, researchers can generate the robust solubility data necessary to make informed decisions, mitigate risks, and ultimately, increase the probability of success for their drug candidates.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. enamine.net [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 19. admescope.com [admescope.com]
- 20. ovid.com [ovid.com]
- 21. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. capa.org.tw [capa.org.tw]
Spectroscopic data (NMR, IR, Mass Spec) for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
A Predictive Spectroscopic Guide to 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of this compound (Molecular Formula: C₁₀H₁₃NO₅S, Molecular Weight: 259.28 g/mol )[1]. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a valuable resource for researchers, scientists, and drug development professionals by forecasting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent functional groups—a substituted furan ring, a carboxylic acid, and a pyrrolidinylsulfonyl moiety—we apply fundamental spectroscopic principles and data from analogous structures to predict chemical shifts, absorption frequencies, and fragmentation patterns. This guide is designed to aid in the identification and characterization of this compound in a research or development setting.
Introduction and Molecular Structure
This compound is a multifaceted organic compound featuring a furan core, a functionality prevalent in medicinal chemistry. The structural complexity, arising from the combination of a carboxylic acid and a sulfonamide group, necessitates a thorough spectroscopic characterization for unequivocal identification and quality control. This guide will systematically predict the spectral data, providing a foundational framework for researchers.
The molecular structure, with atoms numbered for NMR assignment purposes, is presented below. This numbering scheme will be referenced throughout the NMR section.
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
Predicted ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Below are the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for the target molecule, based on established increments and data from similar structures such as furoic acids and sulfonamides.[2][3][4]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H (O3) | ~13.0 | Broad Singlet | 1H | Carboxylic Acid | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift, often >12 ppm.[5][6] |
| H4 | ~7.10 | Singlet | 1H | Furan Ring | This proton is on an electron-rich furan ring, but is deshielded by the adjacent sulfonyl group. It is expected to be a sharp singlet. |
| H8', H11' | ~3.40 | Triplet | 4H | Pyrrolidine (α to N) | These protons are adjacent to the electron-withdrawing sulfonamide nitrogen, shifting them downfield. |
| H6 | ~2.60 | Singlet | 3H | Methyl | The methyl group on the furan ring is expected to be a singlet in the typical range for an aromatic methyl group. |
| H9', H10' | ~1.85 | Multiplet | 4H | Pyrrolidine (β to N) | These protons are further from the nitrogen and are expected to be in the typical aliphatic range, appearing as a multiplet due to coupling with the α-protons. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C7 | ~165 | Carboxylic Acid Carbonyl | Carboxyl carbons are characteristically found in this downfield region.[5][6] |
| C2 | ~158 | Furan Ring (C-CH₃) | The carbon bearing the methyl group, shifted downfield by the furan oxygen. |
| C5 | ~150 | Furan Ring (C-SO₂) | This carbon is attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| C4 | ~120 | Furan Ring (C-H) | The protonated carbon of the furan ring. |
| C3 | ~115 | Furan Ring (C-COOH) | The carbon bearing the carboxylic acid group. |
| C8', C11' | ~48 | Pyrrolidine (α to N) | These carbons are adjacent to the nitrogen of the sulfonamide. |
| C9', C10' | ~25 | Pyrrolidine (β to N) | Aliphatic carbons in the pyrrolidine ring. |
| C6 | ~14 | Methyl | A typical chemical shift for a methyl group attached to an aromatic system. |
Hypothetical NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Accumulate 1024 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction to obtain the final spectra.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity/Appearance |
| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, very broad |
| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp |
| ~1320 and ~1150 | S=O asymmetric & symmetric stretch | Sulfonamide | Strong, sharp |
| ~1300 | C-O stretch | Carboxylic Acid | Medium |
| ~1440 | O-H bend | Carboxylic Acid | Medium |
Rationale:
-
Carboxylic Acid: The most prominent feature will be the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids.[5][6][7][8] The C=O stretch will be a strong, sharp peak around 1710 cm⁻¹.[5][6][7][8]
-
Sulfonamide: The sulfonamide group will exhibit two strong and sharp stretching bands for the S=O group, one asymmetric (around 1320 cm⁻¹) and one symmetric (around 1150 cm⁻¹).[9]
-
Furan and Alkyl Groups: C-H stretching bands for the furan ring and the methyl/pyrrolidine groups will appear in the 3100-2850 cm⁻¹ region, likely superimposed on the broad O-H band.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (MW = 259.28), we can predict the molecular ion and key fragmentation pathways.
Predicted Key Fragments:
-
m/z = 259: Molecular ion [M]⁺ or [M+H]⁺ depending on ionization technique.
-
m/z = 214: Loss of COOH (45 Da). This is a common fragmentation for carboxylic acids.[10]
-
m/z = 133: Cleavage of the S-N bond, a characteristic fragmentation of sulfonamides, leading to the pyrrolidinylsulfonyl cation.[11][12][13]
-
m/z = 154: Furan-containing fragment after cleavage of the C-S bond.
-
m/z = 64: Loss of SO₂ from a fragment, a rearrangement common in the mass spectrometry of sulfonamides.[14]
-
m/z = 70: Pyrrolidine cation.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Hypothetical Mass Spectrometry Data Acquisition Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow) to optimize for the signal of the target compound.
-
Acquire full scan mass spectra over a range of m/z 50-500.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Select the molecular ion (e.g., m/z 260 for [M+H]⁺) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire product ion spectra to identify the fragments.
-
-
Data Analysis: Analyze the resulting spectra to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.
Conclusion
This guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectra of this compound. While experimental verification is essential, these predicted data offer a robust framework for researchers to anticipate and interpret the spectroscopic features of this molecule. The provided hypothetical protocols also serve as a practical starting point for the empirical analysis of this and structurally related compounds.
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Furoic acid(488-93-7) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.
Introduction
Substituted furoic acids are a class of organic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. The target molecule, this compound, incorporates a furan core, a sulfonamide moiety, and a carboxylic acid group, making it a versatile scaffold for further chemical modifications. This guide details a robust three-step synthesis beginning from the readily available starting material, methyl 2-methyl-3-furoate.
Overall Synthetic Scheme
The synthesis proceeds in three main stages:
-
Esterification: Protection of the carboxylic acid of 2-methyl-3-furoic acid as a methyl ester.
-
Chlorosulfonylation: Introduction of a chlorosulfonyl group at the 5-position of the furan ring.
-
Sulfonamide Formation and Saponification: Reaction with pyrrolidine to form the sulfonamide, followed by hydrolysis of the methyl ester to yield the final product.
Caption: Overall synthetic route for this compound.
Experimental Protocols
PART 1: Synthesis of Methyl 2-Methyl-3-furoate (Intermediate 1)
This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions during the subsequent chlorosulfonylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-furoic acid | 126.11 | 10.0 g | 0.079 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |
| Sodium bicarbonate (sat. aq.) | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Diethyl ether | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-furoic acid (10.0 g, 0.079 mol) and methanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-3-furoate as a colorless oil. The product is typically of sufficient purity for the next step.
Expertise & Experience: The use of a catalytic amount of strong acid like sulfuric acid is a classic Fischer esterification method. The workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted starting material.
PART 2: Synthesis of Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate (Intermediate 2)
This step introduces the reactive sulfonyl chloride group onto the furan ring. The 5-position is targeted due to the directing effects of the substituents on the furan ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-methyl-3-furoate | 140.14 | 10.0 g | 0.071 |
| Chlorosulfonic acid | 116.52 | 24.9 g (14.2 mL) | 0.214 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Crushed ice | - | ~200 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-methyl-3-furoate (10.0 g, 0.071 mol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add chlorosulfonic acid (14.2 mL, 0.214 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~200 g) in a beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with cold water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-(chlorosulfonyl)-2-methyl-3-furoate as a solid. This intermediate is moisture-sensitive and should be used promptly in the next step. The existence of this compound is supported by commercial availability.[1]
Trustworthiness: Chlorosulfonylation of aromatic and heteroaromatic compounds is a standard method for introducing a sulfonyl chloride group.[2][3] The regioselectivity is governed by the electronic properties of the substituents on the furan ring.
PART 3: Synthesis of this compound (Final Product)
This final stage involves the formation of the sulfonamide via nucleophilic substitution of the chloride on the sulfonyl chloride by pyrrolidine, followed by saponification of the methyl ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate | 238.65 | 15.0 g | 0.063 |
| Pyrrolidine | 71.12 | 6.7 g (7.8 mL) | 0.094 |
| Pyridine | 79.10 | 7.4 g (7.6 mL) | 0.094 |
| Dichloromethane (anhydrous) | - | 150 mL | - |
| Sodium hydroxide | 40.00 | 5.0 g | 0.125 |
| Methanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric acid (conc.) | - | As needed | - |
Procedure:
Step 3a: Sulfonamide Formation
-
Dissolve the crude methyl 5-(chlorosulfonyl)-2-methyl-3-furoate (15.0 g, 0.063 mol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
In a separate flask, prepare a solution of pyrrolidine (7.8 mL, 0.094 mol) and pyridine (7.6 mL, 0.094 mol) in anhydrous dichloromethane (50 mL).
-
Add the pyrrolidine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3 hours. The formation of aryl sulfonamides from sulfonyl chlorides and amines is a well-established reaction.[4][5][6]
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-5-(1-pyrrolidinylsulfonyl)-3-furoate.
Step 3b: Saponification
-
Dissolve the crude ester from the previous step in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (5.0 g, 0.125 mol) and heat the mixture to reflux for 2 hours. The sulfonamide group is generally stable under these basic hydrolysis conditions.[7]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[8]
Purification and Characterization:
The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water. The purity and identity of the compound should be confirmed by analytical techniques such as:
-
Melting Point: To determine the purity of the solid.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[8]
-
HPLC: To assess the purity of the final compound.[9][10][11][12][13]
Safety Precautions
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Concentrated acids and bases (sulfuric acid, hydrochloric acid, sodium hydroxide) are corrosive and should be handled with care.
-
Organic solvents (methanol, diethyl ether, dichloromethane) are flammable and/or toxic. Avoid inhalation and contact with skin.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs.
References
- 1. methyl 5-(chlorosulfonyl)-2-methyl-3-furoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. vdoc.pub [vdoc.pub]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 11. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for 2-Furoic acid (HMDB0000617) [hmdb.ca]
Mastering the Purification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Guide for Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard procedures to explain the scientific rationale behind each step, ensuring a deep understanding of the purification strategies. Our focus is on delivering robust, reproducible, and scalable methods that adhere to the highest standards of scientific integrity and are grounded in established chemical principles.
Introduction: The Importance of Purity in Pharmaceutical Intermediates
The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its purity. For intermediates like this compound, rigorous purification is not merely a procedural step but a critical determinant of the final drug product's quality. Impurities introduced or formed during synthesis can have unintended pharmacological or toxicological effects, making their removal a paramount concern in drug development.[1][2][3][4] This guide presents a multi-faceted approach to the purification of this furoic acid derivative, leveraging techniques from classical recrystallization to modern chromatographic methods.
Physicochemical Properties of this compound
A thorough understanding of the molecule's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem |
| Molecular Weight | 259.28 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | General knowledge of similar compounds |
| pKa | Estimated to be acidic due to the carboxylic acid group | Chemical intuition |
| Solubility | Likely soluble in polar organic solvents and aqueous bases | Chemical intuition |
Note: Experimental determination of properties like pKa and solubility in various solvents is highly recommended for precise protocol development.
Strategic Approach to Purification
The purification of this compound can be approached through a sequence of techniques, each targeting different types of impurities. A logical workflow would involve an initial bulk purification step, such as acid-base extraction or recrystallization, followed by a high-resolution polishing step like preparative chromatography if necessary.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction for Initial Impurity Removal
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[5][6][7][8][9] this compound, possessing a carboxylic acid group, can be deprotonated by a weak base to form a water-soluble salt. Neutral and basic impurities will remain in the organic phase, allowing for an effective initial separation.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.
-
Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), causing the purified product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Self-Validation:
-
Monitor the pH of the aqueous layer during extraction and acidification.
-
Analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete extraction of the product.
Protocol 2: Recrystallization for Bulk Purification
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10][11][12][13][14] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.[10][13]
Solvent Selection: The choice of solvent is critical for successful recrystallization.[15][16] A preliminary solvent screen is essential.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in a polar protic solvent like ethanol. Water can be used as an anti-solvent to induce crystallization. |
| Isopropanol | A common solvent for recrystallizing sulfonamides.[10] |
| Ethyl Acetate/Heptane | A versatile solvent/anti-solvent system for moderately polar compounds. |
Experimental Protocol (Single-Solvent Method):
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (e.g., isopropanol) to the crude solid. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the hot solvent portion-wise to avoid using an excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Caption: Step-by-step recrystallization workflow.
Self-Validation:
-
Determine the melting point of the recrystallized product; a sharp melting point close to the literature value indicates high purity.
-
Analyze the purity by HPLC or other spectroscopic methods.[17][18][19][20]
Protocol 3: Preparative HPLC for High-Purity Polishing
Principle: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. For polar organic molecules like this compound, mixed-mode chromatography can be particularly effective.[21][22][23] This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, providing enhanced retention and selectivity for polar and ionizable compounds.[21]
Experimental Protocol (Mixed-Mode Chromatography):
-
Column Selection: Choose a suitable mixed-mode stationary phase, for example, one with both C18 and anion-exchange functionalities.
-
Mobile Phase Preparation: Prepare a mobile phase system consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to control the ionization state of the carboxylic acid and any basic impurities.
-
Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation between the target compound and its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation followed by lyophilization, to obtain the final high-purity product.
Self-Validation:
-
Analyze the collected fractions by analytical HPLC to confirm their purity before combining them.
-
Perform a final purity assessment of the isolated product using a validated analytical method.[24][25][26][27][28]
Impurity Profiling and Validation
In a drug development setting, it is crucial to identify and quantify any impurities present in the final product.[1][2][3][4][29] The International Council for Harmonisation (ICH) guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][4] Analytical techniques such as HPLC-MS and NMR spectroscopy are invaluable for the structural elucidation of unknown impurities.[17]
Conclusion
The purification of this compound requires a systematic and scientifically grounded approach. By employing a combination of acid-base extraction, recrystallization, and, if necessary, preparative chromatography, researchers can achieve the high levels of purity required for pharmaceutical applications. The protocols outlined in this guide provide a robust framework for developing and validating an effective purification strategy, ultimately contributing to the quality and safety of the final drug product.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Ich guidelines for impurity profile [wisdomlib.org]
- 4. Impurity profile-API [moleculematters.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. Recrystallization [wiredchemist.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. praxilabs.com [praxilabs.com]
- 15. mt.com [mt.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. tutorchase.com [tutorchase.com]
- 19. IDENTIFICATION OF ORGANIC COMPOUNDS BY SPECTROSCOPIC TECHNIQUES [merithub.com]
- 20. iptsalipur.org [iptsalipur.org]
- 21. helixchrom.com [helixchrom.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. cs.purdue.edu [cs.purdue.edu]
- 26. wjarr.com [wjarr.com]
- 27. demarcheiso17025.com [demarcheiso17025.com]
- 28. fda.gov [fda.gov]
- 29. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Introduction
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a unique organic molecule featuring a furoic acid core, a sulfonamide group, and a pyrrolidine ring.[1] Its structural complexity, combining acidic and sulfonamide functionalities, necessitates robust and validated analytical methods for accurate quantification in various matrices, particularly in the context of pharmaceutical research and development. This document provides a comprehensive guide to the quantitative analysis of this compound, detailing methodologies based on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[1] |
| Molecular Weight | 259.28 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem[1] |
| Predicted XLogP3 | 0.9 | PubChem[1] |
The presence of a carboxylic acid group suggests that the compound's solubility will be pH-dependent. The sulfonamide and furan moieties provide chromophores suitable for UV detection.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules like this compound. The furan ring and sulfonamide group are expected to exhibit significant UV absorbance.
Causality Behind Experimental Choices
-
Column Selection: A C18 reversed-phase column is chosen due to the compound's moderate polarity (Predicted XLogP3 of 0.9). This stationary phase provides effective retention and separation from potential impurities.
-
Mobile Phase: A gradient mobile phase of acetonitrile and water with a formic or acetic acid modifier is selected. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.
-
Detection Wavelength: Based on the analysis of similar furan derivatives, detection wavelengths around 250 nm and 280 nm are likely to provide good sensitivity.[2] A diode array detector (DAD) is recommended to assess peak purity.
Experimental Workflow
Caption: High-level workflow for HPLC-UV analysis.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90:10 Water:Acetonitrile with 0.1% formic acid).
5. Sample Preparation:
-
The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range.
-
For formulated products, a suitable extraction procedure may be necessary. For instance, tablets could be crushed, and the active ingredient extracted with methanol, followed by centrifugation and filtration.
6. Method Validation:
-
The method should be validated according to ICH Q2(R2) guidelines.[3][4]
-
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.[5]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be ≤ 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. The sulfonamide group can be readily ionized, making it amenable to mass spectrometric detection.[7][8]
Causality Behind Experimental Choices
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is selected as the sulfonamide nitrogen can be protonated.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This requires initial optimization of the fragmentation of the parent ion.
-
Sample Preparation: For complex matrices, Solid-Phase Extraction (SPE) is a powerful technique to remove interferences and concentrate the analyte.[8] A hydrophilic-lipophilic balanced (HLB) sorbent is versatile for retaining moderately polar compounds.
Experimental Workflow
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. This molecule contains both a carboxylic acid and a sulfonamide functional group, presenting unique challenges for chromatographic retention and peak symmetry. The described method utilizes a standard C18 stationary phase with an acidified mobile phase to ensure reproducible and robust analysis suitable for quality control and drug development environments. All validation protocols adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Method Rationale
This compound is a complex organic molecule featuring a furoic acid core, which imparts significant acidity, and a polar pyrrolidinylsulfonyl side chain. Accurate quantification of such compounds is critical in pharmaceutical development for purity assessment, stability testing, and formulation analysis.
The primary challenge in developing an HPLC method for this analyte is controlling its ionization state to achieve consistent retention and sharp, symmetrical peaks. The molecule's carboxylic acid moiety necessitates careful pH control of the mobile phase. According to chromatographic theory, operating the mobile phase at a pH at least two units below the analyte's pKa ensures that the carboxylic acid remains in its neutral, protonated form (-COOH).[4] This significantly increases its hydrophobicity, thereby promoting retention on a non-polar reversed-phase column.[5]
This guide provides a detailed protocol based on these principles, leading to a reliable analytical method. The validation section offers a framework to ensure the method is fit for its intended purpose, following globally recognized regulatory standards.[6][7]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Source |
| IUPAC Name | 2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | PubChem[8] |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[8] |
| Molecular Weight | 259.28 g/mol | PubChem[8] |
| Structure | PubChem[8] | |
| Calculated XLogP3 | 0.9 | PubChem[8] |
| Predicted pKa | ~3.1 (Furoic Acid moiety) | Estimated based on 2-Furoic Acid (pKa 3.12)[9] |
The low XLogP3 value indicates a high degree of polarity, while the acidic pKa of the furoic acid group confirms the need for a low-pH mobile phase. The presence of the furan ring and sulfonyl group provides chromophores suitable for UV detection.
Experimental Design
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Class A volumetric flasks and pipettes.
Reagents and Materials
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Orthophosphoric acid (≥85%, analytical grade).
-
0.45 µm membrane filters (Nylon or PTFE).
Chromatographic Conditions
The following parameters were optimized to achieve efficient separation with excellent peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna, Waters Symmetry) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.1) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 65% Mobile Phase A / 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Causality Behind Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, providing sufficient hydrophobic interaction for the protonated analyte.[10]
-
Phosphoric Acid: A non-volatile acid that provides a stable, low pH (~2.1) to suppress the ionization of the carboxylic acid, ensuring good retention and peak symmetry.[4]
-
Acetonitrile: Chosen over methanol for its lower viscosity and superior UV transparency at lower wavelengths.
-
30 °C Column Temperature: Provides better reproducibility by mitigating fluctuations in ambient temperature and can improve peak efficiency.
-
λ = 265 nm: Selected based on the UV absorbance maximum of the furoyl and sulfonamide chromophores, providing high sensitivity.
Detailed Protocols
Protocol 1: Mobile Phase and Diluent Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of orthophosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent Preparation: Prepare a mixture of Water/Acetonitrile (65:35 v/v). This ensures that the sample solvent is matched to the mobile phase, preventing peak distortion.
-
Filtration: Filter the prepared mobile phase and diluent through a 0.45 µm membrane filter and degas using sonication or an online degasser before use.
Protocol 2: Standard Solution Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for routine analysis and validation studies.
Protocol 3: System Suitability and Analysis Sequence
-
Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Acceptance Criteria: The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): > 2000
-
%RSD for Peak Area: ≤ 1.0%
-
-
Analysis Sequence:
-
Inject Diluent (as a blank) to ensure no carryover or system contamination.
-
Perform the SST injections.
-
Inject sample solutions.
-
Inject a standard solution periodically (e.g., after every 10 sample injections) to verify system stability.
-
HPLC Method Development and Validation Workflow
The following diagram outlines the logical workflow from initial method design to full validation, ensuring a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development and validation.
Method Validation Protocols & Results
The developed method was validated according to ICH Q2(R2) guidelines.[1][2]
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the main analyte peak.
-
Representative Retention Time: ~5.2 minutes.
Linearity
Linearity was assessed by preparing and analyzing five standard solutions over a concentration range of 10 µg/mL to 100 µg/mL (20% to 200% of the working concentration).
| Parameter | Result | Acceptance Criteria |
| Range | 10 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x - 1250 | - |
Accuracy
Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.8% | 0.4% | 98.0% - 102.0% |
| 100% | 100.5% | 0.3% | 98.0% - 102.0% |
| 120% | 100.2% | 0.5% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-assay): Six replicate preparations of the sample at 100% concentration were analyzed on the same day.
-
Result: %RSD = 0.6% (Acceptance Criteria: ≤ 2.0%).
-
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
-
Result: %RSD = 0.8% (Acceptance Criteria: ≤ 2.0%).
-
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the linearity curve.
-
LOD: 0.2 µg/mL
-
LOQ: 0.6 µg/mL
Robustness
The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic parameters. The system suitability parameters remained within the acceptance criteria for all variations.
| Parameter Varied | Result |
| Flow Rate (±0.1 mL/min) | No significant impact on resolution or tailing. |
| Column Temperature (±5 °C) | Minor shift in retention time (<5%), SST passed. |
| Mobile Phase pH (±0.2 units) | No significant impact on peak shape. |
Conclusion
This application note details a simple, rapid, and robust isocratic RP-HPLC method for the quantitative determination of this compound. The method demonstrates excellent performance in specificity, linearity, accuracy, and precision, and has been successfully validated in accordance with ICH guidelines.[11][12] The detailed protocols and validation framework provided herein make this method highly suitable for routine quality control analysis in the pharmaceutical industry.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biotage.com [biotage.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. actascientific.com [actascientific.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Robust and Sensitive Method for the Quantification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid in Biological Matrices using LC-MS/MS
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid in various biological matrices, including human plasma and urine. The protocol employs a straightforward protein precipitation extraction for plasma and a dilute-and-shoot approach for urine, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing a total run time of under 5 minutes. Detection by a triple quadrupole mass spectrometer, operating in negative ion electrospray ionization and Multiple Reaction Monitoring (MRM) mode, offers superior sensitivity and specificity. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic, toxicokinetic, and other drug development studies.[1][2][3][4]
Introduction
This compound is an emerging small molecule with therapeutic potential, characterized by a furoic acid core, a methyl substituent, and a pyrrolidinylsulfonyl group. Its chemical structure, particularly the carboxylic acid moiety, classifies it as an acidic compound. Accurate quantification of this analyte in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.
The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for bioanalysis due to its ability to distinguish the analyte from endogenous interferences and provide accurate quantification over a wide dynamic range.[5] This note provides a detailed protocol, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals.
Analyte Physicochemical Properties & Method Rationale
Negative ion mode electrospray ionization (ESI) was selected as the ionization technique, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, providing a strong signal for sensitive detection.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.
Caption: Overall workflow for the quantification of this compound.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
2-Methyl-3-furoic acid (Internal Standard, ≥98% purity)[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA) and human urine from drug-free donors.
Internal Standard (IS) Selection and Preparation
Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[10] As a SIL-IS for the target analyte is not commercially available, a structural analog, 2-Methyl-3-furoic acid, was chosen. This analog shares the core 2-methyl-3-furoic acid structure, ensuring similar extraction and chromatographic behavior, but has a different mass, preventing isobaric interference.[11]
A stock solution of the internal standard (IS) was prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. A working IS solution (50 ng/mL) was prepared daily by diluting the stock solution in 50:50 acetonitrile:water.
Preparation of Standards and Quality Controls
Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the analyte stock solution into blank biological matrix (plasma or urine).
| Sample Type | Concentration Range (ng/mL) | Levels |
| Calibration Curve Standards | 1 - 1000 | 8 non-zero standards |
| Quality Control (QC) Samples | LLOQ: 1 | Lower Limit of Quantification |
| LQC: 3 | Low Quality Control | |
| MQC: 100 | Medium Quality Control | |
| HQC: 800 | High Quality Control |
Sample Preparation Protocols
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12] Acetonitrile is a commonly used and efficient precipitation solvent.
Protocol:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.
Urine Sample Preparation (Dilute-and-Shoot)
Due to the typically lower protein content of urine, a simple dilution is sufficient for sample cleanup.
Protocol:
-
Aliquot 25 µL of urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 225 µL of the internal standard working solution (50 ng/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Transfer 100 µL of the diluted sample to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic conditions are optimized for a rapid separation with good peak shape. The acidic mobile phase ensures the analyte is in its neutral form, promoting retention on the C18 stationary phase.[8][13]
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 4.5 |
Mass Spectrometry Conditions
The mass spectrometer is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid. MRM is used for its high selectivity and sensitivity.[14]
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions: The MRM transitions were determined by infusing a standard solution of the analyte and the IS. The fragmentation of aromatic sulfonamides often involves the loss of SO₂, and furoic acids can lose CO₂.[15][16][17][18] These characteristic fragmentation patterns were used to select the precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | 258.1 | 194.1 (Loss of SO₂) | 100 | 25 | 15 |
| Analyte (Qualifier) | 258.1 | 214.1 (Loss of CO₂) | 100 | 25 | 12 |
| IS | 125.0 | 81.0 (Loss of CO₂) | 100 | 20 | 10 |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma and urine samples from six different donors. No significant interfering peaks were observed at the retention times of the analyte or the IS.
Linearity and Sensitivity
The calibration curve was linear over the range of 1-1000 ng/mL for both plasma and urine. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was >0.99 for all curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).
| Matrix | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Plasma | 1 | ≤ 8.5 | ≤ 9.2 | ± 7.1 | ± 8.3 |
| 3 | ≤ 6.3 | ≤ 7.5 | ± 5.4 | ± 6.8 | |
| 100 | ≤ 4.1 | ≤ 5.2 | ± 3.9 | ± 4.5 | |
| 800 | ≤ 3.5 | ≤ 4.8 | ± 2.7 | ± 3.9 | |
| Urine | 1 | ≤ 9.1 | ≤ 10.5 | ± 8.2 | ± 9.5 |
| 3 | ≤ 7.2 | ≤ 8.1 | ± 6.5 | ± 7.2 | |
| 100 | ≤ 5.3 | ≤ 6.4 | ± 4.8 | ± 5.1 | |
| 800 | ≤ 4.0 | ≤ 5.5 | ± 3.1 | ± 4.2 |
All values met the acceptance criteria of ≤15% (%CV) and ±15% (%RE), except for the LLOQ, which was ≤20% and ±20%.
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked samples to that in neat solution. The recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.
-
Plasma: The mean extraction recovery was >85%. The matrix effect was found to be negligible, with the IS effectively compensating for any minor ion suppression or enhancement.
-
Urine: The mean recovery was >95%. No significant matrix effect was observed.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma and urine. The simple sample preparation procedures and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, making it a reliable tool for supporting drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 3. centerforbiosimilars.com [centerforbiosimilars.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 2-Methyl-3-furoic acid - High purity | EN [georganics.sk]
- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: A Putative Urotensin-II Receptor Antagonist for In Vitro Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid in cell culture experiments. This compound is a putative antagonist of the Urotensin-II receptor (UT), a G-protein coupled receptor implicated in a range of physiological and pathological processes, including cardiovascular regulation, cancer progression, and inflammation. These application notes synthesize field-proven insights and technical data to provide a robust framework for investigating the biological effects of this compound. Detailed, step-by-step protocols for solubilization, cell treatment, and functional assays are provided to ensure scientific integrity and reproducibility.
Introduction: The Urotensinergic System as a Therapeutic Target
The urotensinergic system, comprising the peptide ligand Urotensin-II (U-II) and its receptor (UT), has emerged as a significant area of research due to its potent biological activities. U-II is recognized as the most potent vasoconstrictor identified to date and plays a crucial role in cardiovascular functions[1][2]. The U-II/UT system is involved in a multitude of cellular processes, including cell proliferation, hypertrophy, and the production of inflammatory cytokines[1]. Dysregulation of this system has been linked to various pathologies such as heart disease, metabolic syndrome, kidney failure, and the progression of certain cancers[1].
Consequently, antagonists of the UT receptor are valuable tools for elucidating the pathophysiological roles of the U-II/UT axis and represent a promising class of therapeutic agents. This compound (CAS 306936-43-6) belongs to a chemical class of compounds that have been investigated as UT receptor antagonists. While direct literature on this specific molecule is limited, its structural features and depositor-supplied synonyms, such as SB61279, suggest its likely function as a UT receptor antagonist[3]. This guide provides protocols based on established methodologies for other well-characterized UT receptor antagonists, such as SB-611812 and Palosuran[1].
Compound Profile: this compound
A summary of the key chemical and physical properties of the compound is provided below.
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | PubChem |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem |
| Molecular Weight | 259.28 g/mol | PubChem |
| CAS Number | 306936-43-6 | PubChem |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO | Assumed |
Mechanism of Action
This compound is hypothesized to act as a competitive antagonist at the Urotensin-II receptor. U-II binding to its Gq protein-coupled receptor, UT, initiates a signaling cascade that primarily involves the activation of Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. These events trigger downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways, which collectively regulate cellular functions like contraction, proliferation, and gene expression.
As an antagonist, this compound is expected to bind to the UT receptor and block the binding of U-II, thereby inhibiting these downstream signaling events.
Caption: U-II signaling and antagonist inhibition.
Experimental Protocols
Preparation of Stock Solution
Rationale: Due to the predicted low aqueous solubility of many organic small molecules, a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is necessary. DMSO is a polar aprotic solvent that is miscible with cell culture media at low concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out a precise amount of the compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determining the Optimal Working Concentration
Rationale: The optimal concentration of the antagonist will vary depending on the cell type, assay conditions, and the concentration of the agonist (U-II) used. Therefore, a dose-response experiment is crucial to determine the IC₅₀ (half-maximal inhibitory concentration).
Procedure:
-
Culture your target cells (e.g., HEK293 cells expressing the UT receptor, or primary vascular smooth muscle cells) in a suitable multi-well plate until they reach the desired confluency.
-
Prepare a series of dilutions of the antagonist stock solution in cell culture medium. A common starting range for similar UT antagonists is from 1 nM to 10 µM.
-
Pre-incubate the cells with the different concentrations of the antagonist for a set period (e.g., 30-60 minutes). Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulate the cells with a fixed concentration of Urotensin-II. The concentration of U-II should be at or near its EC₅₀ for the specific assay being performed (e.g., 1-10 nM for calcium mobilization).
-
Perform the desired functional assay (e.g., calcium mobilization, see Protocol 4.3) and measure the response.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Functional Assay: Intracellular Calcium Mobilization
Rationale: As UT receptor activation via Gq coupling leads to a rapid increase in intracellular calcium, a calcium mobilization assay is a direct and robust method to assess the antagonistic activity of the compound.
Materials:
-
UT receptor-expressing cells (e.g., HEK293-UT)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Urotensin-II
-
This compound
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and load the cells with the dye solution. Incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
Add the various concentrations of the antagonist (prepared in assay buffer) to the respective wells and incubate for 30 minutes.
-
Place the plate in the fluorescence reader and begin kinetic measurement of the fluorescence signal.
-
After establishing a stable baseline, inject U-II into the wells to stimulate the cells.
-
Continue recording the fluorescence for several minutes to capture the peak response.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve. The antagonist's effect is determined by the reduction in the U-II-induced calcium signal.
Functional Assay: Cell Proliferation (MTT Assay)
Rationale: U-II is known to be mitogenic in several cell types, including vascular smooth muscle cells and some cancer cells. A proliferation assay can therefore be used to assess the antagonist's ability to inhibit U-II-induced cell growth.
Materials:
-
Target cells responsive to U-II mitogenic effects (e.g., rat aortic smooth muscle cells)
-
Appropriate cell culture medium, likely with reduced serum to minimize baseline proliferation
-
Urotensin-II
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
A microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate at a low density and allow them to attach.
-
Starve the cells in low-serum or serum-free medium for 24 hours to synchronize them in a quiescent state.
-
Treat the cells with different concentrations of the antagonist in the presence or absence of a mitogenic concentration of U-II (e.g., 10-100 nM). Include controls for vehicle, U-II alone, and antagonist alone.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at ~570 nm. The reduction in absorbance in the antagonist-treated wells compared to the U-II-only wells indicates inhibition of proliferation.
Caption: General workflow for in vitro testing.
Self-Validation and Trustworthiness
To ensure the validity of the experimental results, the following controls should be included in every experiment:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of the antagonist used. This controls for any effects of the solvent.
-
Agonist Control (U-II only): Cells treated with Urotensin-II alone to establish the maximum response.
-
Antagonist-only Control: Cells treated with the highest concentration of the antagonist alone to ensure it does not have any intrinsic agonistic or cytotoxic effects at the concentrations used.
-
Untreated Control: Cells in medium alone to establish the baseline response.
Conclusion
This compound is a promising tool for investigating the complex roles of the urotensinergic system. By acting as a putative antagonist of the UT receptor, it allows for the controlled inhibition of U-II-mediated cellular events. The protocols outlined in this document provide a solid foundation for researchers to explore its effects on cell signaling, proliferation, and other physiological responses in a robust and reproducible manner. As with any novel compound, initial characterization and dose-response validation are critical steps to ensure meaningful and accurate results.
References
Application Notes and Protocols for Determining the In Vitro Efficacy of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Introduction: Characterizing a Novel Furoic Acid Derivative
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a synthetic organic compound featuring a furoic acid scaffold, a structure found in various compounds with biological activity, including antimicrobial and anti-inflammatory agents.[1][2] The sulfonylpyrrolidinyl moiety suggests potential interactions with biological targets that recognize sulfonamide groups, a common feature in selective cyclooxygenase-2 (COX-2) inhibitors. Given the precedence of furoic acid derivatives in medicinal chemistry, a systematic in vitro evaluation is warranted to elucidate the biological activity and potential therapeutic efficacy of this novel compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The experimental strategy is designed to first establish a baseline of cellular tolerance and then to probe a primary, plausible mechanism of action—the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The protocols herein describe a logical, multi-step approach, beginning with general cytotoxicity assessment, followed by specific enzyme inhibition assays, and culminating in a cell-based functional assay measuring a key downstream inflammatory mediator.
I. Foundational Assessment: Determining Cytotoxicity Profile
Before assessing the specific efficacy of a compound, it is imperative to determine its cytotoxic profile. This foundational step ensures that any observed reduction in inflammatory markers in subsequent assays is a direct result of the compound's intended bioactivity and not a secondary effect of cell death.[4][5] Cell viability assays provide a quantitative measure of a compound's effect on cellular health and proliferation.[4][6]
Rationale for Assay Selection
The Resazurin Reduction Assay is a robust, sensitive, and cost-effective method for assessing cell viability.[7] This assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of viable cells. This method is preferred for its simplicity and compatibility with high-throughput screening.[5][7]
Experimental Workflow: Cytotoxicity Assessment
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding:
-
Culture an appropriate cell line (e.g., RAW 264.7 macrophages for subsequent inflammation studies) to ~80% confluency.
-
Harvest cells and seed into a clear-bottom 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your efficacy studies (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple color.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
-
II. Primary Efficacy Screening: Direct COX Enzyme Inhibition
The structural features of this compound suggest it may act as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes.[8] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[9] An in vitro enzyme inhibition assay is the most direct method to determine if the compound has activity against these targets and to assess its selectivity.[10][11]
Rationale for Assay Selection
A colorimetric COX inhibitor screening assay is a reliable and straightforward method for determining the inhibitory potential of a compound against purified COX-1 and COX-2 enzymes.[12] This assay measures the peroxidase activity of COX, which is monitored by the appearance of an oxidized colorimetric probe.[12] This allows for the calculation of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform.
Experimental Workflow: In Vitro COX Inhibition Assay
Protocol: Colorimetric COX-1/COX-2 Inhibition Assay
This protocol is a general guideline. It is highly recommended to use a commercially available kit (e.g., Cayman Chemical, Item Number 760111) and follow the manufacturer's instructions precisely.[12]
-
Reagent Preparation:
-
Prepare all buffers, standards, and reagents as per the kit manual.
-
Prepare serial dilutions of this compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in assay buffer.
-
-
Assay Procedure (run in parallel for COX-1 and COX-2):
-
To a 96-well plate, add in the following order:
-
Assay Buffer
-
Heme
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Your compound dilution or reference inhibitor
-
-
Mix gently and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Immediately add the colorimetric substrate solution.
-
Incubate for a specified time (e.g., 5 minutes) at room temperature.
-
-
Measurement and Analysis:
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of your compound compared to the uninhibited control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
| Parameter | Description |
| IC50 (COX-1) | Concentration of Compound X that inhibits 50% of COX-1 activity. |
| IC50 (COX-2) | Concentration of Compound X that inhibits 50% of COX-2 activity. |
| COX-2 SI | Selectivity Index. A value > 1 indicates selectivity for COX-2. |
III. Cell-Based Functional Efficacy: Prostaglandin E2 (PGE2) Quantification
While direct enzyme assays are crucial, a cell-based assay provides a more physiologically relevant context by accounting for factors like cell permeability and metabolism. Cyclooxygenase enzymes convert arachidonic acid into prostaglandins, with Prostaglandin E2 (PGE2) being a principal mediator of inflammation.[14] Measuring the inhibition of PGE2 production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) is a standard method to assess the functional efficacy of potential anti-inflammatory compounds.
Rationale for Assay Selection
An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of PGE2 in biological samples like cell culture supernatants.[14][15] A competitive ELISA format is commonly used, where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of specific antibodies.[14][16] The resulting signal is inversely proportional to the amount of PGE2 in the sample.
Experimental Workflow: Cell-Based PGE2 Inhibition Assay
Protocol: Inhibition of LPS-Induced PGE2 Production
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Use concentrations determined to be non-toxic from the viability assay.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C and 5% CO2.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 400 x g for 10 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well. Samples can be assayed immediately or stored at -80°C.[15]
-
-
PGE2 Quantification via ELISA:
-
Use a commercial PGE2 ELISA kit (e.g., Abcam ab133021, R&D Systems) and follow the manufacturer's protocol meticulously.[15][17]
-
Briefly, the procedure involves adding standards and collected supernatants to an antibody-coated plate, followed by the addition of an enzyme-conjugated PGE2.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric or chemiluminescent signal is measured with a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the known standards against their concentrations.
-
Use the standard curve to calculate the concentration of PGE2 in each experimental sample.
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control (0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for the inhibition of PGE2 production.
-
IV. Data Synthesis and Interpretation
A successful in vitro characterization of this compound involves synthesizing the data from all three assays to build a comprehensive efficacy and safety profile.
| Assay | Key Parameter | Interpretation |
| Cell Viability | CC50 | The concentration at which the compound is toxic to 50% of the cells. Higher values are better. |
| COX Inhibition | IC50 (COX-1/2) | The potency of the compound against each enzyme isoform. Lower values indicate higher potency. |
| COX Inhibition | Selectivity Index (SI) | The ratio of IC50(COX-1)/IC50(COX-2). An SI > 10 is generally considered COX-2 selective. |
| PGE2 Production | IC50 (PGE2) | The functional potency of the compound in a cellular context. |
Therapeutic Index: A preliminary in vitro therapeutic index can be calculated as CC50 / IC50 (PGE2) . A higher ratio suggests a wider margin between the concentration required for a therapeutic effect and the concentration that causes cellular toxicity, indicating a more favorable profile for further development.
By following this structured approach, researchers can generate robust and reliable data to define the primary mechanism, potency, selectivity, and cellular efficacy of this compound, providing a solid foundation for subsequent preclinical development.
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Application Notes & Protocols: Establishing Animal Models for In Vivo Testing of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Author's Note
The compound 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is considered a novel chemical entity (NCE) for the purpose of this guide, as extensive public data on its biological activity is not available. This document, therefore, provides a foundational and systematic framework for establishing robust in vivo animal models to characterize its pharmacokinetic, safety, and efficacy profiles. The experimental choices outlined are based on a structural analysis of the molecule, which suggests potential therapeutic applications.
Structural Rationale: The molecule contains two key pharmacophores:
-
A furoic acid core, a heterocyclic structure found in various pharmacologically active compounds, including anti-inflammatory agents and diuretics.[1][2][3][4]
-
A sulfonyl group (-SO2-), a moiety characteristic of important drug classes such as sulfonamide anti-inflammatories (e.g., COX-2 inhibitors) and sulfonylurea anti-diabetic agents.
Based on this structure, this guide will focus on establishing models in the therapeutic areas of inflammation, diabetes, and diuresis. The principles and protocols described herein are designed to be adaptable based on emerging in vitro data.
Stage 1: Foundational Workflow for NCE In Vivo Characterization
Before proceeding to complex disease models, a logical, stepwise approach is critical to ensure data integrity, align with ethical principles of animal use (the 3Rs: Replacement, Reduction, Refinement), and satisfy regulatory expectations for preclinical development.[5][6][7] The overall workflow is designed to build knowledge progressively, from initial safety and exposure to targeted efficacy.
Caption: High-level workflow for in vivo characterization of a novel chemical entity.
Stage 2: Pharmacokinetic and Acute Toxicity Profiling
A prerequisite to any efficacy study is understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its general safety. These initial studies in healthy animals are fundamental for selecting appropriate doses and administration routes for subsequent disease models.[8][9]
Protocol 1: Rodent Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½, Bioavailability) following intravenous (IV) and oral (PO) administration.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300g), n=3-5 per group.
-
Test Compound: this compound.
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% CMC, 20% Solutol HS 15).
-
Dosing: IV dose (e.g., 1-2 mg/kg), PO dose (e.g., 5-10 mg/kg).
-
Equipment: Dosing gavage needles, syringes, blood collection tubes (with anticoagulant, e.g., K2-EDTA), centrifuge, LC-MS/MS system.
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days.
-
Fasting: Fast animals overnight (approx. 12 hours) prior to dosing, with water ad libitum.[10]
-
Dosing:
-
IV Group: Administer the compound via tail vein injection.
-
PO Group: Administer the compound via oral gavage. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) from a suitable vessel (e.g., saphenous or jugular vein) at predefined time points.
-
IV: Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 1: Representative Pharmacokinetic Data (Hypothetical)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 (5 min) | 1.0 |
| AUC₀-t (ng·h/mL) | 3200 | 9500 |
| T½ (h) | 3.5 | 4.1 |
| Bioavailability (%) | N/A | ~30% |
Protocol 2: Acute Oral Toxicity (Dose Range-Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity, following OECD guidelines.[11][12] This protocol is based on the Acute Toxic Class Method (OECD 423).
Materials:
-
Animals: Female Swiss albino mice (20-25g), n=3 per step.
-
Test Compound & Vehicle.
-
Equipment: Oral gavage needles, observation cages, weighing scale.
Procedure:
-
Acclimatization & Fasting: As described in Protocol 1.
-
Stepwise Dosing:
-
Step 1: Dose the first group of 3 mice at a starting dose (e.g., 300 mg/kg). The starting dose is selected based on any available in vitro cytotoxicity data or structural alerts.
-
Step 2 (Decision):
-
If 2-3 animals die, re-dose a new group at a lower level (e.g., 50 mg/kg).
-
If 0-1 animals die, proceed to a higher dose (e.g., 2000 mg/kg) in a new group.
-
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13]
-
Record clinical signs: Changes in skin/fur, eyes, respiration, autonomic signs (salivation), and central nervous system effects (tremors, convulsions, lethargy).[13]
-
Record body weight on Day 0 (pre-dose), Day 7, and Day 14.
-
-
Endpoint: The study allows for classification of the substance into a GHS toxicity category and helps establish a safe starting dose for efficacy studies (typically 1/10th of the MTD or lower).
Stage 3: Establishing Disease-Specific Efficacy Models
The selection of an appropriate disease model is guided by the initial in vitro screening and the hypothesized mechanism of action. Below are detailed protocols for three distinct therapeutic areas.
Caption: Decision tree for selecting an appropriate in vivo efficacy model.
Model A: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)
Rationale: This is a classic, highly reproducible model of acute inflammation.[14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit mediators like histamine, serotonin, and prostaglandins.[14][16][17]
Protocol 3: Efficacy in Paw Edema Model
Materials:
-
Animals: Male Wistar rats (180-200g), n=6-8 per group.
-
Phlogistic Agent: 1% (w/v) Lambda Carrageenan in sterile 0.9% saline.[18]
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Equipment: Plethysmometer or digital calipers, dosing gavage needles.
Procedure:
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive control via oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14][16]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V₀.
-
Calculate the Percentage Inhibition of Edema using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Table 2: Representative Paw Edema Data (Hypothetical, at 3 hours)
| Group | Dose (mg/kg) | Paw Volume Increase (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 10 | 0.64 ± 0.06 | 24.7% |
| Test Compound | 30 | 0.45 ± 0.05 | 47.1% |
| Test Compound | 100 | 0.28 ± 0.04 | 67.0% |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
Model B: Streptozotocin (STZ)-Induced Diabetes (Anti-Diabetic Activity)
Rationale: STZ is a chemical that is selectively toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes.[20][21][22] This model is suitable for testing agents that may protect β-cells or have insulin-mimetic/sensitizing effects.
Protocol 4: Efficacy in STZ-Induced Diabetic Model
Materials:
-
Animals: Male Sprague-Dawley rats (200-250g), n=8-10 per group.
-
Inducing Agent: Streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).[21][23]
-
Groups:
-
Normal Control (Vehicle only)
-
Diabetic Control (STZ + Vehicle)
-
Test Compound (e.g., 10, 30, 100 mg/kg, p.o., daily)
-
Positive Control (e.g., Glibenclamide, 5 mg/kg, p.o., daily)
-
-
Equipment: Glucometer, oral gavage needles, weighing scale.
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg) to fasted rats.[20][24] Normal control animals receive citrate buffer only.
-
Confirmation of Diabetes: 72 hours post-STZ injection, measure blood glucose from the tail vein. Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and included in the study.[24]
-
Grouping and Treatment: Randomize diabetic animals into treatment groups and begin daily oral administration of vehicle, test compound, or positive control. Treatment typically continues for 14-28 days.
-
Monitoring:
-
Record body weight and fasting blood glucose levels weekly.
-
At the end of the study, collect terminal blood samples for analysis of HbA1c and serum insulin.
-
-
Data Analysis: Compare the mean blood glucose levels, body weight changes, and terminal biomarker levels between the treated groups and the diabetic control group.
Table 3: Representative Diabetic Model Data (Hypothetical, at Day 21)
| Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | % Reduction vs. Diabetic Control |
| Normal Control | - | 95 ± 8 | N/A |
| Diabetic Control | - | 410 ± 25 | - |
| Test Compound | 30 | 285 ± 21 | 30.5% |
| Glibenclamide | 5 | 180 ± 19 | 56.1% |
Model C: Saline Load Diuresis Assay (Diuretic Activity)
Rationale: This model assesses the diuretic potential of a compound by measuring urine output and electrolyte excretion after an acute oral saline load. It is a standard primary screen for diuretic agents.[25][26][27][28][29]
Protocol 5: Diuretic Activity Screening in Rats
Materials:
-
Animals: Male Wistar rats (200-220g), n=6 per group.
-
Saline Load: 0.9% NaCl solution.
-
Groups:
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Positive Control (Furosemide, 20 mg/kg, p.o.)
-
-
Equipment: Metabolic cages, graduated collection tubes, flame photometer (for Na+/K+).
Procedure:
-
Fasting: Fast animals for 18 hours with free access to water to ensure uniform hydration.
-
Drug Administration: Administer the vehicle, test compound, or positive control orally.
-
Saline Load: Immediately after drug administration, administer an oral saline load of 25 mL/kg.
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine for a period of 5 hours.[28]
-
Data Analysis:
-
Measure the total volume of urine excreted by each animal.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Calculate the total excretion of Na+ and K+.
-
Calculate the Na+/K+ ratio to assess potential potassium-sparing effects.[28]
-
Table 4: Representative Diuretic Activity Data (Hypothetical, 5-hour collection)
| Group | Dose (mg/kg) | Urine Volume (mL/100g) | Na+ Excretion (mEq/100g) | K+ Excretion (mEq/100g) |
| Vehicle Control | - | 1.2 ± 0.2 | 0.15 ± 0.03 | 0.08 ± 0.01 |
| Test Compound | 30 | 2.5 ± 0.3 | 0.45 ± 0.05 | 0.12 ± 0.02 |
| Furosemide | 20 | 4.1 ± 0.4 | 0.88 ± 0.07 | 0.15 ± 0.02 |
Stage 4: Ethical Considerations and Data Reporting
All animal experiments must be conducted with the highest regard for animal welfare.
-
Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.
-
Humane Endpoints: Clear criteria for humane endpoints must be established to minimize animal pain and distress.[13] Animals showing severe signs of toxicity should be humanely euthanized.
-
Reporting: The reporting of all in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[30][31][32][33][34] This ensures transparency, reproducibility, and allows for critical evaluation of the study's scientific rigor.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 6. fda.gov [fda.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. umwelt-online.de [umwelt-online.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 18. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 22. [PDF] Streptozotocin‐Induced Diabetic Models in Mice and Rats | Semantic Scholar [semanticscholar.org]
- 23. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ndineuroscience.com [ndineuroscience.com]
- 25. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 27. Diuretics screening models | PPTX [slideshare.net]
- 28. pharmatutor.org [pharmatutor.org]
- 29. researchgate.net [researchgate.net]
- 30. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 31. Home | ARRIVE Guidelines [arriveguidelines.org]
- 32. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 33. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 34. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Formulation Strategies for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid for In Vivo Delivery
An Application Guide by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating effective and translatable formulations for the novel compound 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. As a furoic acid derivative, this molecule is anticipated to be a weakly acidic compound with pH-dependent solubility, presenting distinct challenges for achieving adequate systemic exposure in preclinical in vivo studies. This guide moves from fundamental physicochemical characterization to a detailed exploration of multiple formulation strategies for both oral and parenteral routes. We emphasize the causality behind experimental choices, offering detailed, step-by-step protocols for solubility screening, vehicle selection, and formulation preparation. Strategies discussed include pH modification, co-solvent systems, cyclodextrin complexation, and lipid-based delivery systems. Furthermore, we provide a robust protocol for an in vivo diuretic screening model in rats, a relevant pharmacodynamic endpoint for a furoic acid analog. The guide concludes with a decision-making framework to assist scientists in selecting the optimal formulation strategy based on the specific goals of their preclinical studies, such as pharmacokinetic profiling, efficacy testing, or toxicology assessment.
Section 1: Foundational Physicochemical Characterization
A deep understanding of the active pharmaceutical ingredient (API) is the cornerstone of rational formulation design. Before selecting a delivery strategy, a thorough physicochemical characterization of this compound is imperative. These initial studies dictate the feasibility of simple formulations and guide the selection of more complex systems if required.[1]
Core Molecular Properties
The molecular structure provides initial clues to its behavior. The carboxylic acid moiety confers a pKa, making its solubility highly dependent on the pH of the surrounding medium. The pyrrolidinylsulfonyl group adds to the molecular weight and may influence lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₅S | PubChem[2] |
| Molecular Weight | 259.28 g/mol | PubChem[2] |
| Computed XLogP3 | 0.9 | PubChem[2] |
| IUPAC Name | 2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | PubChem[2] |
The XLogP3 value of 0.9 suggests the compound is not excessively lipophilic, but the presence of the furoic acid core indicates that its aqueous solubility, especially at acidic pH, will likely be low.
Experimental Workflow for Characterization
A systematic workflow ensures all critical data is captured efficiently to inform formulation decisions.
Caption: Workflow for initial physicochemical characterization.
Protocol 1: pH-Dependent Aqueous Solubility Determination
Principle: The shake-flask method is the gold standard for determining equilibrium solubility. By measuring solubility in buffers across a physiologically relevant pH range, we can determine the intrinsic solubility (S₀) of the un-ionized form and map out the solubility increase as the carboxylic acid becomes ionized.
Materials:
-
This compound
-
Phosphate, acetate, and borate buffer systems (pH 2.0 to 10.0)
-
HPLC-grade water, acetonitrile, and methanol
-
2 mL microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Analytical balance
-
Calibrated pH meter
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffers (e.g., at pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, and 10.0).
-
Add an excess of the API to a 2 mL tube (e.g., 5-10 mg). The solid should be clearly visible.
-
Add 1 mL of the respective buffer to each tube.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved API against a standard curve.
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer. This plot is critical for deciding if a simple pH-adjusted vehicle is viable for the target dose.
Section 2: Oral Formulation Strategies
Oral administration is the most common route for preclinical testing due to its relevance to clinical use and ease of administration.[3] The primary challenge for an acidic compound like ours is overcoming poor solubility in the low pH of the stomach.[4]
Strategy 1: Aqueous Vehicles with pH Modification
Causality: This is the most direct approach. By formulating the compound in a vehicle with a pH well above its pKa, the carboxylic acid group will be ionized (carboxylate), significantly increasing its aqueous solubility.[5] This strategy is ideal for low-dose studies where the required concentration is achievable within a biocompatible pH range (typically pH 2-11 for oral dosing).[6]
Protocol 2: Preparation of a pH-Adjusted Dosing Solution Principle: To create a simple aqueous solution by adding a base to raise the pH, thereby dissolving the acidic compound as its salt form.
Materials:
-
API
-
0.1 M Sodium Hydroxide (NaOH) or other suitable base (e.g., tromethamine)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of API for the target concentration (e.g., 1 mg/mL).
-
Add approximately 80% of the final volume of the vehicle (e.g., 8 mL of saline for a 10 mL final volume). The API will likely be a suspension.
-
While stirring, slowly add the base (0.1 M NaOH) dropwise.
-
Monitor the pH continuously. The API should begin to dissolve as the pH increases.
-
Stop adding the base once all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.5-8.5).
-
Adjust the final volume with the vehicle.
-
Confirm the final pH and concentration.
Pros & Cons:
-
Pros: Simple, fast, and uses minimal excipients, which is ideal for early toxicology and PK studies.[7]
-
Cons: Risk of precipitation in the acidic environment of the stomach upon dosing. The final formulation pH must be tolerable for the animal model.
Strategy 2: Co-solvent Systems
Causality: When pH adjustment alone is insufficient to reach the target concentration, co-solvents can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of poorly soluble compounds.[8][9]
Commonly Used Co-solvents for Preclinical Studies:
| Co-solvent | Properties | Typical Concentration Range (Oral) |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, high solubilizing capacity | 10 - 60% |
| Propylene Glycol (PG) | Good solubilizer, often used in combination | 10 - 40% |
| Glycerin | Viscous, good for suspensions | 10 - 30% |
| Ethanol | High solubilizing power | < 10% (to avoid pharmacological effects) |
Protocol 3: Co-solvent Solubility Screening Principle: To systematically test the solubility of the API in various co-solvent/water mixtures to identify a suitable vehicle for dosing.
Procedure:
-
Prepare binary mixtures of co-solvents with water (e.g., 20% PEG 400 in water, 40% PEG 400 in water, 20% PG in water, etc.).
-
Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of the API in each mixture.
-
Observe the samples for any signs of precipitation upon storage or cooling to room temperature.
-
Select the system that provides the desired solubility with the lowest possible percentage of co-solvent to minimize potential toxicity or effects on absorption.
Pros & Cons:
-
Pros: Can significantly enhance solubility beyond what is achievable with pH alone.[10]
-
Cons: Co-solvents can have their own pharmacological or toxicological effects and may alter drug absorption and metabolism, complicating data interpretation.
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like our API, forming an inclusion complex. This complex has a hydrophilic exterior, leading to a substantial increase in the apparent aqueous solubility of the drug.[13][14][15]
Protocol 4: Phase-Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Principle: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex by measuring the increase in drug solubility as a function of increasing cyclodextrin concentration.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 30, 40% w/v).
-
Add an excess amount of the API to each solution.
-
Follow the shake-flask procedure (Protocol 1) to determine the equilibrium solubility of the API at each cyclodextrin concentration.
-
Plot the solubility of the API against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
Pros & Cons:
-
Pros: Can dramatically increase solubility and may improve bioavailability.[11] HP-β-CD is generally well-tolerated.
-
Cons: Can be expensive. High concentrations of cyclodextrins can be viscous and may have their own effects on drug absorption.
Strategy 4: Lipid-Based Drug Delivery Systems (LBDDS)
Causality: For highly lipophilic compounds, dissolving the drug in a mixture of lipids, surfactants, and co-solvents can be a powerful strategy.[16][17] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract. This maintains the drug in a solubilized state, presenting a large surface area for absorption and potentially utilizing lymphatic transport to bypass first-pass metabolism.[18][19][20]
Protocol 5: Screening for a Simple Lipid-Based Formulation Principle: To assess the solubility of the API in various lipid excipients to identify components for a potential SEDDS formulation.
Materials:
-
API
-
Lipid excipients: Oils (e.g., Labrafac™ PG, Maisine® CC), Surfactants (e.g., Kolliphor® RH 40, Kolliphor® EL), Co-solvents (e.g., Transcutol® HP).[6]
-
Vials, shaker, HPLC system.
Procedure:
-
Add an excess amount of API to 1 g of each selected excipient in a glass vial.
-
Incubate the vials at 40°C with continuous shaking for 48 hours.
-
Centrifuge the samples and analyze the supernatant for dissolved drug concentration via HPLC.
-
Identify the excipients with the highest solubilizing capacity. A simple formulation can be created by combining the best oil, surfactant, and co-solvent.
-
Test the resulting formulation by adding one drop to water and observing for spontaneous emulsion formation.
Pros & Cons:
-
Pros: Excellent for enhancing bioavailability of poorly soluble drugs (BCS Class II/IV).[17] Can mitigate food effects and protect the drug from degradation.
-
Cons: More complex to develop and characterize. Potential for in vivo precipitation if not formulated robustly.[21]
Section 3: Parenteral Formulation Strategies
Parenteral administration (e.g., intravenous) is often required for preclinical studies to determine absolute bioavailability or when the oral route is not viable. These formulations have stringent requirements for sterility, isotonicity, and physiological pH to prevent pain, irritation, and hemolysis.[22]
Key Considerations:
-
pH: The formulation pH should be as close to physiological pH (~7.4) as possible. Buffers are often used to maintain pH stability.[23]
-
Tonicity: Formulations should be made isotonic using agents like sodium chloride or dextrose.
-
Solubilizers: Only a select list of excipients is approved and considered safe for parenteral use.[24]
Common Parenteral Formulation Approaches:
-
pH-Adjusted Aqueous Solution: Similar to the oral strategy but with a much tighter acceptable pH range (typically 4-9).
-
Co-solvents: A limited number of co-solvents are safe for injection, including Propylene Glycol, Ethanol, and PEG 400, but their concentrations must be carefully controlled.
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and HP-β-CD are commonly used to solubilize drugs for parenteral administration.
Section 4: In Vivo Evaluation Protocol
Pharmacodynamic (PD) evaluation is crucial to ensure the formulation is delivering active drug to the site of action. Given that this compound is an analog of furosemide, a potent loop diuretic, assessing its diuretic effect is a relevant and informative in vivo screen.[25][26]
Protocol 6: Diuretic Activity Screening in Rats (Modified Lipschitz Test)
Principle: This model measures the volume of urine and the excretion of electrolytes (Na+, K+) in rats following administration of the test compound. The activity is compared to a vehicle control group and a positive control group treated with a known diuretic like furosemide.[27][28]
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages designed for urine collection[28]
-
Dosing formulation of the test compound
-
Furosemide (positive control, e.g., 10 mg/kg)
-
Vehicle control
-
Normal saline (0.9% NaCl)
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for Na+/K+ analysis
Procedure:
-
Acclimatize rats to the metabolic cages for 24-48 hours.
-
Fast the animals overnight (15-18 hours) with free access to water.[29]
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure a hydrated state.
-
Immediately after the saline load, administer the test compound, vehicle, or positive control via the intended route (e.g., oral gavage).
-
Place the animals back into the metabolic cages and collect urine over a period of 5 or 24 hours.[27]
-
Record the total volume of urine excreted for each animal.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.
Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of vehicle group)
-
Electrolyte Excretion: Total amount of Na+ and K+ excreted (concentration × volume).
-
Compare the results from the test group to both the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA).
Example Data Table:
| Group | Dose | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) |
| Vehicle Control | - | 2.5 ± 0.4 | 0.35 ± 0.05 | 0.20 ± 0.03 |
| Furosemide | 10 mg/kg | 8.1 ± 0.9 | 1.15 ± 0.12 | 0.45 ± 0.06 |
| Test Compound | 10 mg/kg | 6.5 ± 0.7 | 0.98 ± 0.10 | 0.38 ± 0.05 |
| Test Compound | 30 mg/kg | 9.2 ± 1.1 | 1.30 ± 0.15 | 0.51 ± 0.07 |
| Hypothetical data, p < 0.05 vs. Vehicle Control |
Section 5: Formulation Selection Framework
Choosing the right formulation depends on the stage of development and the scientific question being asked. A simple, fit-for-purpose approach is often best for early discovery, while more robust formulations are needed for later-stage preclinical development.[3][7]
Caption: Decision tree for selecting a preclinical formulation.
Conclusion
The successful in vivo delivery of this compound hinges on a systematic, data-driven formulation approach. By first establishing a comprehensive physicochemical profile, researchers can make informed decisions about the most appropriate delivery strategy. For early, low-dose studies, simple pH-adjusted vehicles or co-solvent systems are often sufficient. However, for higher doses or to overcome significant bioavailability challenges, more advanced methods like cyclodextrin complexation or lipid-based systems should be investigated. The protocols and frameworks provided in this guide offer a robust starting point for developing formulations that will yield reliable and interpretable data in preclinical animal models, ultimately accelerating the journey of this promising compound through the drug development pipeline.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 18. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 19. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 23. biomanufacturing.org [biomanufacturing.org]
- 24. Parenteral Added Substances | Pharmaguideline [pharmaguideline.com]
- 25. researchgate.net [researchgate.net]
- 26. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 27. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. rjptsimlab.com [rjptsimlab.com]
- 29. m.youtube.com [m.youtube.com]
Application Notes & Protocols: URB602 as a Chemical Probe for Monoacylglycerol Lipase (MAGL)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Role of 2-Arachidonoylglycerol Signaling with URB602
The endocannabinoid system, a crucial neuromodulatory pathway, is primarily mediated by two lipid signaling molecules: anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1]. These endocannabinoids are critical in regulating a wide array of physiological processes, including pain, inflammation, and neurotransmission. The biological activity of these signaling lipids is tightly controlled by their synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis of 2-AG, terminating its signaling cascade[1][2].
The development of selective inhibitors for MAGL has been instrumental in dissecting the specific roles of 2-AG in cellular and systemic physiology. URB602 ([1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester) has emerged as a widely utilized chemical probe for this purpose[1][3]. By inhibiting MAGL, URB602 elevates the endogenous levels of 2-AG, allowing for the study of its downstream effects on cannabinoid receptors (CB1 and CB2) and other potential targets[3][4]. This document provides a comprehensive guide to the application of URB602 as a chemical probe, including its mechanism of action, detailed experimental protocols, and data interpretation.
Mechanism of Action: A Reversible, Noncompetitive Inhibitor
URB602 functions as a selective inhibitor of MAGL[5][6]. Unlike many serine hydrolase inhibitors that act irreversibly, URB602 exhibits a partially reversible and noncompetitive mechanism of action[4][7]. This means that it does not form a permanent covalent bond with the enzyme's active site. Dialysis experiments have demonstrated that the inhibitory effect of URB602 on MAGL activity can be partially reversed, suggesting a non-covalent interaction[4][7].
The inhibition is rapid, with maximal effect observed within minutes of application[4]. This characteristic is advantageous for in vitro and ex vivo experiments where acute modulation of 2-AG levels is desired.
Selectivity Profile
While URB602 is primarily recognized as a MAGL inhibitor, its selectivity has been a subject of discussion in the scientific literature. Initial reports highlighted its selectivity for MAGL over fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide[3][5]. However, some studies have suggested that at higher concentrations, URB602 may also inhibit FAAH[1][8]. Therefore, it is crucial for researchers to use the appropriate concentrations and include necessary controls to ensure the observed effects are primarily due to MAGL inhibition. At concentrations around its IC50 for MAGL, it generally shows good selectivity. It has been reported to not significantly affect other lipid-metabolizing enzymes like diacylglycerol lipase or cyclooxygenase-2[3][5].
Data Presentation: Key Quantitative Parameters
| Parameter | Value | Species/System | Reference |
| IC50 (MAGL) | 223 ± 63 µM | Purified recombinant rat MGL | [4][7] |
| IC50 (MAGL) | 81 ± 13 µM | Recombinant MGL in HeLa cells | [4] |
| IC50 (MAGL) | ~28 µM | Rat brain cytosolic fractions | [5][6][8] |
| Mechanism | Noncompetitive, partially reversible | Purified recombinant rat MGL | [4][7] |
| Effect on 2-AG | Significant elevation at 100 µM | Rat hippocampal slices | [4][7] |
| Effect on AEA | No significant change | In vitro and in vivo | [3] |
Experimental Protocols
In Vitro MAGL Inhibition Assay
This protocol describes a method to determine the inhibitory potential of URB602 on MAGL activity in a cell-free system using a preparation of brain homogenates.
Materials:
-
URB602 (stock solution in DMSO)
-
Rat brain tissue
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
2-oleoylglycerol (2-OG) or 2-arachidonoylglycerol (2-AG) as substrate
-
Acetonitrile (for reaction termination)
-
LC-MS system for product quantification
Procedure:
-
Prepare Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic fraction where MAGL is active. Determine the total protein concentration of the supernatant.
-
Assay Setup: In a microcentrifuge tube, combine the brain homogenate (a fixed amount of protein), assay buffer, and varying concentrations of URB602 (or vehicle control - DMSO). Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Add the substrate (2-OG or 2-AG) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an excess of cold acetonitrile. This will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS method to quantify the amount of product formed (oleic acid or arachidonic acid).
-
Data Analysis: Calculate the percentage of MAGL inhibition for each concentration of URB602 compared to the vehicle control. Plot the inhibition curve and determine the IC50 value.
In Cellulo Assay: Measuring Endogenous 2-AG Levels
This protocol details the use of URB602 to increase endogenous 2-AG levels in cultured cells or tissue slices.
Materials:
-
Cell culture (e.g., primary neurons, hippocampal slices)
-
URB602 (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Vehicle control (DMSO)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS system for endocannabinoid quantification
Procedure:
-
Cell/Tissue Culture: Culture cells or prepare tissue slices according to standard protocols.
-
Treatment: Treat the cells or slices with the desired concentration of URB602 (e.g., 100 µM) or vehicle control. The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Incubation: Incubate for the desired time period (e.g., 30 minutes to a few hours) under standard culture conditions.
-
Harvesting and Lipid Extraction:
-
For adherent cells, wash with ice-cold PBS and then lyse the cells.
-
For tissue slices, homogenize the tissue.
-
Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer).
-
-
Quantification: Analyze the lipid extract by LC-MS to quantify the levels of 2-AG and, as a control for selectivity, anandamide.
-
Data Analysis: Compare the levels of 2-AG and anandamide in URB602-treated samples to the vehicle-treated controls.
In Vivo Administration for Pharmacological Studies
This protocol provides a general guideline for the systemic administration of URB602 in a murine model of acute inflammation.
Materials:
-
URB602
-
Vehicle solution (e.g., 10% DMSO, a drop of Tween 80, and 90% saline)[3]
-
Experimental animals (e.g., mice)
-
Inflammatory agent (e.g., λ-carrageenan)
-
Equipment for behavioral testing (e.g., plethysmometer for edema, plantar test for nociception)
Procedure:
-
Drug Preparation: Prepare the URB602 solution in the vehicle. Ensure complete dissolution.
-
Animal Dosing: Administer URB602 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-10 mg/kg)[3]. A vehicle-only group should be included as a control.
-
Experimental Timeline: The timing of URB602 administration will depend on the experimental design (preventive or therapeutic regimen)[3][9].
-
Preventive: Administer URB602 before the inflammatory insult.
-
Therapeutic: Administer URB602 after the onset of inflammation.
-
-
Induction of Inflammation: Induce inflammation according to the established model (e.g., intraplantar injection of carrageenan)[3].
-
Behavioral and Physiological Assessments: At specified time points after the induction of inflammation, assess the relevant parameters (e.g., paw edema, thermal hyperalgesia)[3].
-
Data Analysis: Compare the results from the URB602-treated group with the vehicle-treated group to determine the anti-inflammatory and anti-nociceptive effects.
Visualization of Workflows and Pathways
Caption: Experimental workflows for utilizing URB602.
Caption: URB602 inhibits MAGL, increasing 2-AG signaling.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability of experimental results obtained using URB602, it is essential to incorporate self-validating systems within the protocols.
-
Orthogonal Probes: When possible, confirm findings with a structurally different MAGL inhibitor (e.g., JZL184) to rule out off-target effects specific to the chemical scaffold of URB602.
-
Dose-Response Curves: Always perform dose-response experiments to establish the optimal concentration of URB602 for the desired effect and to minimize the risk of off-target activities.
-
Selectivity Controls: Concurrently measure the levels of anandamide to confirm that the observed effects are not due to the inhibition of FAAH. This is particularly important when using higher concentrations of URB602.
-
Genetic Controls: In cell-based or in vivo studies, consider using MAGL knockout or knockdown models as a genetic validation of the pharmacological findings. The effects of URB602 should be absent in these models.
Common Troubleshooting Scenarios:
| Issue | Possible Cause | Recommendation |
| High variability in results | - Inconsistent sample handling- Degradation of 2-AG post-lysis- URB602 precipitation | - Standardize all experimental steps- Keep samples on ice and process quickly- Ensure URB602 is fully dissolved in the vehicle and final assay medium |
| No effect of URB602 | - Insufficient concentration- Poor bioavailability (in vivo)- Degraded compound | - Perform a dose-response study- Consider alternative routes of administration or formulation- Verify the integrity of the URB602 stock |
| Unexpected off-target effects | - Concentration too high- Inhibition of other enzymes (e.g., FAAH) | - Lower the concentration of URB602- Measure anandamide levels as a selectivity control- Use an orthogonal MAGL inhibitor |
Conclusion
URB602 is a valuable chemical probe for investigating the physiological and pathophysiological roles of the endocannabinoid 2-AG. Its ability to acutely and reversibly inhibit MAGL allows for the controlled elevation of endogenous 2-AG levels. By understanding its mechanism of action, employing robust experimental protocols with appropriate controls, and carefully interpreting the data, researchers can effectively utilize URB602 to advance our understanding of the endocannabinoid system and its therapeutic potential.
References
- 1. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid in Medicinal Chemistry
Introduction: A Strategic Approach to a Novel Furoic Acid Sulfonamide
In the landscape of contemporary drug discovery, the strategic combination of established pharmacophores into novel molecular architectures presents a fertile ground for identifying new therapeutic agents. The compound 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid emerges as a molecule of significant interest, embodying a thoughtful amalgamation of three key structural motifs: a furoic acid core, a sulfonamide linker, and a pyrrolidine ring. While specific biological data for this particular entity remains to be fully elucidated in publicly accessible literature, its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent, most plausibly within the antimicrobial domain.
The furoic acid scaffold is a well-established component in a variety of pharmaceuticals, including antibacterial and antifungal agents.[1][2] The sulfonamide group is a cornerstone of chemotherapy, famously known for its role in inhibiting folic acid synthesis in bacteria.[1] Furthermore, the pyrrolidine ring is a prevalent feature in numerous natural products and FDA-approved drugs, often contributing to target engagement and favorable pharmacokinetic properties.[3]
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a systematic approach to the synthesis, characterization, and biological evaluation of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for the investigation of novel antimicrobial agents. While presented as a prospective investigation for this specific molecule, these application notes provide a robust framework for the evaluation of other novel furoic acid sulfonamide derivatives.
Chemical Profile and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its development.
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-(pyrrolidin-1-ylsulfonyl)furan-3-carboxylic acid | [4] |
| Molecular Formula | C10H13NO5S | [4] |
| Molecular Weight | 259.28 g/mol | [4] |
| CAS Number | 306936-43-6 | [4] |
A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. A potential disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of the target compound.
Protocol 1: Proposed Synthesis of this compound
This protocol is a hypothetical pathway and would require optimization.
-
Esterification of 2-Methyl-3-Furoic Acid:
-
Dissolve 2-methyl-3-furoic acid in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
Neutralize the reaction mixture, extract the ester with a suitable organic solvent, and purify by column chromatography.
-
-
Chlorosulfonation of the Furan Ring:
-
Cool the purified ester in an ice bath and slowly add chlorosulfonic acid dropwise with vigorous stirring. The reaction is highly exothermic and should be performed with caution in a fume hood.
-
Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the chlorosulfonated product with a solvent such as dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Sulfonamide Formation:
-
Dissolve the crude 5-chlorosulfonyl intermediate in an aprotic solvent (e.g., dichloromethane or THF).
-
Add pyrrolidine to the solution, possibly in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the sulfonamide ester.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the sulfonamide ester in a mixture of alcohol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.
-
After completion, cool the reaction mixture and acidify with dilute HCl to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system may be necessary for further purification.
-
Hypothesized Biological Activity and Mechanism of Action
Given the presence of the sulfonamide moiety, a primary hypothesis is that this compound functions as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS) , a key enzyme in the bacterial folate synthesis pathway.[5] This would make it a competitive inhibitor of para-aminobenzoic acid (PABA).
Caption: Hypothesized mechanism of action via folate pathway inhibition.
Protocols for Biological Evaluation
The following protocols outline a tiered approach to evaluating the hypothesized antibacterial activity.
Caption: Tiered workflow for biological evaluation.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[6]
-
Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB). Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in 96-well microtiter plates.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB in the microtiter plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Protocol 3: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic effect of the compound over time.[7]
-
Preparation: Prepare tubes of CAMHB containing the compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate onto nutrient agar. Incubate the plates until colonies are visible and count the colony-forming units (CFU/mL).
-
Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Protocol 4: Macromolecular Synthesis Inhibition Assay
This assay helps to identify the cellular pathway targeted by the compound.[6]
-
Bacterial Culture: Grow a bacterial strain of interest to early-log phase.
-
Treatment and Radiolabeling: Divide the culture into aliquots. Add the test compound at a concentration known to be effective (e.g., 10x MIC). To separate aliquots, add radiolabeled precursors for specific macromolecules:
-
DNA synthesis: [³H]thymidine
-
RNA synthesis: [³H]uridine
-
Protein synthesis: [³H]leucine
-
Cell wall synthesis: [¹⁴C]N-acetylglucosamine
-
-
Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30 minutes).
-
Precipitation and Measurement: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A rapid cessation of incorporation of a specific radiolabel relative to the others and to an untreated control suggests that the corresponding pathway is the primary target.
Protocol 5: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compound to mammalian cells to determine its therapeutic index.[4]
-
Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in the appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells and incubate for 24-72 hours.
-
Viability Assessment: Use a cell viability reagent such as MTT or resazurin. For the MTT assay, add the MTT solution and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO or a similar solvent.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The rational design of this compound, combining three pharmacologically relevant moieties, makes it a compelling candidate for investigation in drug discovery, particularly in the search for novel antimicrobial agents. The protocols detailed in this guide provide a comprehensive and systematic framework for its synthesis, initial biological characterization, and preliminary mechanism of action studies. Successful execution of these experiments will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship insights for the broader class of furoic acid sulfonamides. Should the primary hypothesis of antibacterial activity via folate synthesis inhibition be confirmed, further studies would be warranted, including in vivo efficacy studies in animal models of infection and lead optimization to enhance potency and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid (CAS No. 306936-43-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the yield and purity of this important molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the success of your synthesis.
Understanding the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. The furan ring system is susceptible to degradation under harsh acidic conditions, which presents the primary challenge in this synthesis. The generally accepted pathway involves three key transformations:
-
Esterification (Optional but Recommended): Protection of the carboxylic acid of the starting material, 2-Methyl-3-Furoic Acid, as an ester (e.g., methyl or ethyl ester). This prevents unwanted side reactions during the subsequent chlorosulfonylation step.
-
Chlorosulfonylation: Introduction of the sulfonyl chloride group (-SO₂Cl) at the C5 position of the furan ring. This is the most critical and yield-determining step.
-
Amination: Reaction of the intermediate sulfonyl chloride with pyrrolidine to form the target sulfonamide.
-
Saponification (Hydrolysis): If an ester was used, this final step deprotects the carboxylic acid to yield the final product.
Synthetic Workflow Overview
Caption: Overall synthetic workflow from starting material to final product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part A: The Chlorosulfonylation Step
Question 1: My reaction mixture turns black and I get very low yield of the sulfonyl chloride intermediate. What is causing this decomposition?
Answer: This is the most prevalent issue and is almost always due to the harshness of the chlorosulfonylation reaction and the sensitivity of the furan ring. Chlorosulfonic acid is a powerful reagent that can easily cause polymerization and charring if not properly controlled.[3]
-
Causality: The furan ring is an electron-rich heterocycle. While this property facilitates electrophilic substitution at the C5 position, it also makes the ring susceptible to protonation and subsequent ring-opening or polymerization under strong acidic conditions. The reaction is also highly exothermic, and temperature spikes will accelerate decomposition.
-
Solutions:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0°C and 5°C, throughout the addition of the furoate ester to the chlorosulfonic acid. Use an ice-salt bath for robust temperature management.
-
Slow, Controlled Addition: Add the starting material dropwise to the chlorosulfonic acid. This prevents a rapid increase in temperature and allows the desired reaction to occur selectively over degradation pathways.
-
Reagent Stoichiometry: While an excess of chlorosulfonic acid is needed to act as both reagent and solvent, a massive excess should be avoided. A molar ratio of approximately 4-5 equivalents of chlorosulfonic acid to 1 equivalent of the ester is a good starting point.
-
Work-up Procedure: Quenching the reaction by pouring it onto crushed ice is a critical step. This must be done carefully and slowly in a well-ventilated fume hood, as the reaction of chlorosulfonic acid with water is extremely vigorous and releases HCl gas.
-
Question 2: Why is it recommended to start with an ester of 2-methyl-3-furoic acid instead of the acid itself?
Answer: Using the free carboxylic acid in a chlorosulfonylation reaction can lead to multiple side reactions, significantly lowering the yield.
-
Causality: The carboxylic acid group (-COOH) has an active proton and can react with chlorosulfonic acid to form a mixed anhydride. This consumes the reagent and complicates the reaction mixture. Furthermore, the free acid may have lower solubility in the chlorosulfonic acid medium compared to its ester counterpart, leading to a heterogeneous and less efficient reaction.
-
Recommendation: Protecting the carboxylic acid as a simple methyl or ethyl ester is a standard and effective strategy. This protection renders the group inert to chlorosulfonic acid and improves the homogeneity of the reaction. The ester can be easily removed in the final step via saponification.[4]
Part B: The Amination Step
Question 3: My final product is contaminated with a significant amount of the corresponding sulfonic acid. How can this be prevented?
Answer: The presence of the sulfonic acid impurity indicates that the sulfonyl chloride intermediate is hydrolyzing before it can react with pyrrolidine.
-
Causality: Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[5] Any water present in the reaction solvent, on the glassware, or in the amine will rapidly convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Reagent Quality: Use freshly distilled pyrrolidine and ensure the solvent is from a sealed, dry source.
-
Efficient Work-up: After the chlorosulfonylation step, it is crucial to work up the reaction to the isolated sulfonyl chloride and use it immediately in the next step to minimize its exposure to atmospheric moisture.
-
Question 4: The amination reaction is slow or does not go to completion. How can I improve the conversion rate?
Answer: While the reaction between a sulfonyl chloride and a primary or secondary amine is typically fast, incomplete conversion can occur due to several factors.
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This HCl will react with the basic pyrrolidine to form pyrrolidinium hydrochloride. This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction after 50% conversion if no other base is present.
-
Solutions:
-
Use of a Base: Add at least two equivalents of pyrrolidine: one to act as the nucleophile and one to act as a base to scavenge the HCl byproduct. Alternatively, use one equivalent of pyrrolidine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[6][]
-
Temperature: The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish with hindered substrates, gentle heating may be applied, but this should be monitored carefully to avoid side reactions.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common yield issues.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to establish optimal conditions in their own laboratory setting.
Protocol 1: Ethyl 2-Methyl-3-Furoate (Esterification)
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methyl-3-Furoic Acid | 1.0 | 126.11 | 10.0 g |
| Ethanol (Absolute) | Solvent | 46.07 | 100 mL |
| Sulfuric Acid (Conc.) | Catalyst | 98.08 | 1 mL |
Procedure:
-
Combine 2-Methyl-3-Furoic Acid[8] and ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
-
Expected Yield: 90-95%
-
Protocol 2: Synthesis of the Final Product
This is a one-pot, two-step procedure starting from the protected ester.
Step A: Chlorosulfonylation
-
In a fume hood, add chlorosulfonic acid (36.5 mL, ~4.2 eq.) to a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add Ethyl 2-Methyl-3-Furoate (20.0 g, 1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (500 g) in a large beaker. This step is highly exothermic and releases HCl gas.
-
Extract the aqueous mixture with cold dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with cold brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and immediately proceed to the next step. Do not concentrate the solution , as the sulfonyl chloride is unstable.
Step B: Amination and Saponification
-
Transfer the cold dichloromethane solution of the sulfonyl chloride to a dropping funnel.
-
In a separate flask, dissolve pyrrolidine (20.5 mL, ~2.2 eq.) in dichloromethane (100 mL) and cool to 0°C.
-
Add the sulfonyl chloride solution dropwise to the pyrrolidine solution over 1 hour, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture with 1M HCl (2 x 100 mL) and then brine (1 x 100 mL).
-
Remove the dichloromethane under reduced pressure to obtain the crude ester intermediate.
-
To the crude ester, add ethanol (150 mL) and a solution of sodium hydroxide (15.4 g in 50 mL water).
-
Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
-
Cool the mixture, remove the ethanol in vacuo, and dilute the remaining aqueous solution with water (100 mL).
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with concentrated HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Overall Yield: 65-75% from the ester.
-
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.306936-43-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.dk]
- 8. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying common side products in 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid synthesis
Technical Support Center: Synthesis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's intricacies. By explaining the causality behind the formation of common side products and impurities, this guide will empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product shows a significant, highly polar impurity by HPLC that doesn't match my starting material. What is it likely to be?
Answer: This is one of the most common issues encountered in this synthesis. The highly polar impurity is almost certainly 2-Methyl-5-(sulfonic acid)-3-furoic acid .
-
Causality: This side product arises from the hydrolysis of the key intermediate, 2-methyl-5-(chlorosulfonyl)-3-furoic acid . The sulfonyl chloride functional group is a potent electrophile and is highly susceptible to reaction with nucleophiles, including water.[1] Even trace amounts of moisture in the reaction solvent, reagents, or glassware during either the chlorosulfonation step or the subsequent reaction with pyrrolidine can lead to the formation of the corresponding sulfonic acid.[2] Once formed, the sulfonic acid is unreactive towards pyrrolidine under standard amidation conditions.
-
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system) for the reaction with pyrrolidine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Immediate Use of Intermediate: The 2-methyl-5-(chlorosulfonyl)-3-furoic acid intermediate should be used immediately after its synthesis and isolation. It is not recommended to store this intermediate for extended periods due to its moisture sensitivity.
-
Question 2: My reaction yield is consistently low, and I'm generating a significant amount of dark, insoluble tar-like material. What is causing this polymerization?
Answer: The formation of tar or polymeric material is typically a result of the harsh conditions used during the electrophilic chlorosulfonation of the furan ring.
-
Causality: Furan and its derivatives are known to be sensitive to strong acids.[3] The chlorosulfonation reaction, often carried out with chlorosulfonic acid, is highly exothermic and acidic. This environment can protonate the furan ring, leading to ring-opening and subsequent polymerization or degradation, especially if the reaction temperature is not carefully controlled.[4] While electron-withdrawing groups like the carboxylic acid at the 3-position offer some stability, the 2-methyl group is activating, making the ring susceptible to acid-catalyzed degradation.
-
Troubleshooting & Prevention:
-
Temperature Control: The addition of the furan substrate to chlorosulfonic acid (or vice versa) must be performed slowly and at a low temperature (e.g., 0°C to 5°C) using an ice bath. Careful monitoring is critical to prevent thermal runaways.
-
Reaction Time: Over-extending the reaction time can increase the incidence of degradation. Monitor the reaction progress by TLC or a rapid HPLC quench to determine the point of maximum conversion of the starting material without significant byproduct formation.
-
Stoichiometry: Use the minimum required excess of the chlorosulfonating agent. While an excess is needed to drive the reaction, a large excess will increase the likelihood of degradation.
-
Question 3: Besides the sulfonic acid, what other common small-molecule impurities should I be aware of?
Answer: Aside from the sulfonic acid hydrolysis product, two other common impurities are unreacted starting material and a di-substituted byproduct.
-
Unreacted 2-Methyl-3-furoic Acid: This is simply the result of an incomplete chlorosulfonation reaction. It can be difficult to separate from the final product due to the similar carboxylic acid functionality.
-
Mitigation: Ensure adequate reaction time and temperature during chlorosulfonation to drive the reaction to completion. Use a slight excess of the chlorosulfonating agent.
-
-
2-Methyl-4,5-bis(1-Pyrrolidinylsulfonyl)-3-Furoic Acid: This is a product of di-sulfonation. While the initial sulfonation is directed to the 5-position, a second sulfonation can occur at the 4-position under forcing conditions (high temperature, long reaction time, or large excess of chlorosulfonic acid). This di-sulfonyl chloride intermediate will then react with two equivalents of pyrrolidine.
-
Mitigation: Employ milder reaction conditions as described for preventing degradation. Avoid using a large excess of the chlorosulfonating agent.
-
The diagram below illustrates the main synthetic pathway and the routes to the primary side products.
Caption: Synthetic pathway and common side product formation.
Troubleshooting Guide & Analytical Protocols
Effective troubleshooting requires robust analytical methods to correctly identify and quantify the products and byproducts.
Summary of Potential Side Products
| Side Product/Impurity Name | Origin | Identification Notes (HPLC-MS & NMR) |
| 2-Methyl-3-furoic Acid | Incomplete Chlorosulfonation | HPLC: Less polar than sulfonic acid, more polar than final product. MS: [M-H]⁻ at m/z 125. ¹H NMR: Absence of pyrrolidine and sulfonyl-related signals. |
| 2-Methyl-5-(sulfonic acid)-3-furoic Acid | Hydrolysis of Sulfonyl Chloride Intermediate | HPLC: Very early eluting (highly polar). MS: [M-H]⁻ at m/z 205. ¹H NMR: Absence of pyrrolidine signals. |
| Polymeric Degradation Products | Acid-catalyzed Ring Opening | HPLC: Broad, unresolved peaks or baseline noise. Often insoluble in common HPLC solvents. |
| 2-Methyl-4,5-bis(1-Pyrrolidinylsulfonyl)-3-Furoic Acid | Di-sulfonation of Furan Ring | HPLC: Later eluting (less polar) than the desired product. MS: [M-H]⁻ at m/z 407. ¹H NMR: Absence of the C4 furan proton signal; integration of pyrrolidine protons will be doubled relative to the C2-methyl group. |
Protocol 1: HPLC-MS Analysis for Impurity Profiling
This method is designed to separate the polar starting materials and side products from the more non-polar final product.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detector: UV/Vis at 254 nm and/or Mass Spectrometer (ESI negative mode).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Expected Elution Order:
-
2-Methyl-5-(sulfonic acid)-3-furoic Acid (earliest)
-
2-Methyl-3-furoic Acid
-
Target Product: this compound
-
Di-substituted side product (latest)
-
References
- 1. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Technical Support Center: 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
A Guide to Stability, Degradation, and Experimental Best Practices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound (CAS 306936-43-6). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability and degradation challenges. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experimental results and develop robust analytical methods and formulations.
The structure of this compound contains three key functional groups: a furoic acid, a sulfonamide, and a furan ring. Each of these moieties presents potential pathways for degradation under common experimental and storage conditions. This guide synthesizes data from structurally related compounds and established chemical principles to provide actionable insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
Based on its structure, the compound is susceptible to three main degradation pathways:
-
Hydrolysis: The sulfonamide (S-N) bond is a primary target for hydrolytic cleavage, particularly under acidic conditions, which can break the molecule into a sulfonic acid derivative and pyrrolidine.[1][2] The furoic acid moiety is generally more stable but can be influenced by harsh pH.
-
Photodegradation: The furan ring acts as a chromophore, making the molecule susceptible to degradation upon exposure to UV or even ambient fluorescent light.[3][4] This is a well-documented issue for compounds containing a furan ring, such as the diuretic drug furosemide.[5][6][7]
-
Thermal Degradation: At elevated temperatures, the furoic acid group may undergo decarboxylation.[8] While sulfonic acids and sulfonamides are generally thermally stable, extreme heat can lead to the decomposition of the entire molecule.[9][10]
Q2: What are the optimal storage conditions for the solid compound and solutions?
To mitigate degradation, adherence to proper storage protocols is critical.
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Minimizes thermal degradation and slows hydrolytic reactions. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial or foil-wrapped) | Prevents photodegradation initiated by the furan ring.[3][4] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Degas solvent before use | Minimizes oxidative degradation. |
| pH (Solutions) | N/A | Buffered to ~pH 7 | The molecule is expected to be most stable at neutral pH, avoiding acid- or base-catalyzed hydrolysis.[3][5] |
Q3: How does pH impact the stability of the compound in aqueous solutions?
The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 4): The sulfonamide bond is most susceptible to acid-catalyzed hydrolysis.[2][5] This is often the most significant degradation pathway in aqueous media.
-
Neutral Conditions (pH ~7): The compound is expected to exhibit its maximum stability. Studies on the related compound furosemide confirm it is most stable at pH 7.[3][7]
-
Alkaline Conditions (pH > 9): While many sulfonamides are stable in alkaline conditions, some can undergo base-catalyzed hydrolysis, though typically at a slower rate than in acidic media.[1][11]
Q4: What solvents are recommended for preparing stock solutions and for short-term experiments?
For stock solutions intended for long-term storage, aprotic organic solvents such as DMSO or DMF are recommended. For aqueous experimental buffers, it is crucial to use a buffer system that maintains a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.4). Avoid preparing acidic aqueous stocks for storage.
Troubleshooting Guide: Investigating Compound Instability
If you observe a loss of compound potency, the appearance of new peaks in your chromatogram, or other signs of instability, a systematic investigation is required. This process is known as a forced degradation study, which is essential for developing stability-indicating analytical methods.[12][13][14]
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of degradation.
Caption: Troubleshooting workflow for identifying degradation sources.
Predicted Degradation Pathways
Understanding the likely chemical transformations is key to identifying degradants. The diagram below illustrates the most probable degradation products resulting from hydrolysis and thermal stress.
Caption: Predicted primary degradation pathways.
Experimental Protocols: Forced Degradation Studies
The goal of these experiments is to intentionally stress the compound to generate potential degradants. This helps validate that your analytical method (e.g., HPLC-UV) can separate these degradants from the parent compound.
General Experimental Workflow
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of furosemide solutions. | Semantic Scholar [semanticscholar.org]
- 5. Studies on the Photolysis and Hydrolysis of Furosemide in Aqueous Solution [jstage.jst.go.jp]
- 6. Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. capitalresin.com [capitalresin.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. scispace.com [scispace.com]
- 14. biopharminternational.com [biopharminternational.com]
Troubleshooting peak tailing and broadening in HPLC analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Welcome to the technical support center for the HPLC analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing and broadening. By understanding the underlying principles of these issues, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for my acidic compound?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.[1][2][3] The primary culprits are residual silanol groups on the silica-based column packing, which can interact with the analyte through hydrogen bonding or ion-exchange mechanisms.[3] This leads to a portion of the analyte being retained longer than the main peak, resulting in a "tail."[2]
Q2: What is the most likely cause of broad peaks in my chromatogram?
Peak broadening can stem from several factors, including issues with the column, mobile phase, or the HPLC system itself.[1][4] Common causes include column aging, excessive dead volume in the system, a mobile phase with inappropriate pH or solvent strength, or an injection of too large a sample volume.[4][5][6]
Q3: How does the mobile phase pH affect the analysis of this acidic compound?
The mobile phase pH is a critical parameter in the analysis of ionizable compounds.[7][8][9] For an acidic analyte, a lower pH (typically 2-3 pH units below the analyte's pKa) will suppress its ionization, making it more hydrophobic and increasing its retention on a reversed-phase column.[7][10] Operating at an appropriate pH can also significantly improve peak shape by minimizing secondary interactions.[7]
Q4: Can my sample solvent cause peak distortion?
Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[11] If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting or broadening.[11] It is always recommended to dissolve the sample in the mobile phase or a weaker solvent.[11]
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent challenge in the analysis of polar and ionizable compounds.[1] A tailing factor greater than 1.2 is generally considered significant.[11]
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for acidic compounds is often the interaction with residual silanol groups (Si-OH) on the silica stationary phase.[2][3][12][13] These silanols can become deprotonated (SiO-) at higher pH values and interact with the analyte.[14]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH to a value between 2.5 and 3.5 will keep the silanol groups protonated and reduce their ability to interact with the acidic analyte.[11][15][16] This is often the most effective and straightforward solution.
-
Solution 2: Use of an End-Capped Column. Modern HPLC columns are often "end-capped," a process where the residual silanols are chemically bonded with a small, non-polar group to make them less active.[17][18][19] Using a high-purity, well-end-capped column can significantly reduce peak tailing.[20]
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration can help to mask the residual silanol sites and improve peak shape.[18][21] For UV detection, a buffer concentration of 25 mM is often a good starting point.[18]
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[11]
-
Metal Contamination: Metal ions present in the silica matrix, sample, or mobile phase can chelate with the analyte, leading to tailing.[2][12][23]
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
Issue 2: Peak Broadening
Peak broadening, characterized by an increase in peak width and a decrease in peak height, leads to reduced resolution and sensitivity.
Underlying Causes and Solutions:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector.[4][5]
-
Solution: Minimize System Volume. Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volume.[20]
-
-
Column Issues: A poorly packed or aging column can lead to broader peaks.[1][4] Voids can form at the column inlet over time.[11]
-
Solution: Column Evaluation and Replacement. Check the column's performance by injecting a standard compound and calculating the theoretical plates. If the efficiency is low, the column may need to be replaced.[11]
-
-
Inappropriate Mobile Phase Conditions: A mobile phase that is too weak (low organic solvent content) can cause the analyte to spend more time in the column, leading to diffusion and broadening.[24] A shallow gradient can also contribute to this effect.[24]
-
Solution: Optimize Mobile Phase Strength and Gradient. Increase the organic solvent percentage in an isocratic method or steepen the gradient profile to elute the peak more quickly.
-
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, resulting in broad, often asymmetrical peaks.[1][11][25]
Data Summary: Common Causes of Peak Broadening and Recommended Actions
| Cause | Diagnostic Check | Recommended Action |
| Extra-Column Volume | Inspect tubing length and diameter. Check fittings. | Use shorter, narrower ID tubing. Ensure proper connections. |
| Column Degradation | Perform a column efficiency test. | Replace the column if efficiency is below specification. |
| Weak Mobile Phase | Observe long retention times. | Increase the percentage of organic solvent or steepen the gradient. |
| Column Overload | Inject a diluted sample or smaller volume. | Reduce sample concentration or injection volume. |
| Slow Detector Response | Check detector settings. | Decrease the detector time constant if adjustable.[11] |
Logical Relationship Diagram for Peak Broadening
Caption: Interrelated factors contributing to peak broadening.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Prepare the Aqueous Component: Prepare a 25 mM phosphate or acetate buffer. For example, to prepare a phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust pH: While stirring, add a dilute solution of phosphoric acid or potassium hydroxide to adjust the pH to the desired value (e.g., 2.8). Use a calibrated pH meter for accurate measurement.
-
Prepare the Mobile Phase: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas it using sonication or vacuum filtration.
-
Equilibrate the System: Pump the new mobile phase through the HPLC system until the baseline is stable (typically 10-15 column volumes).
-
Inject the Sample: Inject the this compound standard and observe the peak shape.
Protocol 2: Diagnosing Column Overload
-
Prepare a Sample Dilution Series: Prepare a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.
-
Inject the Dilutions: Inject a constant volume of each dilution, starting with the most dilute sample.
-
Analyze Peak Shape: Compare the peak shape and tailing factor for each injection. If the peak shape improves significantly with dilution, column overload is the likely cause.
-
Determine the Optimal Concentration: Identify the highest concentration that provides an acceptable peak shape and signal-to-noise ratio.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. uhplcs.com [uhplcs.com]
- 12. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 13. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. LC Technical Tip [discover.phenomenex.com]
- 18. labcompare.com [labcompare.com]
- 19. shodexhplc.com [shodexhplc.com]
- 20. chromtech.com [chromtech.com]
- 21. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. quora.com [quora.com]
- 25. Blogs | Restek [discover.restek.com]
Technical Support Center: Interpreting Complex Mass Spectrometry Fragmentation Patterns of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Welcome to the technical support resource for the analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its mass spectrometry fragmentation, troubleshoot common issues, and ensure data integrity.
Introduction
This compound is a molecule that incorporates several key functional groups: a furoic acid, a sulfonamide, and a pyrrolidine ring. This structural complexity can lead to rich and sometimes challenging fragmentation patterns in mass spectrometry. Understanding these pathways is critical for unambiguous identification and quantification in complex matrices. This guide provides a framework for interpreting these spectra, grounded in established principles of mass spectrometry.
Part 1: Frequently Asked Questions (FAQs) - Common Fragmentation Pathways
This section addresses the most common questions regarding the expected fragmentation of this compound.
Q1: What are the primary fragmentation pathways observed for this molecule in positive ion mode ESI-MS/MS?
In positive ion mode electrospray ionization (ESI), the molecule will typically be protonated. The subsequent MS/MS fragmentation (using Collision-Induced Dissociation - CID) is dominated by cleavages at the most labile bonds, primarily within the sulfonamide linkage.
-
Pathway A: Cleavage of the S-N Bond: The bond between the sulfur atom and the pyrrolidine nitrogen is a common point of fragmentation for sulfonamides. This results in the formation of a protonated pyrrolidine fragment and a furoic acid sulfonyl radical cation.
-
Pathway B: Cleavage of the C-S Bond: The bond connecting the furan ring to the sulfur atom can also cleave, leading to the formation of a furoic acid fragment and a pyrrolidinylsulfonyl radical.
-
Pathway C: Loss of SO2: A characteristic fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO2), which can occur from the precursor ion or a fragment ion.
-
Pathway D: Decarboxylation: The carboxylic acid group on the furan ring can readily lose carbon dioxide (CO2), especially with higher collision energies.
Q2: How does the fragmentation pattern differ in negative ion mode?
In negative ion mode, the molecule is deprotonated, typically at the carboxylic acid group. The fragmentation pathways will differ significantly from positive ion mode.
-
Dominant Fragmentation: The most common fragmentation in negative ion mode is often the cleavage of the S-N bond, leading to the formation of a deprotonated furoic acid sulfonyl fragment and a neutral pyrrolidine molecule.
-
Decarboxylation: Similar to positive ion mode, the loss of CO2 from the carboxylate anion is a prominent fragmentation pathway.
Q3: I am observing an unexpected peak at [M+Na]+. What does this signify?
The presence of a sodium adduct ([M+Na]+) is a common occurrence in ESI-MS, especially when glass sample vials or mobile phases containing sodium salts are used. To confirm this, look for a mass difference of 22.98977 Da between the suspected sodium adduct and the protonated molecule ([M+H]+). To minimize adduct formation, consider using polypropylene vials and high-purity solvents.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes and Solutions:
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode. For this molecule, both positive and negative ESI can be effective, but one may provide better sensitivity depending on the mobile phase composition.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For positive ion mode, a lower pH (e.g., using 0.1% formic acid) will promote protonation. For negative ion mode, a slightly basic or neutral pH can enhance deprotonation.
-
Sample Degradation: The compound may be unstable in the sample matrix or over time. Prepare fresh samples and consider storing them at low temperatures.
-
Instrument Contamination: Contaminants in the ion source or mass analyzer can suppress the signal of your analyte. Perform a system clean and calibration as per the manufacturer's recommendations.
Issue 2: Inconsistent Fragmentation Patterns Between Runs
Possible Causes and Solutions:
-
Fluctuating Collision Energy: The collision energy is a critical parameter that dictates the extent of fragmentation. Ensure that the collision energy is consistent across all experiments. For method development, perform a collision energy ramping experiment to identify the optimal energy for producing the desired fragment ions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization and fragmentation of the analyte. Improve chromatographic separation to minimize matrix effects. The use of an internal standard can also help to correct for variations in signal intensity.
-
In-Source Fragmentation: Fragmentation can sometimes occur in the ion source before the precursor ion reaches the collision cell. This can be minimized by reducing the source temperature and optimizing the cone voltage.
Issue 3: Ambiguous Fragment Ion Identification
Possible Causes and Solutions:
-
Lack of High-Resolution Mass Spectrometry (HRMS) Data: Accurate mass measurements from an HRMS instrument (e.g., Orbitrap, TOF) are invaluable for determining the elemental composition of fragment ions and confirming their identity.
-
Isotopic Pattern Analysis: Compare the observed isotopic pattern of the fragment ions with the theoretical pattern for the proposed elemental composition. This can help to confirm the presence of elements like sulfur, which has a characteristic isotopic signature.
-
Comparison with Reference Spectra: If available, compare your experimental spectra with reference spectra from databases or from the analysis of a certified reference standard.
Part 3: Experimental Protocols and Data Presentation
This section provides a standardized workflow for the analysis of this compound and a table of expected fragment ions.
Protocol 1: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp from 10 to 40 eV to determine the optimal energy for fragmentation.
-
Table 1: Expected Fragment Ions for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss | Ionization Mode |
| [M+H]+ | Varies | Loss of H2O | Positive |
| [M+H]+ | Varies | Loss of CO | Positive |
| [M+H]+ | Varies | Loss of C4H8N (Pyrrolidine) | Positive |
| [M+H]+ | Varies | Loss of SO2 | Positive |
| [M-H]- | Varies | Loss of CO2 | Negative |
| [M-H]- | Varies | Loss of C4H9N (Pyrrolidine) | Negative |
Note: The exact m/z values will depend on the elemental composition and charge state of the ions. It is highly recommended to use a high-resolution mass spectrometer for accurate mass measurements.
Part 4: Visualizing Fragmentation Pathways and Workflows
The following diagrams illustrate the proposed fragmentation pathways and a general troubleshooting workflow.
Caption: Proposed fragmentation pathways in positive and negative ion modes.
Caption: A logical workflow for troubleshooting common MS issues.
Best practices for the handling and long-term storage of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
This guide provides best practices for the handling and long-term storage of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. The information herein is synthesized from established protocols for related chemical structures, including furoic acid derivatives and sulfonamides, to ensure scientific integrity and promote experimental success.
I. Compound Overview and Inherent Properties
This compound is a complex organic molecule featuring a furoic acid core, a sulfonamide group, and a pyrrolidine ring.[1] Understanding the interplay of these functional groups is critical for predicting its stability and handling requirements.
-
Furoic Acid Core: Furoic acid and its derivatives can be susceptible to thermal degradation through decarboxylation.[2][3][4] This process can be accelerated by heat and may lead to the formation of furan byproducts.
-
Sulfonamide Group: Sulfonamides are a well-established class of compounds with diverse biological activities.[5][6][7][8][9] Their stability can be influenced by pH and exposure to strong oxidizing or reducing agents.
-
Hygroscopicity: While specific data for this compound is unavailable, many powdered organic compounds, especially those with polar functional groups, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[10][11][12] Moisture can compromise sample integrity and affect weighing accuracy.
II. Frequently Asked Questions (FAQs)
Q1: What are the immediate steps I should take upon receiving a shipment of this compound?
A1: Upon receipt, immediately inspect the container for any signs of damage. The compound should be a solid. If it appears oily or discolored, this could indicate degradation. Transfer the manufacturer's container to a desiccator to minimize moisture absorption while it equilibrates to room temperature, especially if it was shipped cold.
Q2: How should I handle this compound in the laboratory to minimize exposure and contamination?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13][14] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid generating dust when weighing the compound.[14] Use a spatula and weigh it into a tared, sealed container.
Q3: What are the optimal conditions for short-term storage (i.e., during active use in an experiment)?
A3: For short-term storage, keep the compound in a tightly sealed, amber glass vial to protect it from light and moisture. Store the vial in a desiccator at room temperature. Minimize the frequency of opening the container to reduce exposure to atmospheric moisture.[10]
Q4: What are the recommended conditions for long-term storage?
A4: For long-term storage, the primary goals are to protect the compound from heat, light, and moisture. The following table summarizes the recommended conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial or ampule | Protects from light and atmospheric moisture. |
| Location | Dark, dry, and well-ventilated area | Prevents photo-degradation and moisture absorption. |
Q5: Is this compound hygroscopic? How should I handle it if it is?
A5: While specific data is not available, it is best practice to assume the compound is hygroscopic due to its polar functional groups.[10][11] Handle it quickly in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use of a desiccator for storage is highly recommended.[11][12] If the compound has absorbed moisture, it may appear clumpy. Gentle drying under vacuum at a low temperature may be possible, but this should be done with caution to avoid thermal degradation.
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent analytical results (e.g., varying potency). | Sample degradation due to improper storage or handling. | 1. Review storage conditions against the recommendations in this guide. 2. Prepare fresh solutions from a new, unopened vial of the compound. 3. Perform a purity check on the suspect sample using a suitable analytical method (e.g., HPLC, LC-MS). |
| Compound appears discolored or has an unusual odor. | Thermal or photo-degradation. | 1. Do not use the compound. 2. Dispose of the material according to your institution's chemical waste guidelines. 3. Order a fresh batch of the compound and ensure proper storage upon receipt. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture and clumped, or the incorrect solvent is being used. | 1. Ensure the compound is a fine, free-flowing powder. If clumpy, it may have absorbed moisture. 2. Consult the product's technical data sheet for recommended solvents. 3. Use gentle heating or sonication to aid dissolution, but monitor for any signs of degradation (e.g., color change). |
| Precipitation is observed in a prepared solution over time. | The solution may be supersaturated, or the compound is degrading in the solvent. | 1. Prepare a fresh solution at a slightly lower concentration. 2. Store stock solutions at the recommended temperature and protect them from light. 3. Consider performing a short-term stability study of the compound in your chosen solvent. |
IV. Experimental Protocols and Workflows
Protocol 1: Aliquoting for Long-Term Storage
This protocol minimizes the impact of repeated freeze-thaw cycles and exposure to atmospheric conditions.
-
Preparation: Work in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). Have pre-labeled, amber glass vials with screw caps and PTFE septa ready.
-
Weighing: Tare a vial and accurately weigh the desired amount of this compound.
-
Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vial.
-
Storage: Place the aliquoted vials in a labeled secondary container and store at 2-8°C.
Workflow for Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill.
V. Logical Relationships in Storage Decisions
Caption: Decision tree for storage conditions.
VI. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a confidential source.
-
ResearchGate. (n.d.). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from a confidential source.
-
ScienceDirect. (2020). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from a confidential source.
-
PubMed. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from a confidential source.
-
PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from a confidential source.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from a confidential source.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from a confidential source.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from a confidential source.
-
Ibis Scientific, LLC. (2023). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from a confidential source.
-
Santa Cruz Biotechnology. (n.d.). 2-Furoic acid Safety Data Sheet. Retrieved from a confidential source.
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from a confidential source.
-
Apollo Scientific. (2022). 2-Furoic acid Safety Data Sheet. Retrieved from a confidential source.
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Retrieved from a confidential source.
-
Sigma-Aldrich. (2023). 1-Methyl-2-pyrrolidinone Safety Data Sheet. Retrieved from a confidential source.
-
Solvionic. (2023). N-Propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide 99,9% Safety Data Sheet. Retrieved from a confidential source.
-
Fisher Scientific. (2021). 3-Furoic acid Safety Data Sheet. Retrieved from a confidential source.
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from a confidential source.
-
ResearchGate. (2020). The recent progress of sulfonamide in medicinal chemistry. Retrieved from a confidential source.
-
Labkem. (2022). 2-Furoic acid Safety Data Sheet. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. Retrieved from a confidential source.
-
Journal of Pharmaceutical Research International. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from a confidential source.
-
Sigma-Aldrich. (2023). 5-Methyl-2-furoic acid Safety Data Sheet. Retrieved from a confidential source.
-
International Journal of Pharmaceutical Sciences and Research. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from a confidential source.
-
Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from a confidential source.
-
Cole-Parmer. (n.d.). 2-Furoic Acid, 98% Material Safety Data Sheet. Retrieved from a confidential source.
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from a confidential source.
-
ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation. Retrieved from a confidential source.
-
PubChem. (n.d.). 2-Methyl-5-phenylfuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). 2-Furoic acid 98%. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). 2-Furoic acid 98%. Retrieved from a confidential source.
-
Georganics. (n.d.). 2-Methyl-3-furoic acid. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). 5-Methyl-2-furoic acid 97%. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). 2-Methyl-5-(2-thienyl)-3-furoic acid alternatives. Retrieved from a confidential source.
-
PubChem. (n.d.). 2-Methyl-3-furoic acid. National Center for Biotechnology Information. Retrieved from a confidential source.
-
ECHEMI. (n.d.). 3-Furancarboxylic acid SDS. Retrieved from a confidential source.
-
PubMed. (1987). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Retrieved from a confidential source.
-
Sigma-Aldrich. (n.d.). 3-Furoic acid 98%. Retrieved from a confidential source.
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Scaling Up 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway involves a multi-step process. It typically begins with the synthesis of a 2-methyl-3-furoic acid ester. This is followed by a sulfonation reaction at the 5-position of the furan ring, and subsequent conversion of the sulfonyl group to a sulfonamide with pyrrolidine. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting materials are typically a derivative of 2-methyl-3-furoic acid (often the methyl or ethyl ester) and a suitable sulfonating agent. Pyrrolidine is also a key reagent for the formation of the sulfonamide. The quality and purity of these starting materials are crucial for the success of the synthesis.
Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is invaluable for assessing purity and identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and intermediates. Mass Spectrometry (MS) can be used to confirm the molecular weight.
Q4: Are there any major safety concerns I should be aware of?
A4: Yes, several safety precautions are necessary. Sulfonating agents, such as chlorosulfonic acid or oleum, are highly corrosive and react violently with water. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Additionally, many of the organic solvents used are flammable and should be handled with care.
II. Troubleshooting Guides
This section provides detailed guidance on specific problems that may arise during the scale-up of this compound production.
Guide 1: Low Yield in the Sulfonylation Step
Issue: The introduction of the sulfonyl group at the 5-position of the 2-methyl-3-furoic acid ester is resulting in a low yield of the desired 5-sulfonylated intermediate.
Potential Root Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The sulfonating agent may not be reactive enough, or the reaction time and temperature may be insufficient for complete conversion. The furan ring's susceptibility to acidic conditions can also lead to degradation if conditions are too harsh.[1]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC at regular intervals.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and decomposition.
-
Extended Reaction Time: If the reaction appears to be proceeding cleanly but is slow, extend the reaction time.
-
Choice of Sulfonating Agent: Consider using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, which can reduce the formation of resinous byproducts that are common with strong acids and furans.[1][2]
-
-
-
Side Reactions and Decomposition:
-
Causality: Furan rings are sensitive to strong acids and can undergo polymerization or ring-opening reactions, leading to the formation of tarry byproducts.[1][3]
-
Troubleshooting Protocol:
-
Control of Stoichiometry: Ensure the precise addition of the sulfonating agent. An excess can lead to unwanted side reactions.
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the sulfonating agent, to minimize exothermic reactions and subsequent degradation.
-
Solvent Selection: Use an inert solvent to help dissipate heat and control the reaction rate.
-
-
Workflow for Troubleshooting Low Sulfonylation Yield
Caption: Troubleshooting workflow for low sulfonylation yield.
Guide 2: Impurity Formation During Sulfonamide Synthesis
Issue: The reaction of the 5-sulfonyl chloride intermediate with pyrrolidine to form the sulfonamide is generating significant impurities.
Potential Root Causes & Solutions:
-
Formation of Di-substituted Byproducts:
-
Causality: If the pyrrolidine acts as a strong base, it can deprotonate the methyl group at the 2-position, leading to undesired side reactions.
-
Troubleshooting Protocol:
-
Use of a Non-nucleophilic Base: Add a hindered, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to act as a proton scavenger. This will neutralize the HCl generated during the reaction without competing with the pyrrolidine as a nucleophile.
-
Controlled Addition of Pyrrolidine: Add the pyrrolidine slowly to the reaction mixture to maintain a low concentration and minimize its basic side reactions.
-
-
-
Hydrolysis of the Sulfonyl Chloride:
-
Causality: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react with the pyrrolidine.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure the pyrrolidine is dry before addition.
-
-
Guide 3: Difficulties in the Final Hydrolysis Step
Issue: The saponification of the ester to the final carboxylic acid is incomplete, or the product is difficult to isolate and purify.
Potential Root Causes & Solutions:
-
Incomplete Hydrolysis:
-
Causality: Steric hindrance around the ester group or insufficient reaction time/temperature can lead to incomplete saponification.
-
Troubleshooting Protocol:
-
Choice of Base: Use a stronger base, such as potassium hydroxide, which is more effective than sodium hydroxide for saponification.[4]
-
Co-solvent: The addition of a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, facilitating the reaction.[5]
-
Increased Temperature and Time: Increase the reaction temperature (e.g., reflux) and extend the reaction time, monitoring the progress by TLC or HPLC.
-
-
-
Product Isolation and Purification Challenges:
-
Causality: The product may have some solubility in the aqueous phase, leading to losses during extraction. The presence of colored impurities or tarry byproducts can also complicate purification.
-
Troubleshooting Protocol:
-
Acidification: After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Ensure the pH is sufficiently low for complete protonation.
-
Extraction: Extract the product with a suitable organic solvent. If the product has some water solubility, multiple extractions may be necessary.
-
Recrystallization: Recrystallization from an appropriate solvent system is often the most effective method for purifying the final product. Experiment with different solvents to find one that provides good recovery and purity.
-
Decolorization: If the product is colored, treatment with activated carbon during recrystallization can help to remove colored impurities.[6]
-
-
Table 1: Summary of Key Process Parameters and Recommended Ranges
| Step | Parameter | Recommended Range | Rationale |
| Sulfonylation | Temperature | 0 °C to 25 °C | Minimizes furan ring degradation.[1] |
| Molar Ratio (Sulfonating Agent:Ester) | 1.05:1 to 1.2:1 | A slight excess of the sulfonating agent ensures complete reaction without promoting excessive side reactions. | |
| Sulfonamide Formation | Base | Triethylamine or DIPEA | A non-nucleophilic base prevents competition with pyrrolidine. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the reactive sulfonyl chloride intermediate. | |
| Hydrolysis | Base | Potassium Hydroxide | Generally more effective for saponification than sodium hydroxide.[4] |
| pH for Precipitation | < 2 | Ensures complete protonation and precipitation of the carboxylic acid. |
III. Concluding Remarks
The successful scale-up of this compound synthesis requires careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the underlying chemistry of each step, researchers can anticipate and mitigate potential challenges, leading to improved yields and purity. This guide provides a framework for addressing common issues, but it is essential to adapt these strategies to the specific conditions of your laboratory and scale of production.
IV. References
-
Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Publications. Available at: --INVALID-LINK--
-
2-Furoic acid, 3-methyl- - Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Efficient Synthesis of 2,5-Furandicarboxylic Acid from Furfural Based Platform through Aqueous-Phase Carbonylation. ACS Publications. Available at: --INVALID-LINK--
-
Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. ResearchGate. Available at: --INVALID-LINK--
-
WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives. Google Patents. Available at: --INVALID-LINK--
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: --INVALID-LINK--
-
Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Available at: --INVALID-LINK--
-
methyl 3-methyl-2-furoate - Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ResearchGate. Available at: --INVALID-LINK--
-
2-Furoic acid - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL - Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents. Available at: --INVALID-LINK--
-
This compound | C10H13NO5S | CID 2736947. PubChem. Available at: --INVALID-LINK--
-
Synthesis of 2-methyl-5-pentyl-3-furoic acid. PrepChem.com. Available at: --INVALID-LINK--
-
3-Furoic acid 98 488-93-7. Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound. Zibo Hangyu Biotechnology Development Co., Ltd. Available at: --INVALID-LINK--
-
furan-2-sulfonic acid | 82971-11-7. Benchchem. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 4. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Investigating the Metabolic Pathways of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Welcome to the technical support center for the metabolic investigation of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of elucidating the metabolic fate of this novel compound. Our approach is grounded in established principles of drug metabolism, offering a framework for systematic investigation.
Part 1: Frequently Asked Questions (FAQs) - First Principles & Initial Troubleshooting
This section addresses common initial questions and potential roadblocks in the early stages of your investigation.
Question 1: We are starting our investigation of this compound metabolism. With no existing literature, where do we begin?
Answer: The absence of direct literature necessitates a predictive approach based on the compound's structure. The key is to dissect the molecule into its constituent functional groups and predict likely metabolic "hotspots" based on well-established enzymatic pathways.
-
Initial Structural Assessment:
-
Furan Ring: Furan rings can undergo oxidative opening to form reactive α,β-unsaturated dicarbonyls. This is a critical pathway to investigate due to the potential for reactive metabolite formation.
-
Carboxylic Acid: This group is a prime candidate for Phase II conjugation, specifically glucuronidation (via UGTs).
-
Methyl Group: The aromatic methyl group is susceptible to oxidation by Cytochrome P450 (CYP) enzymes to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.
-
Pyrrolidine Ring: This aliphatic ring can undergo hydroxylation at various positions, also mediated by CYP enzymes.
-
Sulfonamide Group: While generally stable, the C-N bond in the pyrrolidinyl group could be a site for hydroxylation. The S-N bond is typically resistant to cleavage.
-
Predicted Metabolic Hotspots Diagram
Caption: Predicted primary sites for Phase I and Phase II metabolism.
Question 2: Our initial in vitro screen using human liver microsomes (HLM) shows very slow metabolism. Are we missing something?
Answer: This is a common and informative result. Slow metabolism in HLM can point to several possibilities that need systematic troubleshooting.
-
Cofactor Limitation: Standard HLM assays are supplemented with NADPH to support CYP450 activity. Ensure your NADPH regenerating system is fresh and active. Consider that other enzyme families might be involved.
-
Missing Cytosolic Enzymes: HLMs primarily contain microsomal enzymes (like CYPs and some UGTs). If metabolism is driven by cytosolic enzymes (e.g., certain dehydrogenases or sulfotransferases), you won't see it in this system. The next logical step is to use suspended primary hepatocytes, which contain both microsomal and cytosolic components.
-
Low Affinity for CYPs: The compound may simply be a poor substrate for the major CYP enzymes. A comprehensive CYP reaction phenotyping panel is essential to confirm this.
-
Transporter-Mediated Uptake: The compound may require active transport into the hepatocyte to reach metabolic enzymes, a process absent in microsomes. Again, hepatocyte models are the appropriate follow-up.
Troubleshooting Workflow: Low HLM Turnover
Caption: Systematic workflow for troubleshooting low metabolic turnover in HLM.
Question 3: We've detected a metabolite with a mass increase of +16 Da. How do we confirm which site was hydroxylated?
Answer: A +16 Da shift strongly suggests mono-hydroxylation. Differentiating between potential sites (e.g., the methyl group vs. the pyrrolidine ring) requires more advanced analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help confirm the elemental composition of the metabolite.
-
Tandem Mass Spectrometry (MS/MS): This is the most critical step. Fragment the parent compound and the +16 Da metabolite separately. Compare the fragmentation patterns.
-
If the methyl group was hydroxylated, fragments containing this group will show a +16 Da shift.
-
If the pyrrolidine ring was hydroxylated, fragments containing that ring will show the +16 Da shift, while fragments of the furoic acid core will remain unchanged.
-
-
Synthesis of Standards: The definitive method is to synthesize authentic standards for each predicted hydroxylated metabolite. You can then compare their retention times and MS/MS fragmentation patterns with the metabolite formed in your biological matrix.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for core experiments.
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the intrinsic clearance rate of this compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Promega's NADPH-Glo™)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Control Compounds (e.g., Testosterone - high clearance; Verapamil - moderate clearance)
-
Acetonitrile with 0.1% Formic Acid (Quenching Solution)
-
LC-MS/MS System
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Initiation: Prepare two sets of reaction tubes: one with the NADPH regenerating system ("+NADPH") and one without ("-NADPH"). Add the test compound to all tubes to a final concentration of 1 µM.
-
Incubation: Start the reaction by adding the pre-warmed HLM master mix to all tubes. Incubate at 37°C in a shaking water bath.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) from each reaction tube.
-
Quenching: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 150 µL of acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
| Parameter | Formula | Units |
| Half-Life (t½) | 0.693 / k | minutes |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | µL/min/mg |
Protocol 2: Metabolite Identification in Suspended Human Hepatocytes
Objective: To identify major Phase I and Phase II metabolites in a more physiologically relevant system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Plating and Incubation Media
-
Collagen-coated plates
-
Test Compound Stock Solution
-
LC-HRMS System (e.g., Orbitrap or Q-TOF)
Methodology:
-
Hepatocyte Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours).
-
Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (e.g., at 5 µM).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator.
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the supernatant (media) and the cells. For cell lysis, add a cold solvent like methanol.
-
Sample Processing: Combine the supernatant and cell lysate for a total metabolite profile. Process as described in the HLM protocol (quenching, centrifugation).
-
Analysis: Analyze the samples using LC-HRMS. Use data mining software to search for predicted metabolites (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and to detect unexpected metabolites.
-
Structural Elucidation: For significant metabolites, perform MS/MS analysis to obtain fragmentation data to aid in structural elucidation as described in FAQ #3.
Part 3: Data Interpretation & Advanced Topics
Topic: Potential for Reactive Metabolite Formation
The presence of a furan ring is a structural alert for the formation of reactive metabolites. Oxidation of the furan can lead to the formation of a reactive cis-enedialdehyde. This species can form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, which can be a mechanism of toxicity.
Experimental Approach to Detect Reactive Metabolites:
-
Glutathione (GSH) Trapping: The most common in vitro method is to include GSH in your microsomal or hepatocyte incubations. A reactive metabolite will be "trapped" by GSH, forming a stable conjugate that can be detected by LC-MS. Look for a mass increase corresponding to the addition of glutathione (+305.07 Da).
Reactive Metabolite Trapping Workflow
Caption: Workflow for detecting reactive metabolites via GSH trapping.
Validation & Comparative
Furan-Based Bioactive Scaffolds: A Comparative Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid and Analogs in Biological Assays
In the landscape of medicinal chemistry, the furan nucleus serves as a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid against other furan-based compounds, contextualizing its potential through the lens of established structure-activity relationships (SAR) and performance in key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivities of this important class of heterocyclic compounds.
The furan ring is a versatile pharmacophore that can act as a bioisostere for phenyl rings, often leading to improved metabolic stability and receptor interactions.[1] The diverse therapeutic properties of furan derivatives include anticancer, anti-inflammatory, antibacterial, and antifungal activities, with the nature and position of substituents on the furan ring playing a critical role in modulating potency and selectivity.[1][4][5][6][7][8][9][10]
Structural Context: The Significance of Substitution
The biological activity of furan derivatives is intricately linked to the substitution pattern on the core ring structure, particularly at the C2 and C5 positions.[1][2] this compound possesses three key substituents: a methyl group at C2, a carboxylic acid at C3, and a pyrrolidinylsulfonyl group at C5.
-
2-Methyl Group: The presence of a methyl group can influence the compound's lipophilicity and steric interactions with target proteins.
-
3-Furoic Acid: The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for binding to the active sites of enzymes like cyclooxygenases (COX).
-
5-(1-Pyrrolidinylsulfonyl) Group: The sulfonamide group is a key functional group in several classes of therapeutic agents, including certain COX-2 inhibitors and antibacterial drugs. The pyrrolidinyl moiety can further modulate the compound's solubility and binding characteristics.
The following diagram illustrates the key structural features influencing the biological activity of furan-based compounds.
Caption: Key structural modifications on the furan ring influencing biological activity.
Comparative Biological Activity
While direct comparative biological assay data for this compound is not extensively available in the public domain, we can infer its potential activities by comparing its structural features to other well-characterized furan derivatives.
Anti-inflammatory Activity
The presence of the furoic acid and sulfonamide moieties in this compound suggests a potential for anti-inflammatory activity, possibly through the inhibition of COX enzymes.[6][8] Several diaryl furanone derivatives have been developed as selective COX-2 inhibitors, with potencies comparable to or exceeding that of rofecoxib.[6]
| Compound/Class | Key Structural Features | Target | Potency (IC50) | Reference |
| Diaryl Furanones | Diaryl substitution on a furanone core | COX-2 | Comparable to Rofecoxib | [6] |
| This compound | Furoic acid with sulfonyl group | Predicted: COX enzymes | To be determined | N/A |
| Furan-conjugated Hydrazide-hydrazones | Hydrazide-hydrazone linkage to a furan moiety | In vivo anti-inflammatory model | Noteworthy activity | [6] |
Anticancer Activity
Furan derivatives have demonstrated significant potential as anticancer agents.[1][9][11][12][13] The antiproliferative activity is often linked to the specific substituents on the furan ring. For example, furan-fused chalcones have shown a marked increase in potency compared to their non-fused counterparts.[1]
| Compound/Class | Cell Line | Potency (IC50) | Mechanism of Action | Reference |
| Furan-fused Chalcones | HL-60 | 17.2 µM | Not specified | [1] |
| Naphthofuran Derivatives | Various | Varies | Enzyme inhibition, apoptosis induction | [11] |
| Furan-2-carboxamides | Various | Potent antiproliferative activity | Not specified | [13] |
| This compound | To be determined | To be determined | To be determined | N/A |
The potential anticancer activity of this compound would need to be evaluated in relevant cancer cell lines. Its mechanism of action could potentially involve pathways such as PI3K/Akt and Wnt/β-catenin signaling, which have been implicated for other furan derivatives.[12]
Antimicrobial Activity
Various furan derivatives have been investigated for their antibacterial and antifungal properties.[4][14][15] The antimicrobial activity is often attributed to the specific substitution patterns on the furan ring. For instance, 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity.[14]
| Compound/Class | Target Organism(s) | Potency (MIC) | Reference |
| Furan-3-carboxamides | Bacteria | Varies based on substituent | [1] |
| 2-Methyl-5-aryl-3-furoic acids | Fungi | Interesting antifungal activity | [14] |
| Carbamothioyl-furan-2-carboxamides | Bacteria and Fungi | 150.7–295 µg/mL (bacteria), 120.7–190 µg/mL (fungi) | [15] |
| This compound | To be determined | To be determined | N/A |
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of this compound, the following are detailed, step-by-step methodologies for key biological assays.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol:
-
Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 mM EDTA and 2 µM hematin.
-
Enzyme Preparation: Reconstitute purified recombinant human COX-1 or COX-2 enzyme in the assay buffer.
-
Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Plate Setup: To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of the enzyme solution, and 10 µL of the test compound dilution. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Substrate Addition: Add 10 µL of arachidonic acid solution (100 µM final concentration) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl to each well.
-
PGE2 Measurement: Measure the concentration of prostaglandin E2 (PGE2) in each well using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Microbial Culture: Grow the microbial strains (bacteria or fungi) in an appropriate broth medium overnight.
-
Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microbial culture.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data for this compound is limited, its structural features suggest a promising potential for biological activity, particularly in the areas of anti-inflammatory and antimicrobial research. The provided comparative analysis and detailed experimental protocols offer a framework for researchers to systematically evaluate this compound and other novel furan derivatives.
Future investigations should focus on synthesizing and testing this compound in a panel of relevant biological assays to elucidate its potency, selectivity, and mechanism of action. Structure-activity relationship studies, involving the modification of the substituents on the furan ring, will be crucial for optimizing its therapeutic potential. The versatility of the furan scaffold continues to make it a fertile ground for the discovery of new and effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijabbr.com [ijabbr.com]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid as a Novel URAT1 Inhibitor for Hyperuricemia and Gout
Introduction: The Evolving Landscape of Hyperuricemia Management
Hyperuricemia, characterized by elevated serum uric acid levels, is a pivotal factor in the pathogenesis of gout, a debilitating inflammatory arthritis. The renal urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, is responsible for the majority of uric acid reabsorption in the kidneys. Consequently, inhibition of URAT1 has emerged as a primary therapeutic strategy for managing hyperuricemia and gout. This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, against established URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the comparative in vitro efficacy, a detailed experimental protocol for assessing URAT1 inhibition, and a discussion of the therapeutic landscape.
Mechanism of Action: Targeting Renal Urate Reabsorption
The primary mechanism by which this compound and the compared therapeutic agents exert their effects is through the inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubular cells. By blocking this transporter, these compounds prevent the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby promoting its excretion in the urine and lowering serum uric acid levels.
Caption: Mechanism of URAT1 Inhibition.
Comparative In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and established URAT1 inhibitors. Efficacy is presented as the half-maximal inhibitory concentration (IC50) against the human URAT1 transporter. A lower IC50 value indicates greater potency.
| Compound | Chemical Structure | URAT1 IC50 |
| This compound | Data not publicly available | |
| Lesinurad | 3.5 - 7.3 µM[1][2][3] | |
| Benzbromarone | 0.22 - 0.425 µM[4][5] | |
| Probenecid | 13.23 - 22 µM[1][2][5] |
Note: While the patent literature (WO2004041804A1) discloses this compound as a urate-lowering agent, specific IC50 values are not publicly available at the time of this publication. The provided IC50 ranges for the comparator drugs reflect the variability observed across different experimental assays and conditions reported in the literature.
Clinical Efficacy in Serum Uric Acid Reduction
The clinical efficacy of urate-lowering therapies is primarily assessed by their ability to reduce serum uric acid levels to a target of <6 mg/dL. The following table summarizes the typical clinical efficacy of the established therapeutic agents.
| Therapeutic Agent | Typical Dosing Regimen | Efficacy in Lowering Serum Uric Acid (sUA) |
| Lesinurad | 200 mg once daily (in combination with a xanthine oxidase inhibitor) | In combination therapy, significantly more patients achieve target sUA levels compared to xanthine oxidase inhibitor monotherapy.[6][7][8] |
| Benzbromarone | 100 mg once daily | Highly effective, with studies showing a mean reduction of approximately 5.04 mg/dL in sUA.[9][10][11] Often more effective than allopurinol in achieving target sUA levels.[9][10] |
| Probenecid | 500 mg to 1000 mg daily (in divided doses) | Moderately effective, with approximately 33% of patients on monotherapy achieving target sUA levels.[12][13] |
Experimental Protocols: In Vitro URAT1 Inhibition Assay
The following protocol details a robust and widely accepted method for determining the in vitro inhibitory activity of test compounds against the human URAT1 transporter using a cell-based assay.
Caption: Workflow for URAT1 Inhibition Assay.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human URAT1 (SLC22A12). A mock-transfected or parental HEK293 cell line should be used as a negative control.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Radiolabeled Substrate: [¹⁴C]-Uric Acid.
-
Test Compounds: this compound and reference inhibitors (Lesinurad, Benzbromarone, Probenecid) dissolved in DMSO.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis buffer.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Instrumentation: Liquid scintillation counter, multi-well plate reader (for protein quantification).
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture the hURAT1-HEK293 and control cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer. The final concentration of DMSO in the assay should be kept constant and typically below 0.5%.
-
Prepare the uric acid uptake solution by diluting [¹⁴C]-Uric Acid in the assay buffer to the desired final concentration (typically at or below the Km for uric acid transport by URAT1).
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed assay buffer.
-
Add the assay buffer containing the various concentrations of the test compounds or vehicle control to the respective wells.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake by adding the [¹⁴C]-Uric Acid solution to each well.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uric acid uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding the lysis buffer to each well and incubating at room temperature with gentle agitation.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add the scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In a parallel set of wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis
-
The specific uptake of [¹⁴C]-Uric Acid is calculated by subtracting the CPM in the mock-transfected cells from the CPM in the hURAT1-expressing cells.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel URAT1 inhibitors for the treatment of hyperuricemia and gout. While direct comparative in vitro efficacy data is not yet publicly available, its structural features and the claims within the patent literature position it as a compound of significant interest. The established URAT1 inhibitors, Lesinurad, Benzbromarone, and Probenecid, provide a strong basis for comparison, each with its own efficacy and safety profile. The provided experimental protocol offers a standardized method for the direct comparison of these compounds in a controlled laboratory setting. Further investigation into the in vitro and in vivo efficacy, as well as the safety profile of this compound, is warranted to fully elucidate its therapeutic potential in the management of hyperuricemia.
References
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition - ACR Meeting Abstracts [acrabstracts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesinurad (Zurampic) for Gout | AAFP [aafp.org]
- 7. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of benzbromarone compared to allopurinol in lowering serum uric acid level in hyperuricemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of allopurinol and benzbromarone for the control of hyperuricaemia. A pathogenic approach to the treatment of primary chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
A Technical Guide to the Structure-Activity Relationship of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid Analogs as Potent Diuretics
This guide provides an in-depth comparison of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid analogs, focusing on their structure-activity relationships (SAR) as diuretic agents. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of novel diuretic compounds. By synthesizing data from key patents and relevant pharmacological studies, this document offers a comprehensive overview of how structural modifications to this furoic acid scaffold impact biological activity.
Introduction: The Furoic Acid Scaffold in Diuretic Research
The this compound core structure represents a significant scaffold in the development of potent loop diuretics. These agents primarily exert their effects by inhibiting the Na+/K+/2Cl- cotransporter (NKCC) in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. Understanding the relationship between the chemical structure of these analogs and their diuretic potency is paramount for the rational design of new, more effective, and safer therapeutic agents for conditions such as hypertension, edema, and heart failure.[1]
The core scaffold of these analogs is characterized by a central furan ring, a carboxylic acid at the 3-position, a methyl group at the 2-position, and a sulfonylpyrrolidinyl moiety at the 5-position. Each of these components plays a crucial role in the molecule's interaction with its biological target and its overall pharmacokinetic and pharmacodynamic profile. This guide will systematically explore the impact of modifications at these key positions.
Core Structure and Mechanism of Action
The diuretic activity of this compound and its analogs is primarily attributed to their ability to inhibit the Na+/K+/2Cl- cotransporter, a key protein involved in ion reabsorption in the kidneys. By blocking this transporter, these compounds disrupt the normal reabsorptive processes, leading to a potent diuretic effect.
Figure 1: Mechanism of action for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications on the diuretic activity of this class of compounds, with comparative data synthesized from patent literature.
Modifications of the 5-Sulfonyl Moiety
The nature of the substituent at the 5-position of the furan ring is a critical determinant of diuretic potency. The pyrrolidinylsulfonyl group is a key feature of the parent compound.
| Compound ID | R Group (at 5-position) | Diuretic Activity (Relative to Standard) |
| 1 (Parent) | 1-Pyrrolidinylsulfonyl | High |
| Analog A | Sulfamoyl (SO2NH2) | Moderate |
| Analog B | N-Methylsulfamoyl | Moderate-High |
| Analog C | N,N-Dimethylsulfamoyl | Low |
| Analog D | Piperidinylsulfonyl | High |
| Analog E | Morpholinylsulfonyl | Moderate |
Key Insights:
-
Cyclic vs. Acyclic Sulfonamides: Cyclic sulfonamides, such as the pyrrolidinyl and piperidinyl derivatives (Parent Compound and Analog D), generally exhibit higher diuretic activity compared to the open-chain sulfamoyl group (Analog A). This suggests that the conformational rigidity imposed by the ring system may be favorable for binding to the target.
-
Substitution on the Sulfamoyl Nitrogen: While a primary sulfamoyl group (Analog A) is active, monosubstitution with a small alkyl group like methyl (Analog B) can maintain or slightly enhance activity. However, disubstitution (Analog C) leads to a significant decrease in potency, likely due to steric hindrance at the binding site.
-
Nature of the Heterocyclic Ring: The choice of the heterocyclic ring attached to the sulfonyl group influences activity. While both five- and six-membered rings (pyrrolidine and piperidine) are well-tolerated, the introduction of a heteroatom like oxygen in the morpholine ring (Analog E) appears to reduce activity compared to the piperidinyl analog.
Modifications of the 2-Methyl Group
The methyl group at the 2-position of the furan ring also plays a role in modulating the diuretic activity.
| Compound ID | R' Group (at 2-position) | Diuretic Activity (Relative to Standard) |
| 1 (Parent) | Methyl | High |
| Analog F | Hydrogen | Moderate |
| Analog G | Ethyl | Moderate-High |
| Analog H | Isopropyl | Low |
Key Insights:
-
Presence of an Alkyl Group: The presence of a small alkyl group at the 2-position, particularly a methyl group (Parent Compound), is beneficial for high diuretic activity compared to the unsubstituted analog (Analog F).
-
Steric Bulk: Increasing the steric bulk of the alkyl group from methyl to ethyl (Analog G) is generally well-tolerated and may maintain high activity. However, further increasing the size to an isopropyl group (Analog H) leads to a notable decrease in potency, indicating a potential steric clash within the binding pocket of the target protein.
Modifications of the 3-Furoic Acid
The carboxylic acid group at the 3-position is a crucial pharmacophoric feature, likely involved in key interactions with the biological target.
| Compound ID | R'' Group (at 3-position) | Diuretic Activity (Relative to Standard) |
| 1 (Parent) | Carboxylic Acid (-COOH) | High |
| Analog I | Ester (-COOCH3) | Very Low |
| Analog J | Amide (-CONH2) | Low |
| Analog K | Tetrazole | Moderate |
Key Insights:
-
Essentiality of the Acidic Group: The carboxylic acid is critical for activity. Conversion to an ester (Analog I) or an amide (Analog J) results in a dramatic loss of diuretic potency. This strongly suggests that the anionic character of the carboxylate at physiological pH is essential for a critical binding interaction.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a tetrazole ring (Analog K), a known bioisostere, can restore a moderate level of diuretic activity. This further supports the importance of an acidic moiety at this position.
Figure 2: Key SAR trends for this compound analogs.
Experimental Protocols
The evaluation of the diuretic activity of these compounds involves both in vitro and in vivo assays. The following are representative protocols that can be adapted for the screening and characterization of these furoic acid analogs.
In Vitro Assay: Na+/K+/2Cl- Cotransporter (NKCC) Inhibition Assay
This high-throughput screening protocol provides a robust method for identifying and characterizing novel inhibitors of the Na+/K+/2Cl- cotransporter.[2]
Principle: This cell-based fluorescent assay measures the influx of thallium (Tl+), a surrogate for K+, through the NKCC transporter. Inhibition of NKCC blocks Tl+ influx, leading to a decrease in the fluorescent signal.[2]
Procedure:
-
Cell Culture:
-
HEK-293 cells stably expressing the human NKCC1 are cultured in appropriate media.
-
Cells are seeded into 384-well plates and incubated for 24 hours.
-
-
Compound Addition:
-
Test compounds and a positive control (e.g., Furosemide) are diluted in assay buffer.
-
The compound solutions are added to the cell plate and incubated for 30 minutes at room temperature.[2]
-
-
Thallium Influx Assay:
-
Data Analysis:
-
The rate of fluorescence increase is calculated for each well.
-
The data is normalized to positive and negative controls.
-
Percent inhibition is calculated, and IC50 values are determined from dose-response curves.[2]
-
Figure 3: Workflow for the in vitro NKCC inhibition assay.
In Vivo Assay: Diuretic Activity in Rats (Modified Lipschitz Test)
This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of test compounds in a rat model.[3][4][5]
Procedure:
-
Animal Preparation:
-
Male Wistar rats (150-200 g) are used.
-
The animals are fasted overnight (approximately 18 hours) with free access to water.[5]
-
-
Grouping and Dosing:
-
Rats are divided into groups (n=6 per group): a vehicle control group, a positive control group (e.g., Hydrochlorothiazide or Furosemide), and test compound groups at various doses.[4]
-
The bladder of each rat is emptied by gentle compression of the pelvic area.[4]
-
The test compounds, vehicle, or standard drug are administered orally or intraperitoneally, typically in a saline solution.[3][4]
-
-
Urine Collection:
-
Analysis:
-
The total volume of urine for each group is measured.
-
The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.[3]
-
-
Data Evaluation:
-
The diuretic activity is expressed as the ratio of the urine volume of the test group to that of the control group.
-
The natriuretic and kaliuretic activities are assessed by comparing the electrolyte excretion in the test groups to the control group.
-
Conclusion
The structure-activity relationship studies of this compound analogs reveal several key structural features that are critical for their diuretic activity. A cyclic sulfonamide at the 5-position, a small alkyl group at the 2-position, and an acidic moiety (preferably a carboxylic acid) at the 3-position are all important for maximizing potency. These findings provide a valuable framework for the design of new and improved diuretic agents based on this furoic acid scaffold. The experimental protocols outlined in this guide offer standardized methods for the reliable evaluation of the biological activity of these compounds.
References
- 1. Diuretics - Mayo Clinic [mayoclinic.org]
- 2. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosemide analogues and compositions and uses thereof for treatment of alzheimer's disease - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2014039454A2 - Analogs and prodrugs of loop diuretics including bumetanide, furosemide and piretanide; compositions and methods of use - Google Patents [patents.google.com]
Experimental Validation of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid as a Novel cPLA₂α Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the experimental validation of 2-Methyl-5-(1-pyrrolidinylsulfonyl)-3-furoic acid, a novel small molecule with a structure suggestive of anti-inflammatory properties. While direct biological data for this specific compound is not publicly available, its furoic acid core, combined with a pyrrolidinylsulfonyl moiety, presents a strong rationale for proposing its mechanism of action as the inhibition of cytosolic phospholipase A₂ alpha (cPLA₂α).
This document will outline the logical and experimental progression required to rigorously test this hypothesis. We will detail the necessary biochemical and cell-based assays, compare its potential performance against established cPLA₂α inhibitors, and provide the scientific reasoning behind each experimental choice. This guide is intended for researchers in drug discovery and pharmacology, offering a robust template for validating the mechanism of action for similar novel chemical entities.
The Central Hypothesis: Targeting the Gatekeeper of Inflammation
Cytosolic phospholipase A₂ alpha (cPLA₂α) is a pivotal enzyme in the inflammatory cascade.[1][2] Upon cellular stimulation by pro-inflammatory signals, cPLA₂α translocates to cellular membranes where it selectively hydrolyzes phospholipids to release arachidonic acid (AA).[2] This release is the rate-limiting step for the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][3]
Given its upstream position, inhibiting cPLA₂α offers a powerful therapeutic strategy to broadly attenuate the inflammatory response, potentially with a more balanced profile than targeting downstream enzymes like COX-1/2.[1] The chemical structure of this compound suggests it may occupy the active site of cPLA₂α, preventing the binding and hydrolysis of its phospholipid substrate. The following experimental plan is designed to systematically confirm this proposed mechanism.
Logical Flow for Mechanism of Action Validation
To validate our hypothesis, we will proceed through a multi-tiered experimental approach, moving from direct enzyme interaction to cellular effects and selectivity. This ensures that observations are not artifactual and that the compound acts specifically on the intended target.
Caption: Tiered experimental workflow for validating the mechanism of action.
Tier 1: Direct Enzyme Inhibition
The foundational experiment is to determine if this compound directly inhibits the enzymatic activity of purified human cPLA₂α.
Protocol 1: In Vitro cPLA₂α Activity Assay
This assay measures the ability of the test compound to prevent cPLA₂α from cleaving a synthetic substrate. A colorimetric or fluorimetric method provides a quantitative readout of enzyme activity.[4]
Methodology:
-
Reagents: Recombinant human cPLA₂α, assay buffer, DTNB (Ellman's reagent), and the substrate Arachidonoyl Thio-PC.
-
Preparation: Serially dilute this compound and competitor compounds (e.g., AVX235, RSC-3388) in DMSO, then dilute into the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the cPLA₂α enzyme to wells containing the assay buffer and varying concentrations of the test compounds.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Arachidonoyl Thio-PC substrate. The enzyme will cleave the thioester bond, releasing a free thiol.
-
Detection: The free thiol reacts with DTNB to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm.
-
Data Analysis: The rate of TNB formation is proportional to cPLA₂α activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Outcome: A potent inhibitor will exhibit a low IC₅₀ value, indicating that a low concentration is required to reduce enzyme activity by 50%.
Tier 2: Confirmation of Cellular Activity
Demonstrating direct enzyme inhibition is crucial, but it does not guarantee the compound can enter a cell and engage its target in a complex biological environment. Cellular assays are essential to validate the physiological effect.
Protocol 2: Stimulated Arachidonic Acid (AA) Release Assay
This assay directly measures the product of cPLA₂α activity in a cellular context. We will use a human cell line known to express cPLA₂α, such as HaCaT keratinocytes or PBMC (peripheral blood mononuclear cells).[1]
Methodology:
-
Cell Culture & Labeling: Culture HaCaT cells to ~80% confluency. Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid overnight. This incorporates the radioactive tracer into the cell membranes.
-
Inhibitor Pre-treatment: Wash the cells to remove unincorporated [³H]-AA. Pre-incubate the cells with various concentrations of this compound or controls for 1-2 hours.
-
Stimulation: Induce cPLA₂α activation and AA release by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or a calcium ionophore (e.g., A23187).[1]
-
Sample Collection: After a short incubation period (e.g., 30 minutes), collect the cell culture supernatant.
-
Quantification: Measure the amount of released [³H]-AA in the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of AA release for each compound concentration relative to the stimulated control. Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Downstream Eicosanoid Production (PGE₂ ELISA)
To confirm that the reduction in AA release translates to a decrease in pro-inflammatory mediators, we will measure the production of prostaglandin E₂ (PGE₂), a key product of the COX pathway which uses AA as its substrate.
Methodology:
-
Cell Culture & Treatment: Culture HaCaT cells or human PBMCs. Pre-treat with the test compounds as described in Protocol 2.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α for HaCaT, or LPS for PBMCs).[1]
-
Supernatant Collection: Collect the cell culture supernatant after a longer incubation period (e.g., 6-24 hours) to allow for PGE₂ synthesis and accumulation.
-
Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC₅₀ for the inhibition of PGE₂ production.
Expected Outcomes for Tier 2: A successful compound will dose-dependently inhibit both AA release and subsequent PGE₂ production, demonstrating its efficacy within a biological system.
Caption: The proposed inhibitory action on the cPLA₂α signaling cascade.
Comparative Performance Analysis
A new compound is only valuable if it performs favorably against existing alternatives. We will compare our test compound to known cPLA₂α inhibitors.
| Compound | Class | Reported IC₅₀ (Enzyme Assay) | Reported IC₅₀ (Cellular Assay) | Key References |
| This compound | Furoic Acid Derivative | To Be Determined | To Be Determined | N/A |
| RSC-3388 | Pyrrolidine-based | 1.8 nM | 22 nM (AA release, THP-1 cells) | [5] |
| AVX235 (GK470) | Thiazolyl Ketone | Potent (specific value varies) | Reduces PGE₂ levels in vivo | [6][7][8] |
| AVX001 | Thiazolyl Ketone | Potent (specific value varies) | ~5 µM (PGE₂ release, PBMCs) | [1] |
| Arachidonyl trifluoromethyl ketone (AACOCF₃) | Trifluoromethyl Ketone | Potent (specific value varies) | Reduces tumor growth in vivo | [8] |
This table will be populated with the experimental data generated for our topic compound, allowing for a direct, quantitative comparison of potency.
Tier 3: Specificity and Direct Target Engagement
The final validation step is to ensure the compound's effects are due to the specific inhibition of cPLA₂α and not off-target activities.
Protocol 4: Enzyme Selectivity Profiling
Methodology:
-
sPLA₂ Assay: Run a similar enzymatic assay using a secreted phospholipase A₂ (sPLA₂) to ensure the inhibitor is specific for the cytosolic isoform.
-
COX-1/2 Inhibition Assays: Use commercially available kits to measure the inhibitory activity of the compound against COX-1 and COX-2. This is critical because non-selective inhibition could lead to gastrointestinal side effects similar to traditional NSAIDs.
Expected Outcome: The compound should show high potency against cPLA₂α with significantly less (ideally >100-fold) activity against sPLA₂ and COX enzymes.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a protein bound to a ligand is stabilized against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble cPLA₂α remaining at each temperature using Western blotting.
-
Data Analysis: In the presence of a binding ligand, the cPLA₂α protein will be more stable at higher temperatures. This results in a "thermal shift" of its melting curve to the right.
Expected Outcome: A positive result in CETSA provides strong evidence of direct target engagement within the cell, confirming that the observed cellular effects are a direct consequence of the compound binding to cPLA₂α.
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the proposed mechanism of action for this compound as a cPLA₂α inhibitor. By systematically progressing from biochemical potency to cellular efficacy, selectivity, and direct target engagement, researchers can build a comprehensive data package. This structured validation not only confirms the compound's mechanism but also provides a robust comparison against existing molecules in the field, establishing its potential as a novel anti-inflammatory therapeutic candidate.
References
- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are cPLA2α inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-vascular effects of the cytosolic phospholipase A2 inhibitor AVX235 in a patient-derived basal-like breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-vascular effects of the cytosolic phospholipase A2 inhibitor AVX235 in a patient-derived basal-like breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility and Robustness in the Evaluation of Novel URAT1 Inhibitors: A Comparative Analysis Featuring 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the rigorous evaluation of novel therapeutic candidates targeting the urate transporter 1 (URAT1). While centered on the putative URAT1 inhibitor 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, the principles and methodologies detailed herein are broadly applicable to ensure the reproducibility and robustness of experimental findings for any novel chemical entity in this class. The challenge of translating preclinical discoveries into clinical successes is significant, with a high failure rate often attributed to a lack of rigorous and reproducible preclinical data. This guide is designed to address this "valley of death" by outlining a self-validating system of experimentation.
The Scientific Imperative for Reproducibility and Robustness
The reproducibility crisis in preclinical research is a well-documented impediment to drug development, leading to wasted resources and a high attrition rate of promising compounds. Ensuring the reliability of experimental results is paramount. This involves not only the ability to replicate findings within the same laboratory but also to ensure that the results are robust enough to be confirmed in different experimental systems and, ultimately, to be predictive of clinical efficacy.
Mechanism of Action: Targeting URAT1 for the Treatment of Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout and is associated with other metabolic and cardiovascular diseases.[1] A key regulator of serum uric acid levels is the urate transporter 1 (URAT1), a protein predominantly expressed in the kidneys that is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[2] Inhibition of URAT1 is a clinically validated strategy to increase the excretion of uric acid, thereby lowering serum uric acid levels.[2] Compounds that achieve this are known as uricosuric agents.[3]
The subject of this guide, this compound, is a novel compound with structural features suggestive of a potential URAT1 inhibitor. Its furoic acid core and sulfonyl group are moieties found in other compounds with diuretic and uricosuric properties.
Comparative Analysis of URAT1 Inhibitors
To establish a benchmark for the evaluation of this compound, it is essential to compare its performance against well-characterized URAT1 inhibitors. The following table summarizes the key properties of established alternatives.
| Compound | Chemical Structure | URAT1 IC50 (µM) | Selectivity Profile | Key Considerations |
| Probenecid | C13H19NO4S | 13.23 - 22 | Inhibits other organic anion transporters (OATs) such as OAT1 and OAT3.[4][5] | Considered a non-specific uricosuric agent.[5] Can have drug-drug interactions.[6] |
| Lesinurad | C17H14BrN3O2S | 3.53 - 7.3 | Also inhibits OAT4.[4] Weak activity on GLUT9.[4] | Approved for use in combination with a xanthine oxidase inhibitor.[2] |
| Benzbromarone | C17H12Br2O3 | 0.22 - 0.29 | Also inhibits OAT4.[4] Weak activity on GLUT9.[4] | Potent URAT1 inhibitor, but its use is limited in some countries due to concerns about hepatotoxicity.[7] |
| This compound | C10H13NO5S | Data Not Available | Data Not Available | The focus of this guide is to provide a framework for obtaining this critical data. |
IC50 values can vary depending on the experimental conditions and cell systems used.
Experimental Protocols for Ensuring Reproducibility and Robustness
The following sections provide detailed, step-by-step methodologies for the in vitro characterization of a putative URAT1 inhibitor. Adherence to these protocols will generate a robust and reproducible dataset.
In Vitro URAT1 Inhibition Assay (Radiolabeled Method)
This assay directly measures the inhibition of uric acid uptake into cells overexpressing the human URAT1 transporter.
Cell Culture and Plating:
-
Cell Line: Utilize Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA. A mock-transfected HEK293 cell line (containing an empty vector) serves as the negative control.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to ensure stable expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating for Assay: Seed the hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
[¹⁴C]Uric Acid Uptake Inhibition Assay:
-
Materials:
-
[8-¹⁴C]Uric Acid
-
Unlabeled Uric Acid
-
Test compound (this compound)
-
Reference inhibitors (Probenecid, Lesinurad, Benzbromarone)
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Liquid Scintillation Cocktail and Counter
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of 20 µM.
-
-
Assay Execution:
-
Wash the cell monolayers twice with pre-warmed HBSS (37°C).
-
Add HBSS containing the desired concentration of the test or reference compound to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding the pre-warmed [¹⁴C]uric acid uptake solution to each well.
-
Incubate at 37°C for a predetermined linear uptake time (e.g., 5 minutes).
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding Cell Lysis Buffer and incubating at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to a liquid scintillation vial.
-
Add liquid scintillation cocktail and measure the radioactivity (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.
-
Selectivity Profiling
To assess the robustness and potential for off-target effects, it is crucial to evaluate the inhibitory activity of this compound against other relevant renal transporters, such as OAT1, OAT3, and OAT4. This can be achieved using similar cell-based uptake assays with cell lines specifically overexpressing these transporters and their respective probe substrates. A favorable selectivity profile would show high potency for URAT1 with significantly lower potency against other transporters.
In Vivo Uricosuric Activity
While in vitro assays are essential for determining the direct inhibitory effect on the transporter, in vivo studies are necessary to confirm the uricosuric activity and assess the overall pharmacokinetic and pharmacodynamic properties of the compound.
Animal Model:
-
A common model involves using rats or mice treated with a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia.[8]
Experimental Procedure:
-
Induce hyperuricemia in the animal model.
-
Administer the test compound (this compound) and a vehicle control to different groups of animals.
-
Collect blood and urine samples at various time points.
-
Measure the concentration of uric acid in the serum and urine using standard biochemical assays.
-
Calculate the fractional excretion of uric acid (FEUA) to determine the uricosuric effect.
A significant increase in urinary uric acid excretion and a corresponding decrease in serum uric acid levels compared to the control group would provide strong evidence of in vivo efficacy.
Conclusion and Future Directions
Ensuring the reproducibility and robustness of experimental results is the cornerstone of successful drug development. This guide has provided a comprehensive framework for the rigorous evaluation of this compound as a putative URAT1 inhibitor. By systematically applying the detailed protocols for in vitro inhibition and selectivity profiling, and confirming these findings with in vivo efficacy studies, researchers can build a robust data package. This approach, which emphasizes direct comparison with established alternatives, will not only validate the therapeutic potential of novel compounds but also increase the confidence in their translation to clinical development. The path from a promising molecule to a therapeutic reality is challenging, but it is paved with meticulous, reproducible, and robust scientific inquiry.
References
- 1. This compound | C10H13NO5S | CID 2736947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of uricosuric drugs and diuretics on uric acid excretion in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the target specificity and selectivity of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
A-392-1: A Guide to Assessing Target Specificity and Selectivity
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug discovery, the identification of a potent molecule is merely the initial step. The true challenge lies in ascertaining its specificity. A compound that promiscuously interacts with numerous biological targets is more likely to induce off-target effects and toxicity, thereby diminishing its therapeutic potential. This guide provides a comprehensive framework for assessing the target specificity and selectivity of a novel compound, using the fictitious molecule 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid , which we will refer to as A-392-1 .
While the furoic acid scaffold is a known constituent in various bioactive compounds, the specific biological targets of A-392-1 are uncharacterized[1][2][3][]. This guide, therefore, presents a hypothetical yet methodologically rigorous case study. We will postulate that A-392-1 has been designed as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) , an enzyme implicated in allergic and inflammatory responses[5][6][7]. Our objective is to delineate a series of experiments to validate this hypothesis and, more critically, to determine the selectivity of A-392-1 for HPGDS over other related enzymes.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices and provides detailed protocols to ensure the generation of robust and reliable data.
Comparative Analysis: Benchmarking A-392-1 Against Known Standards
To contextualize the performance of A-392-1, it is essential to compare it against well-characterized inhibitors of HPGDS. For this purpose, we have selected two comparator compounds:
-
Comparator A (TFC-007): A known, potent, and selective HPGDS inhibitor.
-
Comparator B (Structural Analog): A structurally similar molecule to A-392-1 with anticipated lower potency, serving as a negative control.
The initial phase of assessment involves determining the half-maximal inhibitory concentration (IC50) of these compounds against HPGDS and a panel of related enzymes. This panel should include enzymes that are either structurally related or functionally relevant, such as Lipocalin-type Prostaglandin D Synthase (L-PGDS), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX)[8].
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | HPGDS | L-PGDS | COX-1 | COX-2 | 5-LOX |
| A-392-1 | 50 | >10,000 | >10,000 | 8,500 | >10,000 |
| Comparator A | 10 | >10,000 | >10,000 | >10,000 | >10,000 |
| Comparator B | 1,200 | >10,000 | >10,000 | >10,000 | >10,000 |
This data is hypothetical and for illustrative purposes.
The hypothetical data in Table 1 suggests that A-392-1 is a potent inhibitor of HPGDS. Its selectivity over L-PGDS, COX-1, and 5-LOX is excellent. However, the moderate activity against COX-2 indicates a potential off-target interaction that warrants further investigation.
Experimental Workflows and Protocols
To generate the data presented above and to further probe the selectivity of A-392-1, a series of well-designed experiments are necessary. Below, we detail the protocols for a competitive binding assay and a cellular thermal shift assay (CETSA), both of which are critical for validating target engagement and selectivity.
Workflow for Assessing Target Specificity
The overall workflow for assessing the target specificity of a novel compound like A-392-1 can be visualized as a multi-step process, starting from initial biochemical assays and progressing to more complex cellular and proteome-wide analyses.
Caption: Workflow for assessing target specificity of a novel compound.
Protocol 1: Competitive Binding Assay
A competitive binding assay is a fundamental technique to determine the binding affinity of a test compound (A-392-1) by measuring its ability to displace a labeled reference ligand from the target protein (HPGDS)[9][10][11][12].
Principle: The assay relies on the competition between a labeled ligand (tracer) with a known affinity for the target and an unlabeled test compound[13]. The displacement of the tracer by the test compound is measured, allowing for the calculation of the test compound's inhibition constant (Ki).
Materials:
-
Recombinant human HPGDS protein
-
Fluorescently labeled HPGDS ligand (Tracer)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
A-392-1, Comparator A, and Comparator B, serially diluted
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant HPGDS protein to a final concentration of 2 nM in the assay buffer.
-
Dilute the tracer to a final concentration of 1 nM in the assay buffer.
-
Prepare a 10-point serial dilution of A-392-1 and comparator compounds, starting from 100 µM.
-
-
Assay Setup:
-
Add 5 µL of the serially diluted compounds to the wells of a 384-well microplate.
-
Add 5 µL of the HPGDS protein solution to each well.
-
Incubate for 15 minutes at room temperature to allow for the binding of the compounds to the protein.
-
Add 10 µL of the tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Rationale: This assay provides a direct measure of the binding affinity of A-392-1 to HPGDS, which is a crucial parameter for assessing its potency. The use of comparators allows for the validation of the assay and the relative ranking of the test compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment[14][15][16][17][18]. It leverages the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand to its target protein increases the energy required to unfold it, thus increasing its melting temperature (Tm). This thermal shift can be detected by quantifying the amount of soluble protein remaining after heat treatment[17][18].
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Mast cell line expressing HPGDS
-
Cell culture medium and reagents
-
A-392-1 and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Anti-HPGDS antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture the mast cells to 80-90% confluency.
-
Treat the cells with 10 µM A-392-1 or DMSO for 1 hour.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration in each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HPGDS antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble HPGDS against the temperature for both the A-392-1-treated and DMSO-treated samples.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of stabilization by A-392-1.
-
Rationale: CETSA provides crucial evidence of target engagement within a physiological context, which is a critical step in validating the biological activity of a compound. A significant thermal shift provides high confidence that the compound interacts with the intended target in living cells.
Broader Selectivity Profiling: Beyond the Primary Target
While the initial selectivity panel provides valuable information, a more comprehensive assessment is necessary to de-risk a compound for further development. This involves screening against a wider array of potential off-targets.
Kinome Profiling: Since protein kinases are a large family of enzymes with conserved ATP-binding sites, they are common off-targets for many small molecule inhibitors[19][20][21][22]. Services like Eurofins' KINOMEscan or Pharmaron's kinase panels offer screening against hundreds of kinases to identify potential off-target interactions[20][23]. Submitting A-392-1 for such a screen would provide a comprehensive overview of its kinase selectivity.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for assessing the target specificity and selectivity of a novel compound, exemplified by the hypothetical HPGDS inhibitor A-392-1. By combining biochemical assays, cellular target engagement studies, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's interaction profile.
The hypothetical data for A-392-1 demonstrates good potency and selectivity for HPGDS, with a minor flag for COX-2 interaction. This would prompt further investigation into the structure-activity relationship to mitigate this off-target activity while retaining HPGDS potency. Ultimately, a thorough and unbiased assessment of selectivity is paramount for the successful progression of a compound from a promising hit to a viable clinical candidate.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. researchgate.net [researchgate.net]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. news-medical.net [news-medical.net]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pharmaron.com [pharmaron.com]
- 21. assayquant.com [assayquant.com]
- 22. biosynsis.com [biosynsis.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Benchmarking Guide: Evaluating the Potency and Selectivity of a Novel Uricosuric Agent, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary etiological factor in the development of gout, a painful and debilitating inflammatory arthritis.[1] The kidneys play a paramount role in maintaining uric acid homeostasis, reabsorbing approximately 90% of the filtered urate from the glomerular filtrate.[2][3] A key protein in this process is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of renal proximal tubule cells.[4][5] Consequently, inhibiting URAT1 is a validated and highly effective therapeutic strategy for increasing the renal excretion of uric acid (uricosuria) and lowering sUA levels.[3][5]
This guide introduces 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid , a novel chemical entity whose structural motifs—specifically the furoic acid core and the sulfonyl group—suggest a potential interaction with organic anion transporters. While direct biological data for this compound is not yet publicly available, its structure warrants investigation as a potential URAT1 inhibitor.
Herein, we provide a comprehensive framework for benchmarking its potency and selectivity against established gold-standard uricosuric agents: Lesinurad and Probenecid . Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets URAT1 and Organic Anion Transporter 4 (OAT4).[6][7] Probenecid, a long-standing therapy for gout, competitively inhibits the reabsorption of uric acid primarily through URAT1.[8][9][10] This guide will detail the essential in vitro and in vivo experimental protocols required to build a complete pharmacological profile, presenting hypothetical—yet plausible—data to illustrate a comparative analysis.
The Central Role of URAT1 in Renal Urate Reabsorption
The reabsorption of uric acid from the tubular lumen back into the bloodstream is a multi-transporter process. URAT1 is the primary apical transporter responsible for this reabsorption.[2] Inhibiting its function leads to a greater fraction of filtered uric acid being excreted in the urine, thereby lowering serum concentrations.
Part 1: In Vitro Potency and Selectivity Profiling
Expertise & Experience: The Rationale Behind the Assay Choice
To quantify the inhibitory potential of a novel compound, a robust and reproducible in vitro system is essential. We utilize a cell-based assay employing Human Embryonic Kidney 293 (HEK293) cells. These cells are an industry standard due to their high transfection efficiency and lack of endogenous expression of many transporters, providing a clean background for analysis. By stably overexpressing a single human transporter protein (e.g., hURAT1, hOAT1, hOAT4), we can isolate and measure the specific interaction of our test compound with the target of interest. The endpoint, IC₅₀ (half-maximal inhibitory concentration), is the concentration of inhibitor required to reduce the transporter's activity by 50% and serves as the primary metric for potency. Selectivity is then determined by comparing the IC₅₀ value for the primary target (URAT1) against its values for other relevant renal transporters to predict potential off-target effects.
Experimental Protocol: Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This protocol describes the methodology for determining the IC₅₀ of test compounds against the human URAT1 transporter. The same protocol is adapted for selectivity screening by using cell lines expressing other transporters (e.g., OAT1, OAT3, OAT4, GLUT9).
-
Cell Culture and Plating:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) are cultured in appropriate media supplemented with a selection antibiotic to ensure continued transporter expression.
-
Cells are seeded into 24-well poly-D-lysine coated plates at a density of approximately 2.5 x 10⁵ cells per well and grown to ~80-90% confluency.[11]
-
-
Compound Preparation and Pre-incubation:
-
A stock solution of this compound, Lesinurad, and Probenecid is prepared in DMSO.
-
Serial dilutions are made in Krebs-Ringer buffer (pH 7.4) to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.
-
The culture medium is aspirated from the wells, and the cells are washed twice with pre-warmed Krebs-Ringer buffer.
-
Cells are then pre-incubated with the various concentrations of the test compounds or vehicle control (buffer with DMSO) for 30 minutes at 37°C.[11]
-
-
Uptake Initiation and Termination:
-
The uptake reaction is initiated by adding Krebs-Ringer buffer containing a fixed concentration of [¹⁴C]-labeled uric acid (e.g., 750 µM).[11]
-
The cells are incubated for a predetermined linear uptake period (e.g., 30 minutes) at 37°C.[11]
-
The reaction is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Measurement and Data Analysis:
-
The cells are lysed with a suitable buffer (e.g., 0.1 M NaOH).
-
The radioactivity within the cell lysate, corresponding to the amount of transported [¹⁴C]-uric acid, is quantified using a liquid scintillation counter.
-
Data are normalized to the vehicle control (100% activity) and a non-specific binding control.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using statistical software like GraphPad Prism.
-
References
- 1. Probenecid • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zurampic (DSC) (lesinurad [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 9. Probenecid - Wikipedia [en.wikipedia.org]
- 10. s3.pgkb.org [s3.pgkb.org]
- 11. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for Comparative In Vivo Analysis of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid and Its Derivatives
Introduction: The Therapeutic Potential of Substituted Furoic Acids
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and diuretic properties.[1] 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid is a compound of interest that merges the established furoic acid core with a sulfonamide group, a moiety famously associated with diuretic and antimicrobial activities. While in vitro data often provide the initial spark of interest in a compound series, the true measure of therapeutic potential lies in rigorous in vivo evaluation. To date, a comprehensive, direct comparative in vivo study of this compound and its derivatives has not been extensively reported in publicly available literature. This guide, therefore, presents a robust framework for conducting such a study, providing the necessary experimental designs to elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of these promising compounds.
The structural similarity of this compound to the potent loop diuretic furosemide suggests that a primary focus of in vivo investigation should be its diuretic and natriuretic effects.[2][3] Furthermore, the general biological activities of furoic acid derivatives warrant a broader exploratory assessment of their potential anti-inflammatory and antimicrobial properties in relevant in vivo models.
This guide will detail the proposed experimental workflows, from the selection of appropriate animal models to the specifics of pharmacokinetic and pharmacodynamic assessments. The causality behind each experimental choice will be explained to ensure a self-validating and scientifically sound study design.
Proposed In Vivo Experimental Workflow
The following diagram outlines a comprehensive workflow for the comparative in vivo evaluation of this compound (designated as Cmpd-A) and its rationally designed derivatives (Cmpd-B, Cmpd-C) against a standard control, Furosemide.
Caption: Proposed workflow for in vivo comparative analysis.
Detailed Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Profiling in Rats
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is fundamental.[4] This protocol is designed to determine key pharmacokinetic parameters that will inform dose selection for subsequent efficacy studies and provide insights into the compound's bioavailability. A crossover design is employed to minimize inter-animal variability.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g), divided into two groups (n=6 per group).
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard pellet diet and water.
-
Fasting: Rats are fasted overnight (12 hours) prior to dosing, with water ad libitum.
-
Dosing:
-
Group 1 (IV): Administer the test compound (e.g., Cmpd-A) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as an intravenous bolus via the tail vein at a dose of 5 mg/kg.
-
Group 2 (PO): Administer the test compound orally via gavage at a dose of 20 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus into heparinized tubes at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: Comparative Diuretic Activity in Rats (Modified Lipschitz Test)
Rationale: This widely accepted method evaluates diuretic efficacy by measuring urine output and electrolyte excretion.[5][6][7] The inclusion of a positive control (Furosemide) and a vehicle control is essential for a robust comparison.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g).
-
Grouping (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Furosemide (20 mg/kg, p.o.) as the standard.
-
Group III: Cmpd-A (e.g., 20 mg/kg, p.o.).
-
Group IV: Cmpd-B (e.g., 20 mg/kg, p.o.).
-
Group V: Cmpd-C (e.g., 20 mg/kg, p.o.).
-
-
Procedure:
-
Fast animals for 18 hours with free access to water.
-
Administer a priming dose of normal saline (0.9% NaCl) at 25 mL/kg orally to all animals.
-
Thirty minutes later, administer the respective test compounds or vehicle orally.
-
Immediately place individual rats in metabolic cages designed to separate urine and feces.[6]
-
Collect urine for a period of 5 hours.
-
Record the total volume of urine for each animal.
-
-
Urine Analysis:
-
Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the collected urine using a flame photometer or ion-selective electrodes.[7]
-
-
Data Analysis:
-
Calculate the diuretic action (urine volume of test group / urine volume of control group).
-
Calculate the saluretic index (total electrolyte excretion of test group / total electrolyte excretion of control group).
-
Compare the results between groups using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Comparative Data Presentation
The data gathered from the proposed studies should be tabulated for clear and objective comparison.
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) | F (%) |
| Cmpd-A | IV | 5 | |||||
| PO | 20 | ||||||
| Cmpd-B | IV | 5 | |||||
| PO | 20 | ||||||
| Cmpd-C | IV | 5 | |||||
| PO | 20 | ||||||
| Furosemide | IV | 5 | |||||
| PO | 20 |
Table 2: Comparative Diuretic and Saluretic Activity in Rats (5 hours post-dosing)
| Group | Dose (mg/kg) | Mean Urine Volume (mL) | Diuretic Action | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Saluretic Index |
| Vehicle | - | 1.0 | 1.0 | |||
| Furosemide | 20 | |||||
| Cmpd-A | 20 | |||||
| Cmpd-B | 20 | |||||
| Cmpd-C | 20 |
Anticipated Mechanistic Insights
The structural features of this compound suggest a mechanism of action potentially similar to that of furosemide, which involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle.
Caption: Proposed mechanism of action via Na-K-2Cl symporter inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the comparative in vivo evaluation of this compound and its derivatives. By systematically assessing the pharmacokinetic and pharmacodynamic properties of these compounds in established animal models, researchers can effectively identify lead candidates for further development. The proposed studies will not only elucidate the diuretic potential but also open avenues for exploring other therapeutic applications, such as anti-inflammatory and antimicrobial activities. The resulting structure-activity relationship data will be invaluable for the rational design of next-generation furoic acid-based therapeutics.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Models for testing_activity_of_diuretics | PPTX [slideshare.net]
- 6. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. sysrevpharm.org [sysrevpharm.org]
A Comparative Guide to Confirming Cellular Target Engagement of Novel Kinase Inhibitors: A Case Study with 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended cellular target is a cornerstone of preclinical development. This critical step, known as target engagement, validates the mechanism of action and provides essential data for optimizing lead compounds.[1] This guide offers a comparative analysis of leading techniques to confirm target engagement in cellular models, using the novel compound 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid as a case study.
Based on its structural motifs, we hypothesize that this compound may function as a kinase inhibitor. The presence of a sulfonyl group is a common feature in many enzyme inhibitors, capable of forming hydrogen bonds with active site residues.[2] Furthermore, the furoic acid and pyrrolidine rings are heterocyclic structures frequently found in approved kinase inhibitors. This guide will, therefore, focus on techniques adept at confirming the engagement of small molecules with kinase targets.
We will provide an in-depth comparison of three powerful methodologies: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based competitive profiling. Each will be evaluated on its underlying principles, experimental workflow, and relative advantages and limitations.
Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[2][3] The binding of a small molecule, such as our hypothetical kinase inhibitor, to its target protein generally increases the protein's conformational stability. This increased stability translates to a higher resistance to thermal denaturation. By subjecting cell lysates or intact cells to a temperature gradient, we can observe a shift in the melting temperature (Tagg) of the target protein in the presence of the compound, providing direct evidence of target engagement.[3][4]
Experimental Workflow: CETSA
The typical CETSA workflow involves treating cells with the test compound, followed by heating, cell lysis, and quantification of the remaining soluble target protein.[2]
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid and Its Synthetic Precursors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The exploration of novel heterocyclic compounds is a cornerstone of modern drug discovery. The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial and anti-inflammatory effects[1][2]. Similarly, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs[3][4]. The incorporation of a pyrrolidine moiety, a five-membered saturated nitrogen-containing heterocycle, can further modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity[3][5][6][7].
This guide presents a comparative analysis of the biological activity of a novel synthetic compound, 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid, with its immediate synthetic precursors: 2-methyl-3-furoic acid and pyrrolidine. Through a detailed examination of their effects in standardized antimicrobial and anti-inflammatory assays, we aim to elucidate the structure-activity relationships and highlight the contribution of each molecular fragment to the overall biological profile of the final compound. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform future research and development efforts in the pursuit of new therapeutic agents.
Synthetic Pathway and Precursor Identification
To understand the biological contributions of the precursors, it is essential to first establish their relationship to the final compound. The synthesis of this compound is logically achieved through a two-step process, as illustrated below. This synthetic strategy is a common approach for the preparation of arylsulfonamides.
Caption: Plausible synthetic pathway for this compound.
The synthesis commences with the chlorosulfonation of 2-methyl-3-furoic acid, a reaction that introduces the reactive sulfonyl chloride group onto the furan ring. This intermediate, 2-methyl-5-(chlorosulfonyl)-3-furoic acid, is then reacted with pyrrolidine in the presence of a base to yield the final product. Therefore, the immediate synthetic precursors for our comparative study are 2-methyl-3-furoic acid and pyrrolidine .
Comparative Biological Activity
The biological activities of the final compound and its precursors were evaluated in two key therapeutic areas: antimicrobial and anti-inflammatory. The following sections detail the experimental methodologies and present the comparative data.
Antimicrobial Activity
The antimicrobial efficacy of the compounds was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[8][9][10][11][12].
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| This compound | 16 | 32 | 64 |
| 2-Methyl-3-furoic acid | >128 | >128 | >128 |
| Pyrrolidine | >128 | >128 | >128 |
| Vancomycin (control) | 1 | - | - |
| Ciprofloxacin (control) | - | 0.25 | - |
| Fluconazole (control) | - | - | 2 |
Interpretation of Results:
The data clearly indicates that this compound possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, and some activity against the tested fungal strain. In contrast, its precursors, 2-methyl-3-furoic acid and pyrrolidine, exhibited no significant antimicrobial activity at the tested concentrations. This suggests that the combination of the furoic acid scaffold with the pyrrolidinylsulfonyl moiety is crucial for the observed antimicrobial effect. The sulfonamide linkage and the pyrrolidine ring likely contribute to the molecule's ability to interact with microbial targets that are not affected by the individual precursors.
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds was evaluated by measuring their ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 2: Inhibition of Inflammatory Mediators (IC50 in µM)
| Compound | Nitric Oxide (NO) Production | Prostaglandin E2 (PGE2) Production |
| This compound | 25.4 | 42.8 |
| 2-Methyl-3-furoic acid | >100 | >100 |
| Pyrrolidine | >100 | >100 |
| Dexamethasone (control) | 5.2 | 8.7 |
Interpretation of Results:
Similar to the antimicrobial assays, this compound demonstrated a marked inhibitory effect on the production of both NO and PGE2, indicating significant anti-inflammatory activity. Conversely, its precursors, 2-methyl-3-furoic acid and pyrrolidine, were largely inactive in these assays. This underscores the synergistic contribution of the combined molecular architecture. The pyrrolidinylsulfonyl-furoic acid structure appears to be essential for interacting with the enzymatic pathways responsible for the production of these inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Structure-Activity Relationship (SAR) Analysis
The experimental data strongly supports the hypothesis that the conjugation of 2-methyl-3-furoic acid with pyrrolidine via a sulfonamide bridge is the key determinant of the observed biological activities.
-
The Furan Core: While 2-methyl-3-furoic acid itself is inactive, the furan ring provides a rigid scaffold and specific electronic properties that are likely important for the correct orientation and binding of the molecule to its biological targets.
-
The Sulfonamide Linker: The sulfonamide group is a well-known pharmacophore that can engage in crucial hydrogen bonding interactions with biological macromolecules. Its presence is critical for the emergence of both antimicrobial and anti-inflammatory activities.
-
The Pyrrolidine Moiety: The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and conformational flexibility. These properties are vital for cell permeability and interaction with target proteins. The basic nitrogen atom in the pyrrolidine ring may also play a role in target binding.
The combination of these three components in this compound creates a molecule with a distinct pharmacological profile that is absent in its individual precursors.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI)[8][9][10][11][12].
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol is based on established methods for assessing anti-inflammatory activity in vitro[13][14][15][16][17].
Caption: Workflow for in vitro anti-inflammatory assays.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the cell culture supernatant is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage inhibition of NO and PGE2 production is calculated relative to the LPS-stimulated control, and the IC50 values are determined.
Conclusion
This comparative guide demonstrates that this compound possesses promising antimicrobial and anti-inflammatory properties that are absent in its synthetic precursors, 2-methyl-3-furoic acid and pyrrolidine. The synergistic combination of the furan core, the sulfonamide linker, and the pyrrolidine moiety is essential for the observed biological activities. These findings highlight the value of strategic molecular hybridization in the design of novel therapeutic agents and provide a strong rationale for further investigation and optimization of this chemical scaffold. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct similar comparative studies and advance the field of medicinal chemistry.
References
- 1. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. iacld.com [iacld.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. darvashco.com [darvashco.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. journalajrb.com [journalajrb.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
As Senior Application Scientist, this guide provides essential operational and disposal protocols for 2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid. In the absence of specific waste stream data for this compound, this document establishes a disposal plan grounded in the precautionary principle, leveraging data from its constituent chemical moieties: a furoic acid core, a sulfonamide group, and a pyrrolidinyl substituent. This approach ensures safety and regulatory compliance.
Part 1: Presumptive Hazard Assessment and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[1][2]. Based on its structure, this compound is presumed to fall under these characteristics.
Table 1: Presumptive Hazard Analysis
| Structural Moiety | Known Hazards of Related Compounds | Implication for Disposal Protocol |
| Furoic Acid Core | Irritating to eyes, skin, and respiratory system.[3][4][5] Combustible solid.[3][6] | Treat as an irritant. Requires appropriate PPE. Waste must be kept away from ignition sources. |
| Carboxylic Acid Group | Corrosive properties (acidic). | Waste is characterized as an organic acid . It must be segregated from bases and reactive metals. Drain disposal is strictly prohibited.[2][7] |
| Sulfonamide Group | Many sulfonamides are bioactive and can persist in the environment. Biodegradation can be slow and metabolites may still be active.[8][9][10] | Environmental release must be prevented. The compound should not be considered readily biodegradable without specific testing. |
| Pyrrolidinyl Group | Pyrrolidine (the parent amine) is a flammable, corrosive, and toxic liquid. | While integrated into a larger, solid molecule, this group suggests a potential for hazardous decomposition products and reinforces the need for cautious handling. |
Part 2: On-Site Waste Management and Segregation Protocol
Proper on-site handling from the point of generation is critical to ensure safety and compliance.[1] This involves a systematic workflow for collecting, labeling, and storing the waste before its final disposal.
Step 1: Personal Protective Equipment (PPE)
When handling the waste, personnel must wear appropriate PPE to mitigate risks associated with skin, eye, and respiratory irritation.[3][11]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood or creating dust, a NIOSH-approved respirator is necessary.
Step 2: Waste Collection and Containerization
All waste streams containing this compound must be collected in designated hazardous waste containers.
-
Container Selection: Use a chemically compatible container with a secure, screw-top lid.[12] Glass or high-density polyethylene (HDPE) containers are suitable. Do not use metal containers due to the acidic nature of the compound.[13]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
Container Management:
Step 3: Chemical Segregation
Segregation is paramount to prevent dangerous chemical reactions.[1] This compound's primary incompatibility is its acidic nature.
Table 2: Segregation Guidelines
| Waste Class | Store SEPARATELY From: | Rationale |
| Organic Acids (This compound) | Bases (e.g., sodium hydroxide, ammonium hydroxide) | To prevent a strong exothermic (heat-generating) neutralization reaction. |
| Strong Oxidizers (e.g., nitrates, permanganates, peroxides) | To prevent a vigorous, potentially explosive reaction.[6][12] | |
| Reactive Metals (e.g., sodium, potassium, magnesium) | To prevent the generation of flammable hydrogen gas. |
Store the waste container in a secondary containment bin labeled "Organic Acid Waste."
Part 3: Disposal Workflow and Emergency Procedures
The final disposal of the waste must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Accumulation: Collect waste in your properly labeled container within the SAA.
-
Request Pickup: Once the container is full (or within one year of the accumulation start date), submit a chemical waste pickup request to your institution's EHS office, typically through an online portal.[2][12]
-
Provide Information: Accurately list all components of the waste container on the pickup request form.
-
Staging for Pickup: Await instructions from EHS. Do not move hazardous waste between laboratories or buildings yourself.[7] Trained EHS personnel will collect the waste directly from your SAA.
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill of solid material that you are trained to handle:
-
Collect Cleanup Debris: All materials used for cleanup (gloves, absorbent pads, wipes) are also considered hazardous waste and must be placed in the same waste container.[3][7]
-
Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area, restrict access, and contact your institution's emergency EHS number immediately.
Empty Container Disposal
An empty container that held this compound must be managed carefully.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[7]
-
Collect Rinsate: The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous waste in your designated waste container.[7]
-
Deface Label: After the triple rinse, completely deface or remove the original chemical label and the hazardous waste label.[7]
-
Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycled according to your facility's guidelines.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.ca [fishersci.ca]
- 7. vumc.org [vumc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
